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  • Product: 1,2-Benzisoxazole-3-carboxaldehyde
  • CAS: 84395-93-7

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,2-Benzisoxazole-3-carboxaldehyde The 1,2-benzisoxazole ring system is a prominent heterocyclic motif recognized in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,2-Benzisoxazole-3-carboxaldehyde

The 1,2-benzisoxazole ring system is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique electronic and steric properties allow it to serve as a versatile framework in the design of a wide array of therapeutic agents. This scaffold is the core of several marketed drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1][3] The broad biological activities associated with 1,2-benzisoxazole derivatives—spanning antimicrobial, anti-inflammatory, anticancer, and antipsychotic applications—underscore the scaffold's importance in drug discovery.[1][2][4]

Within this chemical class, 1,2-Benzisoxazole-3-carboxaldehyde emerges as a pivotal synthetic intermediate. Its aldehyde functionality provides a reactive handle for extensive chemical elaboration, enabling the synthesis of diverse libraries of compounds for biological screening. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 1,2-Benzisoxazole-3-carboxaldehyde, tailored for researchers and scientists in the field of drug development.

Core Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. 1,2-Benzisoxazole-3-carboxaldehyde is a stable, solid compound under standard conditions, though proper storage is crucial for maintaining its purity.

Physicochemical Data
PropertyValueReference
CAS Number 84395-93-7[5][6][7][8]
Molecular Formula C₈H₅NO₂[5][6]
Molecular Weight 147.13 g/mol [5][6][9]
Appearance Solid[8]
Melting Point 61-65 °C[10]
Purity Typically ≥97%[8][11]
Storage Inert atmosphere, 2-8°C[8]
InChI Key BCFOTUOMXLELAR-UHFFFAOYSA-N[8][11]
SMILES c1ccc2c(c1)c(no2)C=O[5]
Spectroscopic Data for Structural Elucidation

The identity and purity of 1,2-Benzisoxazole-3-carboxaldehyde are unequivocally confirmed through a combination of spectroscopic techniques. The following data represent the characteristic spectral signature of the molecule.

SpectroscopyObserved Signals (Solvent: CDCl₃)Interpretation
¹H NMR δ 10.43 (s, 1H), δ 8.20 (d, 1H), δ 7.68 (m, 2H), δ 7.48 (m, 1H)The sharp singlet at δ 10.43 is characteristic of the aldehydic proton. The downfield signals between δ 7.48 and δ 8.20 correspond to the four protons of the fused benzene ring.[10]
¹³C NMR δ 163.2 (C-7a), δ 157.8 (C-3)Key signals confirming the heterocyclic core structure.[10] The aldehyde carbon signal is also expected in the downfield region.
Mass Spec (Exact Mass) 147.032028402 DaProvides the precise mass for molecular formula confirmation.[9]

Synthesis of 1,2-Benzisoxazole-3-carboxaldehyde

A reliable and scalable synthesis is crucial for any key building block. While various methods exist for constructing the benzisoxazole core, a common and effective laboratory-scale preparation of the 3-carboxaldehyde derivative proceeds from the readily available 3-methyl-1,2-benzisoxazole.[10] This multi-step approach involves functional group manipulation at the 3-position.

The rationale behind this pathway is the controlled oxidation of the methyl group. Direct oxidation is often challenging and can lead to over-oxidation or low yields.[10] Therefore, a more controlled sequence involving bromination, etherification, and subsequent oxidation of the resulting primary alcohol provides a more robust route to the desired aldehyde.[10]

Synthetic workflow from 3-methyl-1,2-benzisoxazole.
Detailed Experimental Protocol

Step 1: Benzylic Bromination of 3-Methyl-1,2-benzisoxazole

  • To a solution of 3-methyl-1,2-benzisoxazole in a suitable solvent like carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under irradiation with a light source to initiate the radical reaction. The causality here is that light initiates the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction that selectively brominates the benzylic methyl group.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromomethyl-1,2-benzisoxazole.[10]

Step 2: Synthesis of 3-Ethoxymethyl-1,2-benzisoxazole

  • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This is a self-validating step; the use of freshly prepared NaOEt from sodium metal and ethanol ensures an anhydrous, strongly nucleophilic medium.

  • Add the 3-bromomethyl-1,2-benzisoxazole dropwise to the NaOEt solution at room temperature.

  • Heat the reaction mixture to reflux for approximately 1 hour. This Sₙ2 reaction displaces the bromide with the ethoxide nucleophile.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 3-ethoxymethyl-1,2-benzisoxazole.[10]

Step 3: Ether Cleavage to 3-Hydroxymethyl-1,2-benzisoxazole

  • Dissolve the 3-ethoxymethyl-1,2-benzisoxazole in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath and add a Lewis acid, typically boron tribromide (BBr₃), dropwise. BBr₃ is a powerful reagent for cleaving ethers, chosen for its high efficiency under mild conditions.

  • Stir the reaction at low temperature and allow it to warm to room temperature.

  • Carefully quench the reaction with methanol or water.

  • Perform a standard aqueous workup and purify the crude material to obtain 3-hydroxymethyl-1,2-benzisoxazole.[10]

Step 4: Oxidation to 1,2-Benzisoxazole-3-carboxaldehyde

  • Dissolve the 3-hydroxymethyl-1,2-benzisoxazole in dry dichloromethane.

  • Add pyridinium dichromate (PDC), a mild oxidizing agent, to the solution. PDC is selected over stronger oxidants like potassium permanganate to prevent over-oxidation to the carboxylic acid.[10]

  • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting alcohol.

  • Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate and purify by chromatography to yield the final product, 1,2-Benzisoxazole-3-carboxaldehyde, as a solid.[10]

Chemical Reactivity and Synthetic Applications

The aldehyde group at the C3 position is the epicenter of the molecule's synthetic utility. It readily participates in a variety of classical carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a vast chemical space for drug discovery.

Knoevenagel Condensation

This reaction is a cornerstone for synthesizing α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonium acetate.[12][13] The resulting conjugated system is a common feature in biologically active molecules.

Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Benzylidenemalononitrile Derivative

  • In a flask, combine 1,2-Benzisoxazole-3-carboxaldehyde (1 eq.) and malononitrile (1 eq.) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as ammonium acetate or piperidine.[14]

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • The product often precipitates from the reaction mixture upon completion.

  • Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization can be performed if further purification is needed.[14]

Wittig Reaction

The Wittig reaction is an indispensable tool for olefination, converting aldehydes into alkenes with high regio- and stereocontrol.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This method is particularly valuable for introducing exocyclic double bonds or extending carbon chains.

Mechanism of the Wittig Reaction.

Experimental Protocol: General Alkene Synthesis

  • Prepare the phosphorus ylide in situ. Suspend the corresponding triphenylphosphonium salt in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to a low temperature (e.g., -78°C or 0°C) and add a strong base such as n-butyllithium or sodium hydride to deprotonate the salt and form the brightly colored ylide.

  • Dissolve 1,2-Benzisoxazole-3-carboxaldehyde in dry THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[17]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.[18]

Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines, a functional group prevalent in over 80% of pharmaceuticals. The reaction proceeds via the initial formation of an imine between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[19][20]

Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of a Secondary Amine

  • Dissolve 1,2-Benzisoxazole-3-carboxaldehyde (1 eq.) and the desired primary amine (1-1.2 eq.) in a suitable solvent, often 1,2-dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.[19] This reagent is chosen for its selectivity; it is mild enough not to reduce the starting aldehyde but readily reduces the iminium ion intermediate as it forms. This selectivity is key to the success of this one-pot procedure.

  • A small amount of acetic acid can be added as a catalyst, particularly for less reactive amines or ketones.

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction by adding an aqueous basic solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and purify by chromatography.[19]

Conclusion

1,2-Benzisoxazole-3-carboxaldehyde is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined physicochemical properties and clear spectroscopic signature allow for its reliable identification and use. The strategic position of the aldehyde group on the privileged benzisoxazole scaffold provides a gateway for a multitude of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations. These reactions enable the straightforward synthesis of diverse molecular architectures, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. As such, a thorough understanding of the chemical properties and reactivity of this intermediate is essential for researchers and scientists dedicated to the field of drug discovery.

References

  • 1,2-BENZISOXAZOLE-3-CARBOXALDEHYDE CAS 84395-93-7 Life Science Database. (n.d.). . [Link]

  • Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7. (n.d.). AMERICAN ELEMENTS®. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). National Institutes of Health (NIH). [Link]

  • Benzisoxazole. (n.d.). Wikipedia. [Link]

  • Kalkote, U. R., et al. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. [Link]

  • Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Jain, M., & Kwon, C. H. (2003). 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Benzo[c]isoxazole-3-carbaldehyde | C8H5NO2. (n.d.). PubChem. [Link]

  • Knoevenagel Condensation. (n.d.). [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

  • 1,2-Benzoxazole-3-carboxylic acid | C8H5NO3. (n.d.). PubChem. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013). Journal of the Serbian Chemical Society. [Link]

  • 1,2-benzisoxazole-3-carboxaldehyde (C8H5NO2). (n.d.). PubChemLite. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.). National Institutes of Health (NIH). [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021). Frontiers. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of 1,2-Benzisoxazole-3-acetic Acid. (n.d.). Scribd. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). [Link]

  • Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. (2025). Pharmacia. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. [Link]

  • The two most general amine syntheses are the reductive amination ... (n.d.). Pearson+. [Link]

  • Wittig Reaction | Mechanism, Ylides, & Alkene Synthesis | Organic Chemistry 19.7b. (2021). YouTube. [Link]

  • Isoxazole-3-carbaldehyde | 89180-61-0. (n.d.). MilliporeSigma. [Link]

Sources

Exploratory

Advanced Technical Guide: 1,2-Benzisoxazole-3-carboxaldehyde

Executive Summary In the landscape of modern chemical biology and pharmaceutical development, 1,2-Benzisoxazole-3-carboxaldehyde (CAS: 84395-93-7) serves as a highly privileged scaffold. The specific presence of the reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology and pharmaceutical development, 1,2-Benzisoxazole-3-carboxaldehyde (CAS: 84395-93-7) serves as a highly privileged scaffold. The specific presence of the reactive aldehyde functional group at the 3-position makes it an exceptionally versatile precursor for synthesizing diverse and complex molecular structures, particularly in the development of LTB4 binding inhibitors and novel antipsychotic agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide explores the causality behind its physicochemical behavior, details field-proven synthesis mechanisms, and provides a self-validating experimental protocol designed for high-yield reproducibility in advanced research settings.

Core Physicochemical Properties

Understanding the physical properties of 1,2-Benzisoxazole-3-carboxaldehyde is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during oxidation workflows. The compound typically presents as an efflorescent solid at room temperature and requires careful handling to prevent premature degradation.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 1,2-benzoxazole-3-carbaldehyde
CAS Number 84395-93-7
Chemical Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol
Melting Point 61 °C (Lit. 64–65 °C) 1
Appearance Solid (Colorless to white crystals) 2
Solubility Soluble in Ethanol, Dichloromethane, DMF, DMSO; Insoluble in H₂O
Hydrogen Bond Acceptors 3

Data synthesized from authoritative chemical catalogs and primary literature.

Mechanistic Pathways & Synthesis Dynamics

The synthesis of 1,2-benzisoxazole-3-carboxaldehyde requires precise control over the oxidation state of the C3-substituent. Direct oxidation of 3-methyl-1,2-benzisoxazole is notoriously difficult to arrest at the aldehyde stage, frequently resulting in over-oxidation to the corresponding carboxylic acid. To circumvent this, two primary pathways are utilized in modern synthetic workflows:

  • The Kalkote Pathway (Path A): This method achieves the target aldehyde from 3-methyl-1,2-benzisoxazole via a 3-ethoxymethyl-1,2-benzisoxazole intermediate. By masking the reactive site, this route prevents over-oxidation and ensures a higher yield of the pure aldehyde 1.

  • The Sasmita Oxidation Protocol (Path B): This involves the radical bromination of the starting material using N-bromosuccinimide (NBS) to form 3-bromomethyl-1,2-benzisoxazole, followed by oxidation using Sodium Metaperiodate (NaIO₄) in Dimethylformamide (DMF). The choice of DMF is not merely for solubility; its inherent structural features actively participate in stabilizing the transition state during the oxidation of the halomethyl intermediate 3.

Synthesis SM 3-Methyl-1,2-benzisoxazole (Starting Material) NBS Bromination (NBS) Radical Mechanism SM->NBS Path B Ethoxymethyl 3-Ethoxymethyl-1,2-benzisoxazole (Intermediate) SM->Ethoxymethyl Path A (Kalkote et al.) Bromo 3-Bromomethyl-1,2-benzisoxazole (Intermediate) NBS->Bromo Oxidation Oxidation (NaIO4 / DMF) Sasmita Protocol Bromo->Oxidation Product 1,2-Benzisoxazole-3-carboxaldehyde (Target Product) Oxidation->Product Ethoxymethyl->Product Acidic Hydrolysis / Oxidation

Fig 1: Mechanistic pathways for the synthesis of 1,2-Benzisoxazole-3-carboxaldehyde.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory Quality Control (QC) checkpoints that allow the operator to verify intermediate success before proceeding, thereby minimizing reagent waste and optimizing yield.

Methodology: Synthesis via Sasmita Protocol (Path B)

Phase 1: Halogenation

  • Reactant Charging: In a flame-dried round-bottom flask, dissolve 3-methyl-1,2-benzisoxazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Radical Initiation: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide. Reflux under irradiation (hν) for 4 hours.

    • Causality: The radical initiator and light ensure highly regioselective bromination at the allylic/benzylic-equivalent C3-methyl position.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). Proceed only when the starting material spot is completely consumed.

Phase 2: Oxidation & Workup 4. Oxidation: Isolate the 3-bromomethyl intermediate and dissolve it in anhydrous DMF. Add NaIO₄ (1.5 eq) and stir at 150 °C under an Argon atmosphere for 60-180 minutes 3.

  • Causality: Argon prevents atmospheric oxygen from driving the reaction past the aldehyde stage into the carboxylic acid.

  • Workup Strategy: Quench the reaction with ice-cold water and extract with Ethyl Acetate.

    • Field Insight: DMF is notoriously difficult to remove completely during standard workups. Wash the organic layer with a 5% aqueous LiCl solution . This effectively partitions residual DMF into the aqueous phase, preventing contamination of the final crystalline product.

  • Validation Checkpoint 2 (Thermal): Purify via recrystallization from ethanol. Determine the melting point of the isolated crystals. A sharp melting point at 61 °C confirms high purity 1.

  • Validation Checkpoint 3 (Spectroscopy): Prepare a KBr pellet and run an FTIR scan. The presence of a distinct, sharp carbonyl stretch at ~1690-1710 cm⁻¹ validates the successful formation of the aldehyde group.

Downstream Applications in Drug Discovery

The core value of 1,2-Benzisoxazole-3-carboxaldehyde lies in its reactivity. The aldehyde group serves as an ideal handle for numerous chemical transformations, most notably condensation reactions with primary amines to form Schiff bases 4. These bases are critical scaffolds in pharmaceutical development, particularly in the design of potent inhibitors of LTB4 binding to human neutrophils, which are vital for treating severe inflammatory diseases.

Applications Aldehyde 1,2-Benzisoxazole- 3-carboxaldehyde Schiff Schiff Base Formation Aldehyde->Schiff Amines Amination Reductive Amination Aldehyde->Amination NaBH4 Drug1 LTB4 Inhibitors (Pharmaceuticals) Schiff->Drug1 Drug2 Functional Materials Schiff->Drug2 Amination->Drug1

Fig 2: Downstream chemical transformations and pharmaceutical applications.

References

  • Kalkote, U. R., Panchgalle, S. P., Mahakal, K. K., Choudhary, S. M., & Chavan, S. P. (2005). "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde." Journal of Chemical Research.[Link]

  • American Elements. "Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7." American Elements Catalog.[Link]

  • Das, S., et al. "NaIO4—DMF: A Novel Reagent for the Oxidation of Organic Halides to Carbonyl Compounds." ResearchGate.[Link]

Sources

Foundational

1,2-Benzisoxazole-3-carboxaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1,2-Benzisoxazole-3-carboxaldehyde Abstract This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of 1,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 1,2-Benzisoxazole-3-carboxaldehyde

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of 1,2-Benzisoxazole-3-carboxaldehyde, a key heterocyclic scaffold in medicinal chemistry. For researchers, synthetic chemists, and drug development professionals, confirming the precise molecular structure of a target compound is the bedrock of all subsequent research. This document moves beyond a simple recitation of techniques, offering a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section details the causality behind the experimental choices, presents expected data validated by authoritative sources, and provides actionable, step-by-step protocols. The aim is to equip scientists with a self-validating system for structural confirmation, ensuring the integrity and reproducibility of their research.

Introduction: The Significance of the 1,2-Benzisoxazole Core

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4][5] 1,2-Benzisoxazole-3-carboxaldehyde, in particular, serves as a versatile synthetic intermediate for creating more complex molecules, making its unambiguous structural characterization a critical first step in many drug discovery pipelines.[6][7]

The molecular structure of the target compound is presented below:

Figure 1: Chemical Structure of 1,2-Benzisoxazole-3-carboxaldehyde Chemical Structure of 1,2-Benzisoxazole-3-carboxaldehyde

This guide outlines a systematic and synergistic approach, demonstrating how data from multiple analytical techniques converge to provide an irrefutable structural assignment.

Synthetic Context: Pathways to the Target Molecule

While numerous synthetic routes exist, understanding the potential starting materials and reaction pathways is crucial for anticipating possible isomers or byproducts, thereby informing the analytical strategy. A common and effective method involves the oxidation of 3-methyl-1,2-benzisoxazole.[6] An alternative foundational approach begins with salicylaldehyde, the precursor to the benzisoxazole ring itself.[1][8]

cluster_0 Route A: Oxidation Pathway cluster_1 Route B: Ring Formation Pathway 3-methyl-1,2-benzisoxazole 3-methyl-1,2-benzisoxazole 3-bromomethyl-1,2-benzisoxazole 3-bromomethyl-1,2-benzisoxazole 3-methyl-1,2-benzisoxazole->3-bromomethyl-1,2-benzisoxazole NBS 3-hydroxymethyl-1,2-benzisoxazole 3-hydroxymethyl-1,2-benzisoxazole 3-bromomethyl-1,2-benzisoxazole->3-hydroxymethyl-1,2-benzisoxazole Hydrolysis Target_A 1,2-Benzisoxazole-3-carboxaldehyde 3-hydroxymethyl-1,2-benzisoxazole->Target_A PDC Oxidation Salicylaldehyde Salicylaldehyde Salicylaldehyde Oxime Salicylaldehyde Oxime Salicylaldehyde->Salicylaldehyde Oxime NH2OH Target_B 1,2-Benzisoxazole-3-carboxaldehyde Salicylaldehyde Oxime->Target_B Cyclization/ Oxidation

Caption: High-level synthetic routes to the target compound.

Given these pathways, the analytical goal is to confirm the formation of the benzisoxazole ring, the presence of the aldehyde at the C3 position, and the overall molecular formula C₈H₅NO₂.

The Integrated Analytical Workflow

A robust structure elucidation relies on the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating framework.

Start Synthesized Product MS Mass Spectrometry (ESI-MS) Start->MS Is the mass correct? IR Infrared Spectroscopy (FT-IR) MS->IR MW = 147.13 Da NMR NMR Spectroscopy (¹H, ¹³C, DEPT) IR->NMR Aldehyde C=O Aromatic C=C XRay X-Ray Crystallography (Single Crystal) NMR->XRay C-H Framework Connectivity Confirm Structure Confirmed NMR->Confirm If no crystal XRay->Confirm 3D Structure Unambiguous

Caption: The synergistic workflow for structure elucidation.

Mass Spectrometry (MS): The First Gate

Expertise & Experience: The initial and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry provides a high-precision answer to this, confirming the elemental composition and immediately flagging potential issues like incomplete reactions or unexpected side products. For 1,2-benzisoxazole systems, it's known that fragmentation can be preceded by isomerization, a key piece of mechanistic insight to consider when analyzing the fragmentation pattern.

Expected Data: The molecular formula is C₈H₅NO₂, corresponding to a monoisotopic mass of 147.03203 Da.[9] In a typical ESI-MS experiment, we expect to observe the protonated molecule [M+H]⁺ and potentially other adducts.

Ion / Adduct Formula Calculated m/z Significance
[M]⁺C₈H₅NO₂147.03148Molecular Ion
[M+H]⁺C₈H₆NO₂⁺148.03931Primary confirmation in ESI (+)
[M+Na]⁺C₈H₅NNaO₂⁺170.02125Common sodium adduct
[M-H]⁻C₈H₄NO₂⁻146.02475Confirmation in ESI (-)
Table 1: Predicted m/z values for 1,2-Benzisoxazole-3-carboxaldehyde. Data sourced from PubChem.[9]
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution mass accuracy.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to observe all relevant adducts.

  • Data Analysis: Compare the observed m/z values of the major peaks with the calculated values in Table 1. A mass error of <5 ppm provides high confidence in the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Once the molecular formula is confirmed, IR spectroscopy provides rapid, non-destructive confirmation of key functional groups. The causality is direct: specific bonds vibrate at characteristic frequencies upon absorbing infrared radiation. For our target, the most critical signal is the aldehyde carbonyl (C=O) stretch. Its position (wavenumber) is sensitive to its electronic environment; being conjugated with the aromatic system will shift it to a lower frequency compared to a simple aliphatic aldehyde. This provides immediate evidence for the aldehyde group's presence and electronic context.

Expected Data: The IR spectrum will be dominated by absorptions corresponding to the aldehyde and the benzisoxazole core.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
~3050-3100C-H StretchAromatic C-HMedium to Weak
~2820 & ~2720C-H Stretch (Fermi resonance)Aldehyde C-HTwo weak, sharp bands
~1700-1720 C=O Stretch Conjugated Aldehyde Strong, Sharp
~1600-1620C=N StretchIsoxazole RingMedium
~1450-1580C=C StretchAromatic RingMultiple medium to strong bands
~1000-1250C-O StretchIsoxazole RingStrong
Table 2: Key expected IR absorption bands. Ranges are based on standard values and data from related benzisoxazole structures.[6][10]
Experimental Protocol: FT-IR Analysis
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for simple solid-state analysis.

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No KBr pellet is necessary.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan.

  • Analysis: Identify the key absorption bands and compare their positions and intensities to the expected values in Table 2, paying special attention to the strong C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment (chemical shift), the number of protons (integration), and their neighboring protons (multiplicity). For 1,2-Benzisoxazole-3-carboxaldehyde, ¹H NMR will definitively confirm the aldehyde proton and map the four distinct protons on the benzene ring. ¹³C NMR will identify all eight unique carbon atoms, including the crucial aldehyde carbonyl and the quaternary carbons of the fused ring system.

¹H NMR Analysis

The spectrum is expected to show five distinct signals: one for the aldehyde proton and four for the aromatic protons. The aldehyde proton signal is unmistakable—a singlet far downfield due to the powerful deshielding effect of the carbonyl group.[6] The aromatic protons will appear as a complex set of multiplets due to spin-spin coupling.

Proton Predicted δ (ppm) Multiplicity Integration Assignment Rationale
-CHO~10.43Singlet (s)1HHighly deshielded by C=O group.[6]
H-4~8.20Doublet (d)1HDeshielded by proximity to the isoxazole ring and aldehyde.
H-5, H-6, H-7~7.48 - 7.68Multiplets (m)3HComplex coupling in the aromatic region.[6]
Table 3: Predicted ¹H NMR spectral data in CDCl₃. Specific shifts are based on reported literature values.[6]
¹³C NMR Analysis

The ¹³C NMR spectrum will show eight signals corresponding to the eight unique carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal, a key diagnostic peak.[11] The remaining carbons of the heterocyclic and benzene rings will appear in the aromatic region.

Carbon Predicted δ (ppm) Carbon Type Assignment Rationale
C=O~185CHAldehyde carbonyl, highly deshielded.
C-7a~163QuaternaryFused ring carbon adjacent to oxygen.[6]
C-3~158QuaternaryCarbon bearing the aldehyde, adjacent to nitrogen.[6]
C-6~130CHAromatic CH.
C-4~124CHAromatic CH.
C-5~122CHAromatic CH.
C-3a~120QuaternaryFused ring carbon.[6]
C-7~110CHAromatic CH adjacent to oxygen.[6]
Table 4: Predicted ¹³C NMR spectral data in CDCl₃. Chemical shifts are estimated based on literature for the 3-hydroxymethyl precursor and general principles.[6][12]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[13]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C.

  • Advanced Experiments (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent, aiding in their assignment. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used for definitive assignment of all protons and carbons.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shift, multiplicity, and correlation data.

X-ray Crystallography: The Final Arbiter

Trustworthiness: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions.[14] This technique is the gold standard for structural determination.

Methodology: The primary challenge is often not the analysis but obtaining a diffraction-quality single crystal.

Caption: Standard workflow for single-crystal X-ray analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethyl acetate, hexane, dichloromethane, or mixtures thereof). Vapor diffusion is another common technique.

  • Crystal Selection: Identify a suitable crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation (λ = 0.71073 Å), by rotating the crystal in the X-ray beam.[14]

  • Structure Solution: Process the diffraction data to obtain a set of reflection intensities. Solve the phase problem using direct methods to generate an initial electron density map and molecular model.

  • Structure Refinement: Refine the atomic positions and thermal parameters using full-matrix least-squares on F².[14]

  • Validation: The final refined structure is validated and typically deposited in a crystallographic database.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of 1,2-Benzisoxazole-3-carboxaldehyde is complete when the data from these orthogonal techniques converge on a single, consistent structure.

  • Mass Spectrometry confirms the molecular formula C₈H₅NO₂.

  • IR Spectroscopy confirms the presence of the key aldehyde and aromatic functional groups.

  • NMR Spectroscopy provides the definitive C-H framework, showing the aldehyde substituent at C3 and the substitution pattern on the benzene ring.

  • X-ray Crystallography , if successful, provides the ultimate, unambiguous 3D structure.

By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in their material, ensuring the integrity and validity of all subsequent biological and chemical studies.

References

  • Beilstein Journals. (n.d.). Experimental section. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved March 12, 2026, from [Link]

  • Wikipedia. (2023). Benzisoxazole. Retrieved March 12, 2026, from [Link]

  • Science of Synthesis. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme. Retrieved March 12, 2026, from [Link]

  • Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Retrieved March 12, 2026, from [Link]

  • PubChemLite. (n.d.). 1,2-benzisoxazole-3-carboxaldehyde (C8H5NO2). Retrieved March 12, 2026, from [Link]

  • NIST WebBook. (n.d.). 1,2-Benzisoxazole IR Spectrum. Retrieved March 12, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Benzisoxazole. Retrieved March 12, 2026, from [Link]

  • ProQuest. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved March 12, 2026, from [Link]

  • NIST WebBook. (n.d.). 1,2-Benzisoxazole. Retrieved March 12, 2026, from [Link]

  • Semantic Scholar. (2012). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved March 12, 2026, from [Link]

  • Reagent Database. (n.d.). 1,2-BENZISOXAZOLE-3-CARBOXALDEHYDE CAS 84395-93-7. Retrieved March 12, 2026, from [Link]

  • PubMed. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity.... Retrieved March 12, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Heterocyclic Compounds. Retrieved March 12, 2026, from [Link]

  • Semantic Scholar. (2011). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Retrieved March 12, 2026, from [Link]

  • NIST WebBook. (n.d.). 1,2-Benzisoxazole Mass Spectrum. Retrieved March 12, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Light-induced O-to-C 1,4-carbonyl transposition in salicylaldehyde derivatives.... Retrieved March 12, 2026, from [Link]

  • Academia.edu. (n.d.). 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides.... Retrieved March 12, 2026, from [Link]

  • ChemRxiv. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy.... Retrieved March 12, 2026, from [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of benzaldehyde. Retrieved March 12, 2026, from [Link]

  • ACS Publications. (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles.... Retrieved March 12, 2026, from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385. Retrieved March 12, 2026, from [Link]

  • University of Pannonia. (n.d.). Heterocyclic compounds. Retrieved March 12, 2026, from [Link]

  • ACS Publications. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition.... Retrieved March 12, 2026, from [Link]

  • MDPI. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved March 12, 2026, from [Link]

  • Google Patents. (1966). Method of preparing heterocyclic aldehydes.
  • Britannica. (n.d.). Heterocyclic compound. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (2001). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved March 12, 2026, from [Link]

  • Journal of Chemical Crystallography. (2011). Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde. Retrieved March 12, 2026, from [Link]

Sources

Exploratory

Comprehensive Spectral Characterization and Analytical Profiling of 1,2-Benzisoxazole-3-carboxaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 1,2-Benzisoxazole-3-carboxaldehyde is a critical heterocyclic synthon widely utilized in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1,2-Benzisoxazole-3-carboxaldehyde is a critical heterocyclic synthon widely utilized in medicinal chemistry, particularly in the development of antipsychotic agents and novel therapeutics. The fusion of a benzene ring with an isoxazole core creates a highly delocalized, electron-deficient system that heavily influences its reactivity and spectral signatures. This whitepaper provides an in-depth analysis of the spectral data (NMR, FT-IR, and MS) for 1,2-benzisoxazole-3-carboxaldehyde [1], explaining the causality behind the observed chemical shifts and detailing self-validating experimental protocols for rigorous structural elucidation.

Structural Architecture and Spectral Causality

The unique spectral behavior of 1,2-benzisoxazole-3-carboxaldehyde is dictated by the diamagnetic anisotropy and inductive effects (-I) inherent to its molecular architecture.

  • The Isoxazole Core: The presence of the adjacent nitrogen and oxygen atoms in the five-membered ring creates a strong electron-withdrawing environment. This pulls electron density away from the fused benzene ring and the C-3 position.

  • The Formyl Group: The aldehyde group at the C-3 position is highly conjugated with the isoxazole ring. The combined deshielding effect of the carbonyl oxygen and the heterocycle pushes the formyl proton and carbon signals significantly downfield.

Understanding these causal relationships is essential for distinguishing this compound from its isomers (such as benzoxazole-2-carbaldehyde) during quality control and structural verification [2].

G SM 3-Methyl-1,2-benzisoxazole (Starting Material) Brom Bromination (NBS) SM->Brom Ether Etherification Brom->Ether Ox Oxidation (PDC) Ether->Ox Target 1,2-Benzisoxazole-3-carboxaldehyde (Target Compound) Ox->Target NMR NMR Spectroscopy (Structural Elucidation) Target->NMR IR FT-IR Spectroscopy (Functional Groups) Target->IR

Fig 1. Synthesis and downstream spectral characterization workflow.

Quantitative Spectral Data Analysis

The following data is synthesized from literature-standard characterizations of 1,2-benzisoxazole-3-carboxaldehyde (Solid, m.p. 61–65 °C) [1].

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The proton NMR spectrum is defined by the highly deshielded aldehyde proton and the complex splitting pattern of the four aromatic protons.

Chemical Shift (δ ppm)Multiplicity & IntegrationAssignmentCausality / Mechanistic Explanation
10.43 Singlet (s, 1H)CHO (Aldehyde)Extreme downfield shift due to the combined diamagnetic anisotropy of the C=O bond and the strong -I effect of the C-3 sp² carbon on the isoxazole ring.
8.20 Doublet (d, 1H)Ar-H (C-7)Deshielded by the proximity to the bridgehead oxygen atom (C-7a); exhibits ortho-coupling.
7.68 Multiplet (m, 2H)Ar-H (C-4, C-6)Resonates in the typical aromatic region; complex splitting due to ortho and meta couplings within the fused system.
7.48 Multiplet (m, 1H)Ar-H (C-5)Least deshielded aromatic proton, furthest from the direct inductive pull of the heteroatoms.
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)

Carbon chemical shifts provide a direct map of the electron density across the heterocyclic framework.

Chemical Shift (δ ppm)AssignmentCausality / Mechanistic Explanation
~185.0 CHO (Carbonyl)Highly deshielded sp² hybridized carbon typical of conjugated aldehydes.
163.2 C-7a (Bridgehead)Maximum deshielding caused by direct covalent attachment to the highly electronegative isoxazole oxygen atom.
157.8 C-3 (Isoxazole)Deshielded by the adjacent nitrogen (C=N bond) and the electron-withdrawing formyl group.
130.6 C-6 (Aromatic)Para to the bridgehead carbon; experiences resonance effects from the heterocycle.
124.5, 121.2 C-5, C-4 (Aromatic)Standard aromatic carbons experiencing moderate inductive withdrawal.
110.1 C-7 (Aromatic)Ortho to the bridgehead oxygen; electron density is modulated by resonance donation from the oxygen lone pairs.
FT-IR Vibrational Modes (CHCl₃ / KBr Pellet)

Infrared spectroscopy validates the presence of the core functional groups.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
1705 - 1715 C=O StretchingStrong, sharp peak confirming the presence of the conjugated aldehyde.
1610 - 1640 C=N StretchingConfirms the integrity of the isoxazole ring system.
1450 - 1500 C=C Aromatic StretchValidates the fused benzene ring.
1150 - 1210 N-O StretchingDiagnostic stretch for the isoxazole heteroatom bond.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity (Trustworthiness), spectral acquisition must follow a self-validating system. The protocols below are designed to eliminate solvent artifacts, prevent sample degradation, and ensure high-fidelity structural elucidation.

G Prep Weigh 5-10 mg Sample Dissolve Dissolve in CDCl3 + TMS Prep->Dissolve Blank Run Solvent Blank Dissolve->Blank Lock Lock & Shim Blank->Lock Acquire Acquire FID Lock->Acquire Process FT & Phase Correction Acquire->Process

Fig 2. Self-validating NMR acquisition protocol ensuring high-fidelity data.

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain artifact-free ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5–10 mg of purified 1,2-benzisoxazole-3-carboxaldehyde. Causality: Over-concentrated samples lead to line broadening due to viscosity and radiation damping.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons that could obscure the aldehyde signal, while TMS provides an absolute zero reference (δ 0.00).

  • Self-Validation (Blanking): Prior to inserting the sample, run a rapid 1D ¹H scan of the pure CDCl₃ batch. Causality: This validates that the solvent is free of water (δ 1.56) or grease impurities that could be misassigned as aliphatic impurities in the product.

  • Tuning and Shimming: Insert the 5mm NMR tube. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • Acquisition:

    • For ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

    • For ¹³C NMR: Acquire 1024–2048 scans with a D1 of 2.0 seconds to ensure full relaxation of the quaternary bridgehead carbons (C-3, C-7a).

  • Processing: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase and baseline correct manually.

Protocol B: FT-IR Analysis (KBr Pellet Method)

Objective: Confirm functional group integrity without matrix interference.

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110 °C for 2 hours to eliminate moisture. Causality: Water absorbs strongly around 3300 cm⁻¹ and 1640 cm⁻¹, which can mask or distort the critical C=N and C=O stretching frequencies.

  • Grinding: Triturate 1–2 mg of the analyte with 150 mg of dry KBr in an agate mortar until a fine, homogenous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 8–10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

  • Background Subtraction: Acquire a background spectrum of a pure KBr pellet. Causality: This self-validating step subtracts atmospheric CO₂ and ambient humidity from the final spectrum.

  • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans).

References

  • Title: A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde Source: Journal of Chemical Research (Kalkote, U.R., et al., 2005) URL: [Link]

Foundational

IUPAC name for 1,2-Benzisoxazole-3-carboxaldehyde

This technical whitepaper provides an in-depth analysis of 1,2-Benzisoxazole-3-carboxaldehyde , focusing on its structural nomenclature, physicochemical properties, validated synthetic methodologies, and applications in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of 1,2-Benzisoxazole-3-carboxaldehyde , focusing on its structural nomenclature, physicochemical properties, validated synthetic methodologies, and applications in medicinal chemistry. Designed for researchers and drug development professionals, this guide synthesizes empirical data with mechanistic causality to establish a robust framework for utilizing this privileged scaffold.

Chemical Identity and Structural Logic

The benzisoxazole nucleus is a highly versatile bicyclic heterocycle. The specific presence of a reactive aldehyde functional group at the C-3 position makes it an exceptionally valuable precursor for synthesizing complex molecular structures, particularly in the development of antipsychotics and anti-inflammatory agents.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1,2-benzoxazole-3-carbaldehyde [1]. The nomenclature reflects the fusion of a benzene ring with an isoxazole ring (where oxygen and nitrogen occupy positions 1 and 2, respectively), with the formyl group attached at the 3-position.

Quantitative Physicochemical Profile

To facilitate experimental design, the core quantitative properties of 1,2-benzoxazole-3-carbaldehyde are summarized below [1, 2]:

PropertyValueAnalytical Significance
IUPAC Name 1,2-benzoxazole-3-carbaldehydeStandardized chemical identification.
CAS Registry Number 84395-93-7Crucial for reagent sourcing and safety data.
Molecular Formula C₈H₅NO₂Determines stoichiometric calculations.
Molecular Weight 147.13 g/mol Used for molarity and yield determinations.
Monoisotopic Mass 147.03203 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) [2].
Melting Point 61 – 65 °CPrimary indicator of crystalline purity [3].
SMILES String O=Cc1noc2ccccc12Utilized for in silico modeling and cheminformatics.

Mechanistic Causality in Synthesis

Direct oxidation of 3-methyl-1,2-benzisoxazole to the corresponding aldehyde is notoriously difficult. Direct oxidative protocols often suffer from poor chemoselectivity, leading to over-oxidation into 1,2-benzisoxazole-3-carboxylic acid or resulting in reaction arrest due to product inhibition [4].

To circumvent this, a highly controlled, three-phase synthetic route via a 3-ethoxymethyl-1,2-benzisoxazole intermediate is employed [3].

  • Activation: The stable C3-methyl group undergoes radical bromination to install a leaving group.

  • Stabilization: The highly reactive bromomethyl intermediate is converted into an ethoxymethyl ether. This prevents unwanted dimerization and protects the carbon center from premature over-oxidation.

  • Controlled Cleavage: The ether is oxidatively cleaved to yield the target aldehyde precisely, halting before carboxylic acid formation.

SyntheticWorkflow SM 3-Methyl-1,2-benzisoxazole Step1 NBS, AIBN Radical Bromination SM->Step1 Int1 3-Bromomethyl-1,2-benzisoxazole Step1->Int1 Step2 NaOEt, EtOH Etherification Int1->Step2 Int2 3-Ethoxymethyl-1,2-benzisoxazole Step2->Int2 Step3 Oxidative Cleavage (e.g., NaIO4/DMF) Int2->Step3 Product 1,2-Benzoxazole-3-carbaldehyde Step3->Product

Synthetic pathway of 1,2-benzoxazole-3-carbaldehyde via a stable ether intermediate.

Self-Validating Experimental Protocol

The following methodology details the synthesis of 1,2-benzoxazole-3-carbaldehyde from 3-methyl-1,2-benzisoxazole, integrating specific checkpoints to ensure a self-validating workflow [3, 5].

Phase 1: Radical Bromination
  • Procedure: Dissolve 3-methyl-1,2-benzisoxazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under an inert argon atmosphere for 4-6 hours.

  • Causality: NBS provides a low, steady concentration of bromine radicals, while AIBN initiates the homolytic cleavage. CCl₄ is chosen as a solvent because it does not participate in radical reactions.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, lower-Rf spot indicates the formation of 3-bromomethyl-1,2-benzisoxazole (and potentially trace dibromomethyl byproducts).

Phase 2: Etherification (Stabilization)
  • Procedure: Filter the succinimide byproduct from the Phase 1 mixture and concentrate the filtrate. Dissolve the crude brominated intermediate in absolute ethanol. Slowly add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol at 0 °C. Stir at room temperature for 2 hours.

  • Causality: The ethoxide ion acts as a nucleophile in an SN2 reaction, displacing the bromide. This converts the unstable alkyl bromide into a stable 3-ethoxymethyl-1,2-benzisoxazole ether, which is easily purifiable.

Phase 3: Selective Oxidation
  • Procedure: Dissolve the 3-ethoxymethyl-1,2-benzisoxazole in a mixture of N,N-Dimethylformamide (DMF) and water. Introduce an oxidizing agent such as Sodium Metaperiodate (NaIO₄) [5]. Heat the reaction mixture to 150 °C for 40–60 minutes.

  • Causality: NaIO₄ in DMF is a highly chemoselective reagent system that cleaves the ether and oxidizes the carbon strictly to the aldehyde oxidation state, preventing the formation of the carboxylic acid [5].

  • Work-up: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/EtOAc).

Quantitative Validation (¹H-NMR Data)

To confirm the successful synthesis of 1,2-benzoxazole-3-carbaldehyde, the purified product must be validated using ¹H-NMR spectroscopy (CDCl₃, 400 MHz). The presence of the highly deshielded aldehyde proton is the definitive marker of success [3].

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
Aldehyde (-CHO) 10.43Singlet (s)1H
Aromatic (H-4) 8.20Doublet (d)1H
Aromatic (H-5, H-6) 7.68Multiplet (m)2H
Aromatic (H-7) 7.48Multiplet (m)1H

Applications in Drug Discovery

The 1,2-benzisoxazole-3-carboxaldehyde scaffold is a critical building block in medicinal chemistry. Its primary utility lies in its ability to undergo condensation reactions (e.g., Schiff base formation) and reductive aminations.

  • Leukotriene B4 (LTB4) Inhibitors: Derivatives synthesized from this aldehyde, specifically 3-amino-1,2-benzisoxazoles, have been identified as highly potent inhibitors of LTB4 binding to human neutrophils (with IC₅₀ values as low as 7 nM), making them prime candidates for treating severe inflammatory diseases[6].

  • CNS Therapeutics: The benzisoxazole ring is a pharmacophoric anchor in several atypical antipsychotics (e.g., risperidone, paliperidone). The 3-carboxaldehyde derivative serves as an advanced intermediate for exploring novel structure-activity relationships (SAR) at serotonin (5-HT₂A) and dopamine (D₂) receptors.

References

  • American Elements . Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7. Retrieved from:[Link]

  • PubChemLite (Université du Luxembourg) . 1,2-benzisoxazole-3-carboxaldehyde (C8H5NO2). Retrieved from:[Link]

  • Kalkote, U. R., Panchgalle, S., Mahakal, K., & Chavan, S. P. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. Retrieved from:[Link]

  • ResearchGate . Inhibition of the Cobalt Acetate/Bromide-Catalyzed Hydrogen Peroxide Oxidation of 4-tert-Butyltoluene. Retrieved from:[Link]

  • ResearchGate . NaIO4—DMF: A Novel Reagent for the Oxidation of Organic Halides to Carbonyl Compounds. Retrieved from:[Link]

  • Researcher.Life . 3-Amino-1,2-benzisoxazoles: A new family of potent inhibitors of LTB4 binding to the human neutrophils. Retrieved from:[Link]

Foundational

aromaticity and stability of the 1,2-benzisoxazole ring

An In-Depth Technical Guide to the Aromaticity and Stability of the 1,2-Benzisoxazole Ring Abstract The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aromaticity and Stability of the 1,2-Benzisoxazole Ring

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics and anticonvulsants.[1] Its prevalence is owed to a unique combination of physicochemical properties, chief among them its aromaticity and specific stability profile. This guide provides a comprehensive technical analysis of the electronic structure and chemical resilience of the 1,2-benzisoxazole ring system. We delve into the theoretical and experimental evidence that establishes its aromatic character, utilizing computational methods like Nucleus-Independent Chemical Shift (NICS) and experimental data from X-ray crystallography and NMR spectroscopy. Furthermore, we critically examine the stability of the ring, focusing on the inherent reactivity of the N-O bond and the profound influence of substituents on its integrity under various conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to inform the rational design and application of 1,2-benzisoxazole-based compounds.

Introduction

Heterocyclic compounds are of paramount importance in drug discovery, with nitrogen- and oxygen-containing systems being particularly widespread.[2] Among these, the 1,2-benzisoxazole moiety, a bicyclic system comprising a benzene ring fused to an isoxazole ring, has emerged as a "privileged structure." This designation reflects its ability to serve as a versatile template for developing ligands for diverse biological targets.[3] Marketed drugs such as the antipsychotics Risperidone and Paliperidone, and the anticonvulsant Zonisamide, feature this core, underscoring its therapeutic relevance.

The utility of this scaffold is not accidental; it is a direct consequence of its fundamental electronic and chemical properties. Its aromaticity confers a degree of thermodynamic stability and a planar geometry suitable for interactions with biological macromolecules, such as π-stacking with enzyme active sites.[1][4] However, this stability is counterbalanced by a specific chemical liability: the relatively weak N-O bond, which can undergo cleavage under certain conditions.[1] A thorough understanding of this duality—aromatic stability versus a targeted point of reactivity—is crucial for predicting metabolic pathways, designing stable drug candidates, or even engineering prodrugs. This guide synthesizes the current knowledge on these properties, providing both the theoretical underpinnings and the practical methodologies for their evaluation.

Aromaticity of the 1,2-Benzisoxazole Core

Aromaticity is a critical concept that explains the enhanced stability, distinct reactivity, and specific spectroscopic properties of certain cyclic molecules.[5] For the 1,2-benzisoxazole ring, which possesses a 10 π-electron system, aromaticity is a defining feature.

Theoretical Framework & Electronic Structure

The 1,2-benzisoxazole system fulfills the criteria for aromaticity: it is a planar, bicyclic structure with a continuous ring of overlapping p-orbitals containing 10 π-electrons (satisfying Hückel's 4n+2 rule where n=2). This delocalization of π-electrons across both the carbocyclic and heterocyclic rings results in significant resonance stabilization. While multiple resonance contributors can be drawn, they collectively illustrate the delocalization that underpins its aromatic character.

Computational Evidence of Aromaticity

Modern computational chemistry provides powerful tools to quantify the magnetic criterion of aromaticity—the ability of a molecule to sustain a diatropic ring current when placed in an external magnetic field.

Nucleus-Independent Chemical Shift (NICS) is a widely accepted method for this quantification. It involves calculating the absolute magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)zz), using a "ghost" atom. A negative NICS value indicates a diatropic ring current and is a hallmark of aromaticity, while a positive value indicates a paratropic current, a sign of anti-aromaticity.[6]

Computational studies on 1,2-benzisoxazole and related benzoxazoles reveal a strong, benzene-like diatropic current in the six-membered ring.[7] The five-membered isoxazole ring also sustains a diatropic current, though its flow is bifurcated and generally weaker than that of the benzene ring, a common feature in fused heterocyclic systems.[7]

Table 1: Representative Calculated NICS(1)zz Values for Aromatic Systems

Ring System Calculated NICS(1)zz (ppm) Aromatic Character
Benzene -29.3 Strongly Aromatic
1,2-Benzisoxazole (Benzene Ring) ~ -25 to -30 Strongly Aromatic
1,2-Benzisoxazole (Isoxazole Ring) ~ -10 to -15 Moderately Aromatic
Planar Cyclooctatetraene +25.5 Anti-Aromatic

Note: Values are representative and derived from DFT calculations on parent systems.[6][8] The NICS value is a powerful comparative tool.

The following protocol outlines a self-validating system for the computational assessment of aromaticity in a 1,2-benzisoxazole derivative.

  • Molecular Modeling & Geometry Optimization:

    • Construct the 3D structure of the target 1,2-benzisoxazole derivative using molecular modeling software.

    • Perform a full geometry optimization to locate the lowest energy conformer. The causality for this step is to ensure all subsequent calculations are performed on a structurally realistic and stable molecule. A common and robust method is Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[9]

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface, validating the optimization step.

  • Magnetic Property Calculation:

    • Using the validated minimum energy structure, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation to compute the magnetic shielding tensors.

  • NICS Value Determination:

    • Introduce ghost atoms (Bq) without basis functions or electrons at the geometric center of the benzene and isoxazole rings.

    • The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom. For a more refined analysis that isolates the π-electron contribution, the out-of-plane component of the shielding tensor (NICSzz) is often used, typically at a distance of 1 Å above the ring plane (NICS(1)zz).[6]

G cluster_prep Structure Preparation cluster_val Validation cluster_calc Aromaticity Calculation mol_model 1. Molecular Modeling (Build 3D Structure) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G) mol_model->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Confirm No Imaginary Frequencies (True Minimum) freq_calc->validation nmr_calc 4. GIAO-NMR Calculation validation->nmr_calc nics_calc 5. NICS Calculation (Place Ghost Atoms) nmr_calc->nics_calc result result nics_calc->result Negative NICS Value (Aromaticity Confirmed)

Computational workflow for NICS analysis.
Experimental Evidence of Aromaticity

Experimental data provides tangible proof that complements computational predictions.

  • X-ray Crystallography: High-resolution crystal structures of 1,2-benzisoxazole derivatives consistently demonstrate that the bicyclic ring system is nearly planar. This planarity is a necessary condition for effective p-orbital overlap and π-electron delocalization, which are prerequisites for aromaticity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful experimental technique for probing aromaticity. In an aromatic system, the diatropic ring current deshields protons outside the ring, causing them to resonate at a higher chemical shift (downfield) in the ¹H NMR spectrum. The protons on the benzene ring of 1,2-benzisoxazole typically appear in the characteristic aromatic region of 7.0-8.5 ppm.[10] Furthermore, ¹⁵N NMR spectroscopy is particularly useful for distinguishing between 1,2- and 2,1-benzisoxazole isomers due to significant differences in their nitrogen shielding environments.

Stability and Reactivity Profile

While aromaticity confers considerable thermodynamic stability, the 1,2-benzisoxazole ring possesses a well-defined Achilles' heel: the N-O bond. Understanding the factors that govern the stability of this bond is critical for any application of this scaffold.

General Stability

Under neutral or acidic conditions, the 1,2-benzisoxazole ring is generally robust. It is stable in mineral acids and possesses good thermal stability, which facilitates its use in a wide range of synthetic transformations.

Key Instability Pathway: Base-Catalyzed N-O Bond Cleavage

The most significant reactivity pathway for the 1,2-benzisoxazole ring is its cleavage under basic conditions. First reported by Daniel S. Kemp, this reaction, often termed the Kemp elimination , involves the deprotonation at the C3 position (if unsubstituted) followed by cleavage of the weak N-O bond to generate a more stable 2-hydroxybenzonitrile anion.[1] This transformation highlights the delicate balance between the stability afforded by aromaticity and the inherent strain and weakness of the N-O bond within the five-membered ring.

Note: A placeholder for a proper chemical structure diagram is used above. The diagram illustrates the transformation from 1,2-benzisoxazole to a 2-hydroxybenzonitrile species upon treatment with a strong base.

Base-catalyzed cleavage of the 1,2-benzisoxazole ring.
Factors Influencing Ring Stability

The susceptibility of the ring to cleavage is highly dependent on its substitution pattern.

  • Substituents at the C3 Position: The nature of the substituent at the C3 position has a dominant effect on stability in the presence of a base. The choice to place a specific group at C3 is therefore a critical design decision with direct consequences for the molecule's resilience.

    Table 2: Influence of C3-Substituent on Stability in Basic Media

    C3-Substituent Stability in Base Rationale
    Alkyl, Aryl, Amino Stable These groups do not significantly increase the acidity of a C3-proton (if present) or facilitate nucleophilic attack.
    Acyl, Acylamino Unstable These electron-withdrawing groups make the ring susceptible to nucleophilic attack and subsequent ring opening.
    Carboxylic Acid Highly Unstable Undergoes rapid, quantitative decarboxylation and ring cleavage, particularly in alkaline solutions.

    | (Unsubstituted) | Unstable | The C3-proton is sufficiently acidic to be removed by a strong base, initiating the Kemp elimination. |

  • N-Alkylation: Conversion of the ring nitrogen to a quaternary N-alkyl-1,2-benzisoxazolium salt dramatically increases its reactivity. These salts are highly electrophilic at the C3 position and are readily attacked by nucleophiles, leading to rapid ring opening. This property has been exploited in peptide coupling chemistry.

  • Lewis Acids: In the presence of a strong Lewis acid such as aluminum trichloride, the parent 1,2-benzisoxazole undergoes isomerization to 2-hydroxybenzonitrile, demonstrating a non-base-mediated pathway for ring disruption.

Experimental Protocol: Assessing Stability to Base

This protocol provides a robust method for evaluating the stability of a novel 1,2-benzisoxazole derivative against a strong base.

  • Reaction Setup:

    • Dissolve the test compound (e.g., 0.1 mmol) in an anhydrous aprotic solvent (e.g., 2 mL of THF or DMSO) in a flask under an inert atmosphere (N₂ or Ar). The choice to use anhydrous conditions is critical to prevent quenching of the strong base.

    • Add a strong, non-nucleophilic base (e.g., 1.2 equivalents of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)) at 0 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress over time (e.g., at 10 min, 1 hr, 4 hr) using Thin Layer Chromatography (TLC) or LC-MS. This provides a direct measure of the rate of consumption of the starting material. A co-spotted sample of the starting material serves as a reference.

  • Work-up and Analysis:

    • Quench the reaction by carefully adding a proton source (e.g., saturated aqueous NH₄Cl solution).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Isolate the product (if any) via column chromatography.

    • Characterize the isolated material using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The appearance of a nitrile stretch (~2220-2260 cm⁻¹) in the IR spectrum and a phenolic proton in the ¹H NMR would validate the formation of the 2-hydroxybenzonitrile product.

Implications for Drug Development

The interplay between aromaticity and stability directly impacts the viability of 1,2-benzisoxazole as a drug scaffold.

  • Aromaticity and Pharmacokinetics: The aromatic nature of the ring contributes to its metabolic stability against oxidative enzymes in the liver. Its planarity and π-electron system are also ideal for forming favorable π-stacking or hydrophobic interactions with protein targets, enhancing binding affinity.[11]

  • Stability and Drug Design: The predictable instability of the N-O bond under specific conditions is a critical design consideration.

    • Metabolic Liability: For many applications, this cleavage is an undesirable metabolic pathway. Medicinal chemists often design derivatives with stable groups at the C3 position (e.g., alkyl, amino) to block this decomposition route.

    • Prodrug Strategy: Conversely, the N-O bond's lability can be exploited. A 3-acyl or 3-carboxy derivative could potentially be designed as a prodrug that is stable until it reaches a specific physiological environment where it undergoes cleavage to release an active 2-hydroxybenzonitrile pharmacophore.

Conclusion

The 1,2-benzisoxazole ring is a privileged scaffold in medicinal chemistry due to a finely tuned set of properties. It possesses a robust aromatic character, derived from its 10 π-electron system, which confers thermodynamic stability and a planar geometry conducive to biological interactions. This stability, however, is moderated by the inherent reactivity of the heterocyclic N-O bond. This bond is susceptible to cleavage, most notably via a base-catalyzed mechanism, and its resilience is highly dependent on the nature of the substituents, particularly at the C3 position. A comprehensive grasp of these principles—quantifying the aromaticity through computational and spectroscopic methods and assessing stability through targeted reactivity studies—is essential for any scientist working with this vital chemical entity. This knowledge empowers the rational design of new therapeutics, enabling the mitigation of metabolic liabilities while fully harnessing the structural and electronic advantages of the 1,2-benzisoxazole core.

References

  • Shcherbakova, I., & Zaikova, T. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 1-25. [Link]

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  • NIST. (n.d.). 1,2-Benzisoxazole IR Spectrum. NIST WebBook. Retrieved from [Link]

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  • Feixas, F., et al. (2013). Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles. RSC Advances, 3(32), 13351-13358. [Link]

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Sources

Exploratory

Introduction: The 1,2-Benzisoxazole Core as a Privileged Scaffold

An In-Depth Technical Guide to 3-Substituted 1,2-Benzisoxazoles for Researchers and Drug Development Professionals The 1,2-benzisoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Substituted 1,2-Benzisoxazoles for Researchers and Drug Development Professionals

The 1,2-benzisoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring.[1] In the landscape of medicinal chemistry, this moiety is recognized as a "privileged structure"—a molecular framework that is capable of binding to a diverse range of biological targets with high affinity.[2][3] This versatility has established the 1,2-benzisoxazole core as a cornerstone in the design of novel therapeutics. Its relative metabolic stability and the capacity for functionalization at multiple positions make it an exceptionally valuable starting point for drug discovery campaigns.[4]

The pharmacological significance of this scaffold is underscored by its presence in several commercially successful drugs. These include atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone, as well as the anticonvulsant Zonisamide.[1][2][3][5] The broad spectrum of biological activities associated with 1,2-benzisoxazole derivatives—spanning antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties—continues to fuel intensive research into its synthesis and application.[3][5]

The Strategic Importance of the C-3 Substituent

While the entire benzisoxazole scaffold is crucial, the substituent at the 3-position is a particularly critical determinant of a molecule's pharmacological profile. Medicinal chemists strategically modify this position to modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the group at C-3 dictates the molecule's interaction with its biological target.

For instance, the 3-(sulfamoylmethyl) group of Zonisamide is indispensable for its anticonvulsant activity, which involves the blockade of voltage-gated sodium and calcium channels.[5][6][7] In the case of antipsychotics like Risperidone, the complex piperidinyl-ethyl substituent at the C-3 position is essential for achieving the required high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors.[5] The exploration of different amines, alkyl chains, and aromatic groups at this position allows for the fine-tuning of a compound's therapeutic effect and the mitigation of off-target side effects.

Core Synthetic Methodologies

The construction of the 3-substituted 1,2-benzisoxazole ring system can be approached through several strategic disconnections. The choice of method often depends on the desired substituent at C-3 and the availability of starting materials. The most prevalent and field-proven strategies involve intramolecular cyclizations, cycloaddition reactions, and modern transition-metal-catalyzed annulations.

Strategy 1: Intramolecular Cyclization Pathways

Traditional and robust syntheses of the 1,2-benzisoxazole core rely on the formation of the five-membered isoxazole ring from a suitably substituted benzene precursor. This is typically achieved by forming either the N-O bond or the C-O bond in the final ring-closing step.

  • N-O Bond Formation (from o-Hydroxyaryl Oximes): This classical approach involves the cyclization of an o-hydroxyaryl ketoxime or aldoxime.[5] The causality of this reaction lies in the activation of the oxime's hydroxyl group, turning it into a good leaving group. The adjacent phenolic hydroxyl group then acts as an internal nucleophile, attacking the nitrogen atom to displace the activated group and form the N-O bond. A significant challenge in this pathway is the potential for a competitive Beckmann rearrangement, which leads to the formation of an isomeric benzoxazole.[8][9] The careful selection of reaction conditions and activating reagents (e.g., polyphosphoric acid, acetic anhydride) is therefore critical to steer the reaction towards the desired 1,2-benzisoxazole product.[8][10]

  • C-O Bond Formation (from o-Substituted Aryl Oximes): An alternative cyclization strategy begins with an aryl oxime bearing a good leaving group (such as a halogen) at the ortho position. In a base-promoted reaction, the oxime hydroxyl is deprotonated, creating a potent nucleophile. This nucleophile then displaces the ortho-substituent via an intramolecular nucleophilic aromatic substitution (SNAr) to forge the C-O bond of the isoxazole ring.

cluster_0 N-O Bond Formation cluster_1 C-O Bond Formation Start_NO o-Hydroxyaryl Ketoxime Intermediate_NO Activated Oxime (-OX is Leaving Group) Start_NO->Intermediate_NO Activation Product_NO 3-Substituted 1,2-Benzisoxazole Intermediate_NO->Product_NO Intramolecular Nucleophilic Attack (Phenolic -OH on N) Side_Product Benzoxazole (via Beckmann Rearrangement) Intermediate_NO->Side_Product Competitive Rearrangement Start_CO o-Haloaryl Ketoxime Intermediate_CO Oximate Anion Start_CO->Intermediate_CO Base Product_CO 3-Substituted 1,2-Benzisoxazole Intermediate_CO->Product_CO Intramolecular SNAr (Oximate on C-2)

Caption: Key intramolecular cyclization pathways for 1,2-benzisoxazole synthesis.

Strategy 2: [3+2] Cycloaddition of Nitrile Oxides and Arynes

A powerful and versatile modern approach for synthesizing 3-substituted 1,2-benzisoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an aryne.[11] This method is highly convergent, forming both the benzene and isoxazole rings' connecting bonds in a single, efficient step.

The causality is rooted in the high reactivity of the two intermediates: the nitrile oxide (R-C≡N⁺-O⁻) serves as the 1,3-dipole, while the aryne (benzyne) acts as the dipolarophile.[12] The primary technical challenge is that both intermediates are unstable and prone to side reactions, such as the dimerization of the nitrile oxide or polymerization of the aryne.[8][11] A key breakthrough in making this reaction trustworthy and high-yielding was the development of protocols for the simultaneous, in situ generation of both reactive species from stable precursors (e.g., hydroximoyl chlorides for nitrile oxides and o-(trimethylsilyl)phenyl triflates for arynes) in a single pot.[11][12] This ensures that their concentrations remain low and that they react preferentially with each other.

cluster_cyclo [3+2] Cycloaddition Workflow Precursor_Aryne Aryne Precursor (e.g., silylaryl triflate) Activator Activator (e.g., TBAF, CsF) Precursor_NitrileOxide Nitrile Oxide Precursor (e.g., hydroximoyl chloride) Intermediate_Aryne In Situ Aryne Activator->Intermediate_Aryne Generation Intermediate_NitrileOxide In Situ Nitrile Oxide Activator->Intermediate_NitrileOxide Generation Product 3-Substituted 1,2-Benzisoxazole Intermediate_Aryne->Product [3+2] Cycloaddition Intermediate_NitrileOxide->Product [3+2] Cycloaddition

Caption: Workflow for the in situ generation and cycloaddition of arynes and nitrile oxides.

Strategy 3: Palladium-Catalyzed [4+1] Annulation

Reflecting the cutting edge of synthetic methodology, palladium-catalyzed C-H activation has emerged as a novel strategy for constructing the 1,2-benzisoxazole core. One such example is the [4+1] annulation of N-phenoxyacetamides with aldehydes.[13][14][15]

This process involves the palladium-catalyzed activation of the C-H bond ortho to the phenoxy group, forming a palladacycle intermediate. This intermediate then undergoes a sequence of reactions with an aldehyde, ultimately leading to the simultaneous construction of the C-C and C=N bonds of the isoxazole ring.[13][14] This method is notable for its atom economy and its ability to tolerate a wide range of functional groups on both the aldehyde and the phenoxyacetamide, providing direct access to complex 3-substituted benzisoxazoles. It has been successfully applied to the synthesis of intermediates for drugs like Risperidone.[13][14]

Applications in Drug Development: Mechanistic Insights from Key Drugs

The true value of the 3-substituted 1,2-benzisoxazole scaffold is best understood through its application in marketed pharmaceuticals.

Case Study: Risperidone and Paliperidone (Antipsychotics)

Risperidone is a cornerstone of atypical antipsychotic therapy, valued for its efficacy against both the positive and negative symptoms of schizophrenia.[16] Its mechanism of action is primarily attributed to a potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[16][17] The 1,2-benzisoxazole core serves as a bioisosteric replacement for the indole nucleus found in serotonin, contributing to the molecule's high affinity for serotonergic receptors.[18]

Paliperidone is the major active metabolite of Risperidone, formed by hydroxylation of the parent drug.[16][19][20] While pharmacodynamically similar, a key difference lies in their metabolism. Risperidone is extensively metabolized by the cytochrome P450 enzyme CYP2D6, whereas Paliperidone undergoes minimal hepatic metabolism.[19] This makes Paliperidone less susceptible to drug-drug interactions involving the CYP2D6 pathway and can lead to more predictable plasma concentrations in patients with genetic variations in this enzyme.[19]

Risperidone Risperidone Paliperidone Paliperidone (9-Hydroxyrisperidone) Risperidone->Paliperidone Hydroxylation CYP2D6 CYP2D6 Enzyme (Liver) CYP2D6->Risperidone Metabolizes

Caption: Metabolic conversion of Risperidone to its active metabolite, Paliperidone.

Quantitative Data: Synthesis of 3-Aryl-1,2-Benzisoxazoles via [3+2] Cycloaddition

The following table summarizes representative yields for the synthesis of various 3-aryl-1,2-benzisoxazoles using the TBAF-mediated [3+2] cycloaddition of in situ generated benzyne and substituted nitrile oxides. This data highlights the method's tolerance for diverse electronic properties on the C-3 substituent.

EntryR-Group on Nitrile Oxide PrecursorProductYield (%)Reference
14-Methoxyphenyl3-(4-Methoxyphenyl)-1,2-benzisoxazole99[11]
24-Isopropylphenyl3-(4-Isopropylphenyl)-1,2-benzisoxazole95[11]
3Phenyl3-Phenyl-1,2-benzisoxazole92[21]
43-Bromophenyl3-(3-Bromophenyl)-1,2-benzisoxazole88[11]
52-Nitrophenyl3-(2-Nitrophenyl)-1,2-benzisoxazole57[21]

Experimental Protocols

The following protocols are provided as self-validating systems, offering detailed steps for two distinct and reliable synthetic strategies.

Protocol 1: Synthesis of 3-Aryl-1,2-benzisoxazole via [3+2] Cycloaddition

This protocol describes the one-pot synthesis via the simultaneous in situ generation of benzyne and a nitrile oxide.[8][11]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hydroximoyl chloride (1.0 equiv) and o-(trimethylsilyl)phenyl triflate (1.2 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the reagents (concentration approx. 0.1 M with respect to the hydroximoyl chloride).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.4 equiv) dropwise over 5 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1,2-benzisoxazole.

Protocol 2: Synthesis of 3-Methyl-1,2-benzisoxazole via Cyclization of o-Hydroxyacetophenone Oxime

This protocol details the classical cyclization method starting from a commercially available ketone.[10]

  • Oxime Formation: Dissolve 2'-hydroxyacetophenone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol. Add pyridine (2.0 equiv) and reflux the mixture for 2-4 hours until TLC indicates complete conversion of the ketone.

  • Isolation of Oxime: Cool the reaction mixture and pour it into cold water. Collect the precipitated solid (the oxime) by filtration, wash with water, and dry.

  • Cyclization: In a round-bottom flask, combine the dried 2'-hydroxyacetophenone oxime (1.0 equiv) with acetic anhydride (5.0 equiv).

  • Heating: Heat the reaction mixture to reflux for 4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture into ice-cold water. A solid product should precipitate.

  • Purification: Filter the resulting solid, wash thoroughly with water to remove acetic acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure 3-methyl-1,2-benzisoxazole.

Troubleshooting Common Synthetic Issues

start Low Yield or Side Product Formation issue1 Issue: Beckmann Rearrangement (Benzoxazole formation) Causality: Occurs during N-O bond formation from o-hydroxyaryl oximes under acidic/harsh conditions. Solution: Use milder activating agents for the oxime. Adjust temperature and reaction time. start->issue1 Pathway: Cyclization issue2 Issue: Nitrile Oxide Dimerization (Furoxan formation) Causality: Occurs during [3+2] cycloadditions when nitrile oxide concentration is too high. Solution: Ensure slow, controlled generation of the nitrile oxide. Use simultaneous generation protocols. start->issue2 Pathway: Cycloaddition issue3 Issue: Incomplete Reaction Causality: Poor reagent quality, insufficient heating, or incorrect stoichiometry. Solution: Verify purity of reagents and solvents. Optimize temperature. Re-check stoichiometry and consider using a slight excess of a key reagent. start->issue3 Pathway: General

Caption: Troubleshooting workflow for common issues in 1,2-benzisoxazole synthesis.[8]

References

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  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Medicinal Chemistry, 23(26), 2974-2986. [Link]

  • Llerena, A., & Berecz, R. (2013). The Pharmacological Role and Clinical Applications of Antipsychotics' Active Metabolites: Paliperidone versus Risperidone. Walsh Medical Media. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]

  • Kabi, A. K., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1466-1488. [Link]

  • PharmGKB. (n.d.). Risperidone and Paliperidone Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Wikipedia. (n.d.). Risperidone. Wikipedia. [Link]

  • Wikipedia. (n.d.). 1,2-Benzisoxazole. Wikipedia. [Link]

  • Najahi, E., et al. (2014). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Saudi Pharmaceutical Journal, 22(3), 258-265. [Link]

  • Dubrovskiy, A. V., et al. (2013). Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes. ACS Combinatorial Science, 15(4), 181-186. [Link]

  • Uto, Y., et al. (2014). Comparative Pharmacology of Risperidone and Paliperidone. International Journal of Molecular Sciences, 15(7), 11523-11536. [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Jain, M., & Kwon, C. H. (2003). 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry, 46(24), 5221-5229. [Link]

  • Wikipedia. (n.d.). Risperidone. Wikipedia. [Link]

  • Meijer, F. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules, 26(11), 3385. [Link]

  • Reddy, P. S. N., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2477-2480. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. [Link]

  • Kim, E., et al. (2013). Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology, 170(4), 798-808. [Link]

  • Choy, P. Y., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(44), 10433-10437. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Laboratory Protocol for the Preparation of 1,2-Benzisoxazole-3-carboxaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule Classification: Electrophilic Heterocyclic Building Block Executive Summary & Strategic Rationale 1,2-Benzisoxazole-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule Classification: Electrophilic Heterocyclic Building Block

Executive Summary & Strategic Rationale

1,2-Benzisoxazole-3-carboxaldehyde is a highly versatile electrophilic scaffold utilized extensively in the synthesis of antipsychotic agents (e.g., risperidone and paliperidone analogs) and novel anti-inflammatory therapeutics.

The Synthetic Challenge: Direct oxidation of the commercially available starting material, 3-methyl-1,2-benzisoxazole, to the corresponding aldehyde is notoriously difficult. The N–O bond of the benzisoxazole ring is thermodynamically labile under harsh oxidative conditions, often resulting in catastrophic ring-cleavage that yields o-hydroxyacetophenone derivatives. Furthermore, attempts to utilize a direct Kornblum oxidation (DMSO/NaHCO₃) on the 3-bromomethyl derivative typically yield intractable mixtures or base-induced ring-opened products .

The Strategic Solution: To circumvent these thermodynamic sinks, this protocol employs the highly reliable strategy developed by Kalkote et al. . The methodology masks the reactive benzylic position as a 3-ethoxymethyl ether. This intermediate acts as a stable reservoir, allowing for rigorous purification before a controlled deprotection-oxidation sequence yields the target aldehyde in high purity, preserving the integrity of the heterocycle.

Mechanistic Workflow

Pathway A 3-Methyl-1,2- benzisoxazole B 3-Bromomethyl-1,2- benzisoxazole A->B NBS, AIBN Reflux, 3h C 3-Ethoxymethyl-1,2- benzisoxazole B->C NaOEt, EtOH 0 °C to RT D 3-Hydroxymethyl-1,2- benzisoxazole C->D aq. HCl, THF Reflux E 1,2-Benzisoxazole-3- carboxaldehyde D->E MnO2, CH2Cl2 RT, 12h

Fig 1: Stepwise synthetic workflow for 1,2-benzisoxazole-3-carboxaldehyde via ethoxymethyl intermediate.

Quantitative Data & Analytical Tracking

To ensure a self-validating system , use the following analytical markers to track the reaction's progress. Yields and physical states are benchmarked against established literature .

CompoundExpected YieldPhysical StateDiagnostic ¹H NMR Shifts (CDCl₃, δ ppm)
3-Methyl-1,2-benzisoxazole N/A (Starting Material)Liquid2.60 (s, 3H, -CH₃)
3-Bromomethyl-1,2-benzisoxazole 61%Solid (m.p. 63 °C)4.73 (s, 2H, -CH₂Br), 7.37 (m, 1H), 7.59 (m, 2H), 7.82 (d, 1H)
3-Ethoxymethyl-1,2-benzisoxazole ~80%Liquid / Oil~4.80 (s, 2H, -CH₂O-), ~3.60 (q, 2H), ~1.20 (t, 3H)
1,2-Benzisoxazole-3-carboxaldehyde 72%Solid (m.p. 61–65 °C)10.43 (s, 1H, -CHO), 8.20 (d, 1H), 7.68 (m, 2H), 7.48 (m, 1H)
(Impurity) 3-Dibromomethyl...N/A (Minimize)Solid (m.p. 48 °C)6.96 (s, 1H, -CHBr₂), 7.45 (m, 1H)

Step-by-Step Experimental Protocol

Phase 1: Radical Bromination (Synthesis of 3-Bromomethyl-1,2-benzisoxazole)

Scientist's Insight (Causality): N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of molecular bromine, which prevents electrophilic aromatic substitution on the benzene ring. Strict stoichiometric control (1.05 eq of NBS) is critical; excess reagent or prolonged heating will drive the reaction toward the unwanted dibromomethyl byproduct (indicated by a 6.96 ppm ¹H NMR shift).

Methodology:

  • Charge a flame-dried, round-bottom flask with 3-methyl-1,2-benzisoxazole (1.0 eq) and anhydrous chlorobenzene or trifluorotoluene (0.2 M). Note: These solvents are greener, higher-boiling alternatives to traditional CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 80–85 °C under an inert argon atmosphere for 3 hours.

  • Monitor via TLC (Hexane/EtOAc 9:1). The starting material (R_f ~0.6) should convert to a slightly lower running spot.

  • Cool to 0 °C to precipitate succinimide. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate 3-bromomethyl-1,2-benzisoxazole as a solid (m.p. 63 °C).

Phase 2: Etherification (Synthesis of 3-Ethoxymethyl-1,2-benzisoxazole)

Scientist's Insight (Causality): The newly formed benzylic bromide is highly reactive and prone to degradation or dimerization. Displacement with sodium ethoxide (NaOEt) proceeds rapidly via an S_N2 mechanism. Converting it to the ethyl ether stabilizes the intermediate, allowing for rigorous aqueous workup without the risk of hydrolytic ring-opening.

Methodology:

  • Dissolve 3-bromomethyl-1,2-benzisoxazole (1.0 eq) in anhydrous ethanol (0.3 M) and cool the solution to 0 °C.

  • Dropwise, add a freshly prepared solution of Sodium Ethoxide (1.2 eq) in ethanol.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 3-ethoxymethyl-1,2-benzisoxazole can typically be used in the next step without further purification.

Phase 3: Hydrolysis & Mild Oxidation (Synthesis of 1,2-Benzisoxazole-3-carboxaldehyde)

Scientist's Insight (Causality): Direct oxidation of the ether is unfeasible without harsh conditions that would destroy the heterocycle. We utilize a two-stage sequence: acidic hydrolysis of the ether to the primary alcohol, followed immediately by mild oxidation. Activated Manganese Dioxide (MnO₂) is selected because it chemoselectively oxidizes benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid, while perfectly preserving the delicate N–O bond .

Methodology:

  • Hydrolysis: Dissolve the 3-ethoxymethyl ether in a 1:1 mixture of THF and 6M aqueous HCl. Heat at reflux until TLC indicates complete consumption of the ether and formation of the highly polar alcohol intermediate.

  • Cool the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄.

  • Oxidation: To the DCM solution containing the crude 3-hydroxymethyl-1,2-benzisoxazole, add activated MnO₂ (10.0 eq).

  • Stir vigorously at room temperature for 12 hours.

  • Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Recrystallize from a minimal amount of hot hexane/ethyl acetate to afford pure 1,2-benzisoxazole-3-carboxaldehyde as a crystalline solid (m.p. 61–65 °C).

  • Self-Validation Check: Confirm success by the appearance of the sharp aldehyde proton singlet at δ 10.43 ppm in the ¹H NMR spectrum .

References

  • Kalkote, U. R., Panchgalle, S. P., Mahakal, K. K., Choudhary, S. M., & Chavan, S. P. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(2), 99-100. URL:[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11788372, 1,2-Benzisoxazole-3-carboxaldehyde. URL:[Link]

Application

Application Note: Synthesis and Characterization of 1,2-Benzisoxazole-3-Carboxaldehyde Derived Schiff Bases via Primary Amine Condensation

Executive Summary The 1,2-benzisoxazole scaffold is a privileged pharmacophore widely utilized in the development of antipsychotics, anticonvulsants, and antimicrobial agents. Within this chemical space, 1,2-benzisoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged pharmacophore widely utilized in the development of antipsychotics, anticonvulsants, and antimicrobial agents. Within this chemical space, 1,2-benzisoxazole-3-carboxaldehyde serves as a highly versatile electrophilic building block. Its primary application lies in its condensation with primary amines to form Schiff bases (imines) ()[1]. These imines are not only bioactive entities in their own right but also serve as critical intermediates for downstream cyclization into thiazolidinones and other complex heterocycles ()[2].

This application note provides a self-validating, field-proven protocol for the synthesis of 1,2-benzisoxazole-3-imines, detailing the mechanistic causality behind reagent selection, thermodynamic control, and isolation strategies.

Mechanistic Rationale & Reaction Causality

The formation of a Schiff base from 1,2-benzisoxazole-3-carboxaldehyde and a primary amine is a classic nucleophilic addition-elimination reaction. However, achieving high yields requires precise control over the reaction microenvironment.

  • Electrophilic Activation: The carbonyl carbon of the 1,2-benzisoxazole-3-carboxaldehyde is activated by a catalytic amount of Brønsted acid (typically glacial acetic acid).

  • The pH Dependency (Causality): The reaction is highly pH-dependent. If the pH is too low (< 3), the primary amine becomes fully protonated (forming an ammonium ion), neutralizing its nucleophilicity. If the pH is too high (> 7), the carbonyl oxygen is insufficiently protonated, reducing its electrophilicity. Maintaining a mildly acidic environment (pH ~4.5–5.0) ensures optimal formation of the hemiaminal intermediate .

  • Thermodynamic Driving Force: The rate-limiting step is the acid-catalyzed dehydration of the hemiaminal to form the C=N double bond. By conducting the reaction in absolute ethanol, the product often precipitates upon cooling, driving the equilibrium forward via Le Chatelier's principle without the strict need for a Dean-Stark apparatus.

Reaction Pathway Visualization

SchiffBaseMechanism A 1,2-Benzisoxazole-3-carboxaldehyde (Electrophile) D Nucleophilic Addition (Carbonyl Activation) A->D B Primary Amine (R-NH2) (Nucleophile) B->D C Glacial Acetic Acid (Catalyst) C->D Protonates C=O E Hemiaminal Intermediate D->E F Acid-Catalyzed Dehydration (-H2O) E->F G 1,2-Benzisoxazole Schiff Base (Target Imine) F->G Rate-Limiting Step H Downstream: Thiazolidinones, Antimicrobial Agents G->H Cyclization / Reduction

Mechanistic pathway for the synthesis of 1,2-benzisoxazole Schiff bases and downstream applications.

Experimental Design & Protocol

Materials and Reagents
  • 1,2-Benzisoxazole-3-carboxaldehyde: Synthesized from 3-methyl-1,2-benzisoxazole via bromination and subsequent oxidation ()[3], or procured commercially.

  • Primary Amines: Aromatic (e.g., aniline, 4-chloroaniline) or aliphatic (e.g., benzylamine).

  • Solvent: Absolute Ethanol (EtOH) or Dimethylformamide (DMF) for highly insoluble amines.

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-benzisoxazole-3-carboxaldehyde (1.0 equivalent, e.g., 10 mmol).

  • Dissolve the aldehyde in 20 mL of absolute ethanol. Ensure complete dissolution before proceeding.

  • Add the selected primary amine (1.05 equivalents, 10.5 mmol) dropwise (if liquid) or in small portions (if solid) to the stirring solution.

Step 2: Catalysis and Reflux 4. Introduce 2–3 drops of glacial acetic acid to the mixture to adjust the pH to approximately 4.5–5.0. 5. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using an oil bath or heating mantle. 6. Maintain reflux for 3 to 6 hours, depending on the steric and electronic nature of the primary amine.

Step 3: Self-Validating Monitoring 7. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. 8. Validation Check: The disappearance of the aldehyde spot (which strongly absorbs UV and stains positive with 2,4-Dinitrophenylhydrazine) and the appearance of a new, lower-polarity spot indicates successful imine formation.

Step 4: Isolation and Purification 9. Upon completion, remove the flask from heat and allow it to cool to room temperature. 10. Pour the concentrated mixture onto 50 g of crushed ice while stirring vigorously. The Schiff base will precipitate as a solid. 11. Filter the precipitate under vacuum using a Büchner funnel and wash the filter cake with cold distilled water (2 × 10 mL) to remove unreacted amine and acid traces. 12. Recrystallize the crude product from hot ethanol or a DMF/water mixture to afford the analytically pure 1,2-benzisoxazole-3-imine.

Quantitative Data Presentation

The electronic properties of the primary amine significantly dictate the reaction kinetics. Electron-donating groups (EDGs) on aromatic amines enhance nucleophilicity, reducing reaction times, whereas electron-withdrawing groups (EWGs) slightly retard the addition step.

Table 1: Representative Reaction Conditions and Yields for 1,2-Benzisoxazole-3-Carboxaldehyde Condensation

Primary Amine SubstrateSolventCatalystReflux Time (h)Isolated Yield (%)Product Appearance
AnilineAbs. EtOHAcOH (cat.)4.082Pale yellow crystals
4-ChloroanilineAbs. EtOHAcOH (cat.)5.578Yellow powder
4-MethoxyanilineAbs. EtOHAcOH (cat.)3.588Bright yellow needles
BenzylamineAbs. EtOHAcOH (cat.)3.091Off-white solid
2-AminophenolAbs. EtOHAcOH (cat.)6.075Orange-yellow solid

(Note: Yields represent optimized laboratory scale outcomes post-recrystallization, aligning with standard heterocyclic condensation efficiencies[2].)

Downstream Applications in Drug Development

The isolated Schiff bases are highly versatile. They can be subjected to sodium borohydride ( NaBH4​ ) reduction to yield secondary amines, which are explored in hydroamination pathways for chiral primary amine synthesis ()[4]. Alternatively, the imine bond can undergo [2+3] cycloaddition with mercaptoacetic acid in the presence of anhydrous ZnCl2​ to form thiazolidinone derivatives . These highly functionalized benzisoxazole-thiazolidinone conjugates have demonstrated potent in vitro antibacterial activity against Gram-positive strains and antifungal activity against Aspergillus niger ()[2].

References

  • Kalkote, U. R., Panchgalle, S. P., Mahakal, K. K., Choudhary, S. M., & Chavan, S. P. (2005). "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde." Journal of Chemical Research, 2005(2), 99-100.

  • Benchchem. (2024). "Benzooxazole-2-carbaldehyde | CAS 62667-25-8 | Supplier." Benchchem Chemical Database.

  • Priya, D., & Srimathi, R. (2016). "Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole." International Journal of ChemTech Research, 9(7), 652-659.

  • Guo, S., Yang, J. C., & Buchwald, S. L. (2019). "A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination." Journal of the American Chemical Society, 140(47), 15976–15984.

Sources

Method

Application Note: 1,2-Benzisoxazole-3-carboxaldehyde in the Synthesis of Atypical Antipsychotics

Executive Summary & Pharmacological Context The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational core for several blockbuster atypical antipsychotics, including r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as the foundational core for several blockbuster atypical antipsychotics, including risperidone, paliperidone, and iloperidone[1]. The therapeutic efficacy of these molecules is driven by their dual antagonism at dopamine D₂ and serotonin 5-HT₂A receptors[1].

1,2-Benzisoxazole-3-carboxaldehyde (CAS: 84395-93-7) [2] is a highly versatile, electrophilic building block used to construct these complex pharmacophores. The aldehyde functional group at the 3-position provides an ideal synthetic handle for attaching the piperidine or piperazine moieties required to anchor the drug into the D₂ receptor's orthosteric binding pocket.

Structure-Activity Relationship (SAR) Rationale

Decades of SAR studies dictate specific structural requirements for benzisoxazole-derived antipsychotics:

  • The 3-Position Linker: The spatial distance between the benzisoxazole core and the basic nitrogen of the piperidine ring is critical for optimal receptor binding. The aldehyde precursor allows for precise carbon-chain extension (via Wittig reactions) or direct amine coupling (via reductive amination).

  • The 6-Position Substitution: Maximum neuroleptic activity is typically realized when a fluorine atom is introduced at the 6-position of the benzisoxazole ring[3]. Fluorination increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration and metabolic stability[3].

MOA Drug 1,2-Benzisoxazole Antipsychotic D2 Dopamine D2 Receptor Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonism PosSym Alleviation of Positive Symptoms D2->PosSym Mesolimbic Pathway EPS Reduced EPS Side Effects HT2A->EPS Nigrostriatal Modulation NegSym Alleviation of Negative Symptoms HT2A->NegSym Mesocortical Pathway

Dual D2/5-HT2A receptor antagonism by 1,2-benzisoxazoles.

Chemical Properties & Precursor Synthesis

Physicochemical Profile:

  • Chemical Formula: C₈H₅NO₂[2]

  • Molecular Weight: 147.13 g/mol [2]

  • Appearance: Pale yellow to off-white solid/liquid (temperature dependent).

  • Stability: The aromaticity of the benzene-fused isoxazole ring confers structural stability, though the aldehyde group is susceptible to auto-oxidation if exposed to air for prolonged periods[4].

Synthesis of the Precursor: Historically, synthesizing the 3-carboxaldehyde derivative directly was challenging due to the sensitivity of the N-O bond. A highly efficient, field-proven method involves the oxidation of 3-methyl-1,2-benzisoxazole via a 3-ethoxymethyl-1,2-benzisoxazole intermediate, utilizing reagents like NaIO₄ in DMF to yield the target aldehyde cleanly[5].

Quantitative Pharmacological Data

The choice of 1,2-benzisoxazole-3-carboxaldehyde as a starting material is driven by the target receptor profile of the resulting derivatives. Atypicality in antipsychotics requires a significantly higher affinity for 5-HT₂A receptors compared to D₂ receptors[6].

Table 1: Consensus Receptor Binding Affinities (Kᵢ, nM) of 1,2-Benzisoxazole Derivatives

CompoundDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₂A (Kᵢ, nM)5-HT₂A / D₂ Affinity RatioClinical Indication
Risperidone 3.10.16~19.3Schizophrenia, Bipolar Mania
Paliperidone 2.80.25~11.2Schizophrenia, Schizoaffective
Iloperidone 3.30.20~16.5Schizophrenia[6]

Data summarized from standard pharmacological assays utilizing [³H]spiroperidol binding inhibition.

Experimental Workflows & Protocols

The following protocols detail the transformation of 1,2-benzisoxazole-3-carboxaldehyde into advanced pharmaceutical intermediates.

Workflow A: Reductive Amination (Direct Linkage)

Reductive amination is the premier method for attaching piperidine derivatives directly to the 3-position of the benzisoxazole core.

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reagent that selectively reduces the intermediate imine (Schiff base) without prematurely reducing the starting aldehyde to an alcohol. This chemoselectivity prevents the formation of dead-end byproducts.

Synthesis A 1,2-Benzisoxazole- 3-carboxaldehyde C Imine (Schiff Base) A->C Condensation B Amine Nucleophile B->C D Reduction (NaBH(OAc)3) C->D E 3-Substituted Antipsychotic D->E Amination

Reductive amination of 1,2-benzisoxazole-3-carboxaldehyde.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1,2-benzisoxazole-3-carboxaldehyde (1.0 eq, 10 mmol) and the target secondary amine (e.g., a substituted piperidine) (1.05 eq, 10.5 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise to the stirring solution to catalyze imine formation. Stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot (UV active, stains with 2,4-DNPH) confirms complete Schiff base formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic release.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH gradient).

    • Self-Validation Step: FT-IR spectroscopy of the purified product must show the complete absence of the strong C=O stretching frequency at ~1700 cm⁻¹, confirming the consumption of the aldehyde.

Workflow B: Wittig Reaction (Carbon Chain Extension)

When the target antipsychotic requires a longer aliphatic linker between the benzisoxazole core and the basic amine (as seen in iloperidone analogs[6]), the Wittig reaction is utilized to extend the carbon chain[7].

Causality & Expert Insight: Using a stabilized phosphorus ylide allows for high E-alkene stereoselectivity. The resulting alkene is subsequently reduced via catalytic hydrogenation (Pd/C) to yield the flexible alkyl linker necessary for the molecule to navigate the D₂ receptor binding channel.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend the target phosphonium salt (1.2 eq) in anhydrous Tetrahydrofuran (THF) (15 mL). Cool to 0 °C and add Potassium tert-butoxide (t-BuOK) (1.2 eq) dropwise. Stir for 30 minutes until a vibrant color change indicates ylide formation.

  • Coupling: Dissolve 1,2-benzisoxazole-3-carboxaldehyde (1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: The byproduct, triphenylphosphine oxide, is highly polar. Precipitate the bulk of it by triturating the crude mixture in cold diethyl ether, filter, and purify the filtrate via silica gel chromatography.

References

  • Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles". Journal of Medicinal Chemistry.[Link]

  • Kalkote, U. R., et al. (2005). "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde". Journal of Chemical Research.[Link]

  • Wikipedia Contributors. (2025). "Benzisoxazole". Wikipedia, The Free Encyclopedia. [Link]

  • Strupczewski, J. T., et al. (1995). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity". PubMed. [Link]

  • American Elements. (2025). "Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7". American Elements.[Link]

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Application

Application Note: Advanced Synthesis and Validation of 1,2-Benzisoxazole-Derived Anticonvulsant Agents

Introduction & Pharmacological Context The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound biological activities due to its isosteric relationship with indoles (1[1])....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound biological activities due to its isosteric relationship with indoles (1[1]). This structural mimicry allows it to interact with a variety of biologically critical enzymes and receptors. Among its derivatives, 3-(sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide) has emerged as a structurally unique and highly effective antiepileptic drug (AED) (2[2]). It exerts its anticonvulsant effects by blocking voltage-dependent sodium channels and T-type calcium channels, thereby suppressing the rapid and excessive firing of neurons that precipitate seizures (3[3]).

Mechanistic Insights and Synthetic Causality

Historically, the synthesis of Zonisamide involved the bromination of 1,2-benzisoxazole-3-acetic acid (BOA) to form an unstable bromo-acid intermediate, followed by substitution with sodium sulfite to yield 1,2-benzisoxazole-3-methanesulfonic acid sodium salt (BOS-Na) (4[4]). This legacy route is fraught with challenges: the use of toxic, highly reactive bromine gas, the extreme sensitivity of the brominated intermediate, and the generation of significant disulfonated byproducts.

Modern industrial and laboratory protocols bypass the bromination step entirely. Instead, they employ a direct chlorosulfonation of BOA using a chlorosulfonic acid/1,4-dioxane complex (5[5]).

Causality of Experimental Choices:

  • Dioxane Complexation: Chlorosulfonic acid is highly reactive. Complexing it with 1,4-dioxane modulates its electrophilicity, directing the sulfonation specifically to the aliphatic carbon of the acetic acid side chain rather than the aromatic ring.

  • Controlled Molar Ratios: Limiting the chlorosulfonic acid to a 1.3–2.0 molar equivalent relative to BOA drastically reduces the formation of disulfonated impurities, ensuring a higher yield of the target BOS-Na (4[4]).

  • In-situ Chlorination: The isolated BOS-Na is intentionally co-crystallized with NaCl. The NaCl acts as a synergistic chlorinating aid and bulking agent during the subsequent phosphorus oxychloride (POCl₃) step, facilitating the conversion to 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) without the need for intermediate purification (5[5]).

Experimental Protocols: Self-Validating Workflow

Protocol A: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)
  • Reaction Setup: Dissolve 4-hydroxycoumarin (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.

  • Oximation & Ring Opening: Add hydroxylamine hydrochloride (1.5 eq), followed by the dropwise addition of a methanolic sodium methoxide solution to maintain a strongly basic pH.

  • Cyclization: Reflux the mixture at 65°C for 4-6 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 4-hydroxycoumarin spot confirms successful ring-opening and subsequent closure to the benzisoxazole ring.

  • Isolation: Quench the mixture with dilute HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield BOA as a crystalline solid.

Protocol B: Chlorosulfonation to BOS-Na:NaCl
  • Complex Preparation: Slowly add chlorosulfonic acid (1.5 eq) to 1,4-dioxane (1.5 eq) in ethylene dichloride (EDC) at 0-5°C. Caution: Highly exothermic.

  • Sulfonation: Add BOA (1.0 eq) to the complex at room temperature. Stir for 3 hours, then heat to 50°C for an additional 2 hours.

  • Validation Check: Perform an in-process HPLC analysis. The target peak for the sulfonic acid intermediate (BOS) must exceed 90% area, with disulfonated impurities strictly <2%.

  • Isolation: Neutralize the reaction mixture with sodium hydroxide and sodium chloride brine to precipitate the BOS-Na:NaCl complex. Filter and dry at 65-70°C under vacuum.

Protocol C: Chlorination and Amidation to Zonisamide
  • Chlorination: Suspend BOS-Na:NaCl (1.0 eq) in POCl₃ (3.0 eq by weight) and heat to 70-80°C for 6-8 hours.

  • Distillation: Distill off excess POCl₃ under high vacuum to yield crude BOS-Cl. Crucial Step: Complete removal of POCl₃ is mandatory to prevent the formation of toxic phosphoramidate impurities in the next step.

  • Amidation: Dissolve the crude BOS-Cl in cold ethyl acetate (0-5°C). Purge anhydrous ammonia gas through the solution until the reaction environment is strictly alkaline.

  • Validation Check & Purification: Filter the precipitated crude Zonisamide and recrystallize from methanol. Verify the melting point (Target: 160-164°C) and perform final HPLC analysis (Target Purity: ≥ 99.0%).

Data Presentation

The following table summarizes the optimized reaction parameters, expected yields, and purity thresholds for the modern synthesis of Zonisamide.

Synthetic StepIntermediate / ProductTemp (°C)Time (h)Yield (%)Purity (HPLC %)
Oximation & CyclizationBOA65 (Reflux)4 - 685 - 88> 98.0
ChlorosulfonationBOS-Na:NaCl50580 - 84> 95.0
ChlorinationBOS-Cl70 - 806 - 8QuantitativeN/A (Used in-situ)
Amidation & CrystallizationZonisamide0 - 52 - 375 - 78≥ 99.0

Synthetic Workflow Visualization

ZonisamideSynthesis N1 4-Hydroxycoumarin (Starting Material) N2 1,2-Benzisoxazole-3-acetic acid (BOA) N1->N2 NH2OH·HCl, NaOMe MeOH, Reflux N3 BOS-Na:NaCl (Sulfonate Intermediate) N2->N3 ClSO3H / 1,4-Dioxane EDC, 50°C N4 BOS-Cl (Sulfonyl Chloride) N3->N4 POCl3 70-80°C N5 Zonisamide (Anticonvulsant Target) N4->N5 NH3 (gas) EtOAc, 0-5°C

Fig 1: Synthetic workflow for Zonisamide from 4-hydroxycoumarin via direct chlorosulfonation.

References

  • [3] Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. 3

  • [4] EP1682522A1 - A process for the manufacture of zonisamide. Google Patents. 4

  • [1] Novel base catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives. PMC - NIH. 1

  • [5] US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide. Google Patents. 5

  • [6] Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. 6

  • [2] Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.2

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Method

Application Notes &amp; Protocols: The Role of 1,2-Benzisoxazoles in the Development of Novel Anti-Inflammatory Agents

Authored for Researchers, Scientists, and Drug Development Professionals Part 1: The Rationale for 1,2-Benzisoxazoles in Anti-Inflammatory Drug Discovery Inflammation is a fundamental biological process, a double-edged s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Rationale for 1,2-Benzisoxazoles in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but fraught with significant side effects, necessitating a continuous search for safer and more targeted therapeutic agents.[1][2][3]

In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the 1,2-benzisoxazole scaffold has been identified as a "privileged structure".[4][5] This designation is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, making them versatile starting points for drug discovery.[4] Indeed, molecules incorporating the 1,2-benzisoxazole ring have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and, critically, anti-inflammatory properties.[5][6][7] Their structural features allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic profiles, making them an attractive focus for the development of next-generation anti-inflammatory agents.

Part 2: Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 1,2-benzisoxazole derivatives are primarily attributed to their interaction with key enzymatic and signaling pathways that propagate the inflammatory response. Understanding these mechanisms is crucial for the rational design and evaluation of new chemical entities.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[8] While COX-1 is constitutively expressed and plays a role in normal physiological functions like maintaining the gastric lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][8]

The therapeutic action of many NSAIDs stems from inhibiting COX-2, while their adverse gastrointestinal effects are often linked to the simultaneous inhibition of COX-1.[2][3] Consequently, a primary strategy in modern anti-inflammatory drug design is the development of selective COX-2 inhibitors. Several studies have shown that 1,2-benzisoxazole and related isoxazole derivatives can be designed to selectively inhibit the COX-2 enzyme, offering a promising avenue for potent anti-inflammatory effects with a potentially improved safety profile.[8][9][10][11]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] It is a transcription factor that, in its inactive state, is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the release of NF-κB.[12][13] The activated NF-κB then translocates to the nucleus, where it binds to DNA and drives the expression of a multitude of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[12][14][15]

Inhibition of the NF-κB pathway is a highly sought-after therapeutic strategy. 1,2-Benzisoxazole derivatives have been shown to suppress the activation of NF-κB, thereby preventing the downstream production of numerous inflammatory mediators.[14][16] This broad-spectrum action makes NF-κB modulation an attractive mechanism for treating complex inflammatory diseases.

Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc AA Arachidonic Acid COX2_enzyme COX-2 Enzyme AA->COX2_enzyme Substrate PGs Prostaglandins COX2_enzyme->PGs Synthesizes Gene Gene Transcription NFkB_nuc->Gene Initiates Cytokines TNF-α, IL-6, etc. Gene->Cytokines Upregulates Benzisoxazole 1,2-Benzisoxazole Derivatives Benzisoxazole->COX2_enzyme Inhibits Benzisoxazole->NFkB_nuc Inhibits

Figure 1: Key inflammatory signaling pathways targeted by 1,2-benzisoxazole derivatives.

Part 3: Preclinical Evaluation Workflow

The development of a new anti-inflammatory agent from a 1,2-benzisoxazole scaffold follows a structured, multi-stage evaluation process. This workflow is designed to efficiently identify potent and safe candidates for further development.

Workflow cluster_invitro In Vitro Assays start Synthesis of 1,2-Benzisoxazole Derivatives invitro In Vitro Screening start->invitro cell_based Cell-Based Assays (LPS-stimulated Macrophages) enzyme_based Enzyme Assays (COX-1/COX-2) hit_id Hit Identification (Potency & Low Toxicity) invivo In Vivo Efficacy Testing (Acute Inflammation Models) hit_id->invivo lead_opt Lead Optimization (ADME/Tox Profiling) invivo->lead_opt preclinical Preclinical Candidate lead_opt->preclinical cell_based->hit_id enzyme_based->hit_id

Figure 2: A typical preclinical workflow for evaluating 1,2-benzisoxazole anti-inflammatory agents.

Part 4: In Vitro Screening Protocols

Initial screening is performed using in vitro assays that are cost-effective, rapid, and allow for the direct assessment of a compound's activity on specific cellular or molecular targets.[1]

Protocol 4.1: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages

Causality: This is a foundational assay to determine if a compound can suppress the inflammatory response in a relevant immune cell type.[17] Macrophages stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, mimic a key aspect of infection-induced inflammation, leading to the production of nitric oxide (NO), TNF-α, and IL-6.[17][18][19] Measuring the reduction of these mediators provides a robust indication of anti-inflammatory potential.

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1) in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 80-90% confluency.[17][19]

  • Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,2-benzisoxazole test compounds in culture media. Pre-treat the cells with the compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.[19] Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[17][18]

Self-Validation: The protocol's validity is confirmed by observing a significant increase in NO, TNF-α, and IL-6 in the LPS-only group compared to the untreated control, and a significant reduction in these mediators in the positive control group.

Protocol 4.2: Cell-Free Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Causality: This enzymatic assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2, providing critical information about its mechanism of action and selectivity.[8][17] This helps differentiate between non-selective inhibitors and potentially safer COX-2 selective compounds.

Methodology:

  • Reagents: Use commercially available COX-1 (ovine or human) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and a detection kit (often colorimetric or fluorometric).

  • Compound Incubation: In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and various concentrations of the 1,2-benzisoxazole test compound. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin) as controls.[20] Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: After a set time (e.g., 2 minutes), add a chromogenic substrate solution. The peroxidase activity of COX converts this substrate into a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[10]

Self-Validation: The assay is validated if the control inhibitors show the expected activity and selectivity (e.g., Celecoxib having a much lower IC₅₀ for COX-2 than COX-1).

Part 5: In Vivo Evaluation Protocols

Compounds that demonstrate promising activity in vitro must then be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety in a complex biological system.[21]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rodents

Causality: This is the most widely used and well-characterized model for screening acute anti-inflammatory drugs.[22][23][24] The subcutaneous injection of carrageenan, a polysaccharide, into a rodent's paw induces a reproducible, biphasic inflammatory response characterized by swelling (edema).[14][23] The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to COX inhibitors.[23] Measuring the reduction in paw swelling is a direct indicator of a compound's in vivo anti-inflammatory efficacy.

Edema_Workflow acclimatize 1. Animal Acclimatization (1 week) grouping 2. Animal Grouping (e.g., n=6 per group) acclimatize->grouping baseline 3. Baseline Paw Volume Measurement (V₀) grouping->baseline admin 4. Compound Administration (p.o. or i.p.) baseline->admin induce 5. Induce Edema (0.1 mL 1% Carrageenan) admin->induce 1 hour post-dose measure 6. Measure Paw Volume (Hourly for 4-6 hours) induce->measure analyze 7. Data Analysis (% Inhibition) measure->analyze

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice of a consistent weight and age.[23] Allow them to acclimatize for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., Saline with 0.5% Tween 80)

    • Group II: Test Compound (1,2-benzisoxazole derivative at various doses, e.g., 10, 25, 50 mg/kg)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)[22]

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).[22][25]

  • Drug Administration: Administer the vehicle, test compounds, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[22][23][25]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22][25]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vt - V₀.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group, typically at the 3-hour mark:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Self-Validation: The model is considered valid if the vehicle control group shows a significant and time-dependent increase in paw volume, peaking around 3-4 hours, and the positive control group shows a statistically significant inhibition of this edema.[22]

Part 6: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: Example In Vitro Data - Inhibition of LPS-Induced Nitric Oxide Production

Treatment GroupDose (µM)Mean Absorbance (540 nm)% Inhibition of NO
Untreated Control-0.052 ± 0.004-
Vehicle + LPS-0.488 ± 0.0210%
Compound X 10.351 ± 0.01831.4%
50.263 ± 0.01551.6%
100.197 ± 0.01166.8%
250.115 ± 0.00985.6%
Dexamethasone100.098 ± 0.00789.5%
Result IC₅₀ 4.7 µM

Table 2: Example In Vivo Data - Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.76 ± 0.050%
Compound Y 100.55 ± 0.0427.6%
250.38 ± 0.0350.0%
500.24 ± 0.0268.4%
Indomethacin100.31 ± 0.0359.2%

Part 7: Conclusion and Future Directions

The 1,2-benzisoxazole scaffold represents a highly promising and versatile platform for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives, from initial in vitro screening of their mechanistic activity to in vivo confirmation of their efficacy. By targeting key pathways like COX-2 and NF-κB, these compounds offer the potential for potent anti-inflammatory action with improved safety profiles over existing therapies. Future research should focus on optimizing the structure-activity relationship to enhance selectivity and pharmacokinetic properties, exploring their efficacy in chronic inflammation models, and elucidating any additional novel mechanisms of action.

References

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (URL not available for direct linking, but can be searched on the Benchchem website.)
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. [Link]

  • Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema - Benchchem. (URL not available for direct linking, but can be searched on the Benchchem website.)
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds - Benchchem. (URL not available for direct linking, but can be searched on the Benchchem website.)
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives - ResearchGate. [Link]

  • SYNTHESIS, EVALUATION OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF SUBSTITUTED 1,2-BENZOXAZOLONE AND 3-CHLORO-1,2-BENZOXAZOLE DERIVATIVES. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]

  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives - Nanotechnology Perceptions. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC. [Link]

  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - Bentham Science Publishers. [Link]

  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway - MDPI. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC. [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed. [Link]

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Application

Application Notes &amp; Protocols for the Development of Antimicrobial Compounds from 3-Substituted 1,2-Benzisoxazoles

Abstract The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of 3-substituted 1,2-benzisoxazole derivatives. The protocols detailed herein are grounded in established scientific principles and aim to provide a robust framework for the discovery and development of new antimicrobial candidates based on this versatile heterocyclic system.

Introduction: The Promise of 1,2-Benzisoxazoles in Antimicrobial Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-oxygen containing heterocycles like 1,2-benzisoxazoles are of particular interest.[1][2] This core structure is present in FDA-approved drugs, highlighting its favorable pharmacological and toxicological profile.[3][4] The development of new antimicrobial agents is a global health priority, and the 1,2-benzisoxazole scaffold offers a promising starting point for the design of novel drugs to combat multi-drug resistant pathogens.[5][6]

The versatility of the 1,2-benzisoxazole ring system allows for the introduction of a wide array of substituents at the 3-position, enabling the fine-tuning of their biological activity.[1][7] This guide will detail the synthetic methodologies to create a library of these compounds, robust protocols for screening their antimicrobial efficacy, and initial steps to elucidate their mechanism of action.

Synthesis of 3-Substituted 1,2-Benzisoxazoles

A common and effective method for the synthesis of 3-substituted 1,2-benzisoxazoles involves the base-catalyzed cyclization of ortho-hydroxy ketoximes.[1] This approach is versatile and can be adapted for the synthesis of a diverse range of derivatives. Microwave-assisted synthesis has also been shown to be an efficient, clean, and rapid method for producing these compounds.[2]

General Synthetic Workflow

The overall synthetic strategy typically involves the preparation of an o-hydroxy ketoxime intermediate, followed by cyclization to form the 1,2-benzisoxazole ring.

Synthetic Workflow o-Hydroxy Acetophenone o-Hydroxy Acetophenone Chalcone Chalcone o-Hydroxy Acetophenone->Chalcone NaOH Aldehyde Aldehyde Aldehyde->Chalcone Chalcone Oxime Chalcone Oxime Chalcone->Chalcone Oxime NH2OH·HCl Hydroxylamine Hydroxylamine Hydroxylamine->Chalcone Oxime Cyclization Cyclization Chalcone Oxime->Cyclization Base/Solid Support 3-Substituted 1,2-Benzisoxazole 3-Substituted 1,2-Benzisoxazole Cyclization->3-Substituted 1,2-Benzisoxazole

Caption: General workflow for the synthesis of 3-substituted 1,2-benzisoxazoles.

Protocol: Synthesis of 3-(Substituted-phenyl)-1,2-benzisoxazole Derivatives

This protocol is adapted from methodologies that have proven successful in generating libraries of 3-substituted 1,2-benzisoxazoles.[7]

Step 1: Synthesis of Chalcones (3a-e)

  • To a solution of 4-amino-2-hydroxy acetophenone (1) (0.01 mol) in ethanol (20 mL), add a solution of sodium hydroxide (0.04 mol) in water (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aldehyde (2a-e) (0.01 mol) to the reaction mixture and continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the chalcone (3a-e).

Step 2: Synthesis of Chalcone Oximes (4a-e)

  • Dissolve the chalcone (3a-e) (0.01 mol) in ethanol (25 mL).

  • Add hydroxylamine hydrochloride (0.02 mol) and sodium acetate (0.02 mol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to yield the chalcone oxime (4a-e).

Step 3: Cyclization to 3-Substituted 1,2-Benzisoxazoles (5a-e)

  • Mix the chalcone oxime (4a-e) (0.01 mol) with silica gel (10 g) and sodium carbonate (0.01 mol) in a mortar and pestle.

  • Transfer the mixture to a round-bottom flask.

  • Microwave irradiation can be employed here for a more efficient and eco-friendly synthesis.[2][7] Irradiate at a suitable power (e.g., 300W) for 5-10 minutes.

  • Alternatively, the mixture can be stirred in a suitable solvent like methylene chloride for several hours.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final 3-substituted 1,2-benzisoxazole derivative (5a-e).

Antimicrobial Screening Protocols

The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[8] The broth microdilution method is a widely accepted and quantitative technique for determining MIC values.[9][10]

Antimicrobial Screening Cascade

A systematic approach is crucial for efficiently identifying promising antimicrobial candidates.

Antimicrobial Screening Cascade Library Synthesis Library Synthesis Primary Screening Primary Screening Library Synthesis->Primary Screening Single Concentration MIC Determination MIC Determination Primary Screening->MIC Determination Active Compounds Bactericidal/Fungicidal Assay Bactericidal/Fungicidal Assay MIC Determination->Bactericidal/Fungicidal Assay Potent Compounds Hit Compounds Hit Compounds Bactericidal/Fungicidal Assay->Hit Compounds

Caption: A typical workflow for antimicrobial screening of a compound library.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on established methodologies for antimicrobial susceptibility testing.[8][9]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 100 µL. Include a positive control (antibiotic), a negative control (broth only), and a solvent control.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, except for the negative control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound with no visible growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[8]

Data Presentation

Quantitative data should be summarized in a clear and organized manner for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Substituted 1,2-Benzisoxazole Derivatives

Compound IDR-Group at C3Gram (+) Bacteria MIC (µg/mL)Gram (-) Bacteria MIC (µg/mL)Fungal Strain MIC (µg/mL)
5a 4-Nitro-phenyl
5b 4-Chloro-phenyl
5c 4-Methoxy-phenyl
5d 2-Thienyl
Positive Control (e.g., Ciprofloxacin)

Researchers should populate a similar table with their experimental findings.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the substituent at the 3-position of the 1,2-benzisoxazole ring is crucial for understanding the structure-activity relationship and optimizing antimicrobial potency.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on the phenyl ring at the 3-position has been reported to enhance antibacterial activity.[4][11]

  • Electron-donating groups: Conversely, electron-donating groups like methoxy or methyl groups may lead to better antioxidant properties but can have variable effects on antimicrobial activity.[11][12]

  • Heterocyclic substituents: The introduction of other heterocyclic rings at the 3-position can also significantly influence the antimicrobial spectrum and potency.[12]

  • Substitution on the Benzisoxazole Ring: Halogen substitution on the benzisoxazole ring itself, particularly at the 5-position, has been shown to increase activity in some cases.[13]

Preliminary Mechanism of Action (MoA) Studies

While the exact mechanism of action for many 3-substituted 1,2-benzisoxazoles is not fully elucidated, some studies have provided initial insights. For instance, a naturally occurring 3,6-dihydroxy-1,2-benzisoxazole has been shown to be effective against multi-drug resistant Acinetobacter baumannii, potentially by inhibiting enzymes involved in the chorismate pathway.[3][5]

Hypothetical Signaling Pathway Inhibition

Based on available data, a potential mechanism could involve the inhibition of key bacterial metabolic pathways.

Hypothetical MoA cluster_bacterium Bacterial Cell Chorismate Chorismate Enzyme A Chorismate Pyruvate-lyase Chorismate->Enzyme A 4-Hydroxybenzoate 4-Hydroxybenzoate Enzyme A->4-Hydroxybenzoate Enzyme B 4-Hydroxybenzoate Octaprenyltransferase 4-Hydroxybenzoate->Enzyme B Essential Metabolite Essential Metabolite Enzyme B->Essential Metabolite Cell Viability Cell Viability Essential Metabolite->Cell Viability Benzisoxazole 3-Substituted 1,2-Benzisoxazole Benzisoxazole->Enzyme A Benzisoxazole->Enzyme B

Caption: Hypothetical inhibition of a bacterial metabolic pathway by a 1,2-benzisoxazole derivative.

Further studies, such as target-based assays, molecular docking, and transcriptomics, would be necessary to confirm the precise mechanism of action for newly synthesized compounds.

Conclusion

The 3-substituted 1,2-benzisoxazole scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to systematically explore this chemical space. By combining efficient synthesis, rigorous antimicrobial evaluation, and insightful SAR analysis, the development of potent and clinically relevant antimicrobial compounds based on the 1,2-benzisoxazole core is an achievable and critical goal in the fight against infectious diseases.

References

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12).
  • Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity | Request PDF - ResearchGate. (n.d.).
  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | Request PDF - ResearchGate. (n.d.).
  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii - DigitalCommons@URI. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).
  • Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC. (2021, February 12).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.).
  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | European Journal of Chemistry. (2013, December 15).
  • Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles - PubMed. (n.d.).
  • Substituted Benzoxazoles as Antimicrobial Agents: A Review - Jetir.Org. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. (2019, September 1).
  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (n.d.).
  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed. (1981, January).
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. (n.d.).
  • Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing. (2022, November 25).
  • (PDF) THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES - ResearchGate. (n.d.).
  • (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - ResearchGate. (2017, July 19).
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes | Organic Letters - ACS Publications. (2010, February 25).
  • Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10).
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. (n.d.).
  • PDF - Pharmacophore. (n.d.).
  • Antimicrobial activity of 2,1-benzisoxazoles. | Download Table - ResearchGate. (n.d.).
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI. (2000, December 22).

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of 1,2-Benzisoxazole Tethered 1,2,3-Triazoles as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synergy of Hybrid Scaffolds in Oncology The pursuit of novel anticancer agents is a cornerstone of medicinal chemistry, with a continuous...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of Hybrid Scaffolds in Oncology

The pursuit of novel anticancer agents is a cornerstone of medicinal chemistry, with a continuous need for compounds that exhibit enhanced potency, improved selectivity, and the ability to overcome drug resistance.[1] One of the most fruitful strategies in modern drug design is pharmacophore hybridization, a technique that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach can lead to compounds with dual or multi-target mechanisms of action, improved pharmacokinetic profiles, and synergistic therapeutic effects.

The 1,2-benzisoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of various clinically approved drugs, particularly those targeting the central nervous system.[2] Its rigid bicyclic system and potential for diverse substitutions have also made it an attractive scaffold for anticancer drug development.[3][4] Similarly, the 1,2,3-triazole ring has garnered significant attention. Far from being just a simple linker, the triazole core is a metabolically stable bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions with biological targets.[5] Its synthesis, often achieved through the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", makes it an ideal component for building complex molecular architectures.[6][7]

This guide provides a comprehensive overview of the synthesis of 1,2-benzisoxazole tethered 1,2,3-triazole hybrids, detailing the underlying chemical principles and offering robust protocols for their creation and subsequent evaluation as potential anticancer agents.

Synthetic Strategy: Leveraging "Click Chemistry" for Molecular Assembly

The most efficient and widely adopted method for coupling the 1,2-benzisoxazole and 1,2,3-triazole moieties is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are simple to perform.[6] The CuAAC reaction unites a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[8]

The overall synthetic workflow involves two primary stages:

  • Synthesis of Key Intermediates: Preparation of a 1,2-benzisoxazole core functionalized with an azide group and a library of diverse terminal alkynes.

  • Cu(I)-Catalyzed Cycloaddition: The "click" reaction to tether the two heterocyclic systems together.

G cluster_MTT MTT Assay cluster_SRB SRB Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h) for cell attachment A->B C 3. Treat with Compounds (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Assay-Specific Step D->E M1 Add MTT Reagent (Incubate 4h) E->M1 S1 Fix cells (TCA) (Incubate 1h at 4°C) E->S1 F 6. Measure Absorbance (Plate Reader) G 7. Calculate % Viability and IC50 Value F->G M2 Add Solubilizer (e.g., DMSO) (Incubate overnight) M1->M2 M2->F S2 Stain with SRB dye (Incubate 30 min) S1->S2 S3 Solubilize dye (Tris base) S2->S3 S3->F G cluster_0 Potential Molecular Targets cluster_1 Cellular Consequences Compound Benzisoxazole-Triazole Hybrid (e.g., PTB) HDAC HDACs Compound->HDAC Inhibition Kinases Kinases (EGFR, etc.) Compound->Kinases Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Acetylation ↑ Histone/Tubulin Acetylation HDAC->Acetylation Signaling ↓ Proliferation Signaling Kinases->Signaling Microtubules Disrupted Microtubules Tubulin->Microtubules Apoptosis Apoptosis (Programmed Cell Death) Acetylation->Apoptosis Signaling->Apoptosis G2M G2/M Phase Arrest Microtubules->G2M G2M->Apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Benzisoxazole-3-carboxaldehyde

Welcome to the Technical Support Center for the synthesis of 1,2-Benzisoxazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2-Benzisoxazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.

Introduction to the Synthesis of 1,2-Benzisoxazole-3-carboxaldehyde

1,2-Benzisoxazole-3-carboxaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation can be challenging, with yield and purity being common concerns. The most frequently cited and robust method involves a multi-step synthesis starting from 3-methyl-1,2-benzisoxazole. Direct oxidation of the methyl group often proves to be difficult and can lead to low yields or undesired side products. A more reliable approach involves the bromination of the methyl group followed by conversion to the aldehyde.

This guide will focus primarily on troubleshooting this established synthetic route. We will also explore alternative methods and address common questions to provide a comprehensive resource for your research.

Primary Synthetic Route: From 3-Methyl-1,2-benzisoxazole

The conversion of 3-methyl-1,2-benzisoxazole to 1,2-Benzisoxazole-3-carboxaldehyde is typically a two-step process:

  • Benzylic Bromination: The methyl group of 3-methyl-1,2-benzisoxazole is brominated, usually with N-bromosuccinimide (NBS), to form 3-(bromomethyl)-1,2-benzisoxazole.

  • Oxidation: The resulting benzylic bromide is then oxidized to the desired aldehyde.

Below is a troubleshooting guide for the common issues encountered during this synthesis.

Troubleshooting Guide: Synthesis from 3-Methyl-1,2-benzisoxazole

Issue 1: Low Yield or No Reaction During Benzylic Bromination

Question: I am not observing any consumption of my starting material, 3-methyl-1,2-benzisoxazole, during the bromination step with NBS. What could be the problem?

Answer: This issue often points to problems with the reaction initiation or the reagents themselves. Here’s a systematic approach to troubleshoot:

  • Initiator Activity: Radical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are often required to start the reaction. Ensure your initiator is fresh and has been stored correctly, as they can degrade over time.

  • Solvent Purity: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used. Ensure your solvent is anhydrous, as water can react with NBS and inhibit the radical reaction.

  • NBS Quality: The N-bromosuccinimide should be pure. It is advisable to recrystallize commercial NBS from water before use to remove any succinimide impurity, which can affect the reaction.

  • Light Source: Radical reactions are often initiated by light. Ensure your reaction setup is exposed to a suitable light source, such as a sunlamp or a high-wattage incandescent bulb, if the protocol calls for it.

  • Temperature: The reaction may require a specific temperature to initiate. Ensure your reaction is being heated to the temperature specified in your protocol.

Issue 2: Formation of Multiple Brominated Side Products

Question: My reaction mixture shows the formation of both mono- and di-brominated products, which is reducing the yield of my desired 3-(bromomethyl)-1,2-benzisoxazole. How can I improve the selectivity?

Answer: The formation of di-brominated species is a common side reaction. To favor the mono-brominated product, consider the following adjustments:

  • Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will promote di-bromination.

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This helps to maintain a low concentration of the brominating agent, favoring mono-substitution.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Over-running the reaction can lead to the formation of more di-brominated product. Quench the reaction as soon as the starting material is consumed.

ParameterRecommendation for Mono-brominationRationale
NBS Equivalents 1.05 - 1.1 eq.Minimizes over-bromination.
Addition Method Portion-wise or slow continuous additionMaintains a low concentration of NBS.
Monitoring Frequent TLC analysisPrevents extended reaction times that favor di-bromination.

Issue 3: Low Yield During the Oxidation of 3-(bromomethyl)-1,2-benzisoxazole

Question: I have successfully synthesized the brominated intermediate, but the subsequent oxidation to the aldehyde is giving me a very low yield. What are the potential causes?

Answer: The oxidation of the benzylic bromide to the aldehyde can be sensitive to reaction conditions. Here are some factors to consider:

  • Choice of Oxidizing Agent: Several methods can be used for this oxidation, including the Sommelet reaction, Kornblum oxidation (using DMSO), or oxidation with reagents like urotropine (hexamethylenetetramine). The efficiency of these methods can vary. If one method is failing, consider trying an alternative. For instance, a method has been reported where 3-bromomethyl-1,2-benzisoxazole is first converted to 3-ethoxymethyl-1,2-benzisoxazole, which is then oxidized to the aldehyde in good yield.[1]

  • Reaction Temperature: Overheating during the oxidation can lead to the formation of the corresponding carboxylic acid or other degradation products. Maintain careful temperature control as specified in the protocol.

  • Anhydrous Conditions: For methods like the Kornblum oxidation, the presence of water can lead to side reactions. Ensure your solvent (e.g., DMSO) is anhydrous.

  • Work-up Procedure: The aldehyde product can be sensitive. Ensure the work-up is performed under mild conditions. For example, avoid overly acidic or basic conditions if the product is unstable.

Experimental Workflow Diagram

SynthesisWorkflow cluster_bromination Step 1: Benzylic Bromination cluster_oxidation Step 2: Oxidation cluster_troubleshooting Troubleshooting Points A 3-Methyl-1,2-benzisoxazole B NBS, Initiator (AIBN/BPO) Anhydrous Solvent (CCl4) A->B Reactants C 3-(Bromomethyl)-1,2-benzisoxazole B->C Reaction T1 Low Yield/ No Reaction B->T1 D Oxidizing Agent (e.g., DMSO) C->D Reactants T2 Side Products (Di-bromination) C->T2 E 1,2-Benzisoxazole-3-carboxaldehyde D->E Reaction T3 Low Yield in Oxidation D->T3

Caption: Workflow for the synthesis of 1,2-Benzisoxazole-3-carboxaldehyde.

Alternative Synthetic Approaches

While the bromination-oxidation of 3-methyl-1,2-benzisoxazole is a common route, other methods have been explored.

Vilsmeier-Haack Type Reaction:

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5][6] While this reaction is more commonly reported for benzoxazoles, it could potentially be adapted for 1,2-benzisoxazoles.[2]

Potential Challenges with a Vilsmeier-Haack Approach:

  • Substrate Reactivity: The 1,2-benzisoxazole ring system may not be sufficiently electron-rich for the electrophilic substitution to occur readily at the 3-position.

  • Regioselectivity: Formylation could potentially occur on the benzene ring if it contains activating substituents.

  • Harsh Conditions: The reaction conditions can be harsh and may not be suitable for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 1,2-Benzisoxazole-3-carboxaldehyde?

A1: Column chromatography on silica gel is the most common method for purifying the final product. A solvent system of ethyl acetate and hexane is typically effective. The product can also be recrystallized from a suitable solvent system, such as ethanol/water.

Q2: My final product seems to be unstable and decomposes over time. How can I store it properly?

A2: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. It is best to store 1,2-Benzisoxazole-3-carboxaldehyde under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerator or freezer).

Q3: Can I use other brominating agents besides NBS for the first step?

A3: While NBS is the most common and selective reagent for benzylic bromination, other reagents like bromine (Br₂) under UV irradiation can also be used. However, controlling the selectivity with liquid bromine can be more challenging and may lead to more side products.

Q4: Are there any one-pot methods to synthesize 1,2-Benzisoxazole-3-carboxaldehyde?

A4: While a direct one-pot synthesis from simple starting materials is not widely reported, some methods aim to streamline the process. For instance, a one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives has been reported, which could potentially be adapted.[7] However, for the 3-carboxaldehyde derivative, the multi-step approach generally offers better control and higher yields.

References

  • Kalkote, U. R., et al. (2003). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2003(5), 284-285. Available from: [Link]

  • Surur, A. S., & K., P. (n.d.). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]

  • Wikipedia. (2023). Benzisoxazole. In Wikipedia. Retrieved from [Link]

  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-91. Available from: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. The Journal of Organic Chemistry, 85(3), 1539-1549. Available from: [Link]

  • Shastry, L. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(7), 104-113. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, T. J., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2475-2479. Available from: [Link]

  • Science of Synthesis. (2002). 1,2-Benzisoxazoles and Related Compounds.
  • Casini, G., Gualtieri, F., & Stein, M. L. (1964). On 1,2-Benzisoxazole-3-acetic Acid. Journal of Heterocyclic Chemistry, 1(1), 38-40. Available from: [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity. Retrieved from [Link]

  • Patsnap. (2017). Method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and derivatives thereof. Patsnap. Available from: [Link]

  • PubMed. (2020). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry Letters, 30(15), 127287. Available from: [Link]

  • MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(16), 4995. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,2-Benzisoxazole-3-carboxaldehyde

Welcome to the technical support center for the purification of 1,2-Benzisoxazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,2-Benzisoxazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction

1,2-Benzisoxazole-3-carboxaldehyde is a key building block in medicinal chemistry, forming the core of various pharmacologically active agents, including antipsychotics and anticonvulsants.[1][2] Its purity is paramount for successful downstream applications and for ensuring the safety and efficacy of final drug products. This guide provides practical, field-proven insights into common purification techniques and how to troubleshoot them effectively.

Core Purification Techniques at a Glance

Purification TechniquePrinciple of SeparationBest For RemovingKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Solid impurities with different solubility profiles.Solvent selection is critical; slow cooling promotes larger, purer crystals.[3][4]
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Impurities with different polarities, including side-products from synthesis.Proper choice of stationary and mobile phases is essential for good separation.[5][6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,2-Benzisoxazole-3-carboxaldehyde, providing potential causes and actionable solutions.

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil or fails to precipitate out of the solution.

Potential Causes:

  • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound might be supersaturated.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than a well-defined crystal structure.[7]

Solutions:

  • Re-evaluate Solvent System:

    • Action: Re-heat the solution to dissolve the oil. Add a small amount of a "poor" solvent (an anti-solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]

    • Causality: The addition of an anti-solvent reduces the overall solvating power of the medium, encouraging the desired compound to crystallize.

  • Slow Down the Cooling Process:

    • Action: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.[4]

    • Causality: Slow cooling provides sufficient time for the molecules to orient themselves correctly into a crystal lattice, promoting the formation of larger and purer crystals.

  • Induce Crystallization:

    • Action: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure 1,2-Benzisoxazole-3-carboxaldehyde.[7]

    • Causality: Scratches on the glass provide nucleation sites for crystal growth, while a seed crystal acts as a template for crystallization.

  • Pre-Purification Step:

    • Action: If the crude material is highly impure, consider a preliminary purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.

    • Causality: Reducing the impurity level increases the probability of successful crystallization.

Issue 2: Low Recovery Yield After Recrystallization

Symptom: The amount of purified product obtained is significantly lower than expected.

Potential Causes:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor, even at low temperatures.[3]

  • Premature Crystallization: The product crystallizing out during a hot filtration step to remove insoluble impurities.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[7]

Solutions:

  • Action: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Add the solvent in small portions, allowing time for the solid to dissolve between additions.[4]

  • Causality: This ensures the solution is saturated at high temperatures, maximizing the amount of product that will crystallize upon cooling.

  • Action: Pre-heat the funnel and receiving flask before performing a hot filtration.[3]

  • Causality: This prevents the solution from cooling and the product from crystallizing prematurely on the filter paper or in the funnel stem.

  • Action: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

  • Causality: Using an ice-cold solvent minimizes the amount of product that dissolves during the washing step while still effectively removing residual impurities from the crystal surfaces.

Issue 3: Persistent Colored Impurities

Symptom: The final product has a yellow or brownish tint, while the pure compound is expected to be a white or off-white solid.

Potential Causes:

  • Formation of Colored Byproducts: Side reactions during synthesis can produce colored impurities.

  • Oxidation: The aldehyde group can be susceptible to oxidation, which may lead to colored degradation products.[8]

Solutions:

  • Activated Charcoal Treatment:

    • Action: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.[3]

    • Causality: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Caution: Use charcoal sparingly as it can also adsorb some of the desired product, potentially reducing the yield.[3]

  • Column Chromatography:

    • Action: If recrystallization and charcoal treatment are ineffective, column chromatography is the next logical step.

    • Causality: This technique offers superior separation power for impurities with different polarities.

Issue 4: Poor Separation in Column Chromatography

Symptom: TLC analysis of the collected fractions shows co-elution of the desired product with one or more impurities.

Potential Causes:

  • Inappropriate Solvent System: The mobile phase may be too polar or not polar enough to achieve good separation.

  • Column Overloading: Applying too much crude material to the column.

  • Improper Column Packing: The presence of air bubbles or channels in the stationary phase can lead to poor separation.[6]

Solutions:

  • Optimize the Mobile Phase:

    • Action: Before running the column, perform a thorough TLC analysis with various solvent systems. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and show clear separation from impurities.[9]

    • Causality: A well-chosen solvent system ensures differential migration of the components on the stationary phase.

  • Proper Loading and Packing:

    • Action: For silica gel chromatography, the ratio of silica gel to crude material should be between 30:1 and 120:1 by weight, depending on the difficulty of the separation.[9] Ensure the column is packed uniformly without any air gaps.

    • Causality: A sufficient amount of stationary phase is necessary for effective separation, and a well-packed column prevents band broadening and channeling.

  • Gradient Elution:

    • Action: If a single solvent system is insufficient, employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.

    • Causality: This can help to first elute non-polar impurities and then increase the solvent strength to elute the more polar desired compound, followed by any highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of 1,2-Benzisoxazole-3-carboxaldehyde?

A1: Common impurities can arise from side reactions during synthesis. For instance, if starting from o-hydroxyaryl oximes, a Beckmann rearrangement can lead to the formation of isomeric benzo[d]oxazoles.[10] In syntheses involving nitrile oxides, dimerization of the nitrile oxide can be a significant side reaction.[10] Unreacted starting materials and intermediates from the synthetic route are also potential impurities.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and convenient method.[11] By spotting small aliquots of each collected fraction on a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation and identify which fractions contain the pure product. UV visualization is typically effective for aromatic compounds like 1,2-Benzisoxazole-3-carboxaldehyde.

Q3: My purified 1,2-Benzisoxazole-3-carboxaldehyde is degrading upon storage. What are the optimal storage conditions?

A3: 1,2-Benzisoxazole-3-carboxaldehyde should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[8] The aldehyde functionality can be susceptible to oxidation, and the benzisoxazole ring can be sensitive to certain conditions. Storing it away from light, moisture, and oxygen will help maintain its stability.

Q4: Can I use distillation for the purification of 1,2-Benzisoxazole-3-carboxaldehyde?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for 1,2-Benzisoxazole-3-carboxaldehyde, which is a solid at room temperature.[12] Furthermore, the compound may be thermally labile at the high temperatures required for distillation, potentially leading to degradation.[13] Recrystallization and column chromatography are the preferred methods.

Experimental Workflow Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_final Final Product A Crude Product B Add Minimum Hot Solvent A->B C Hot Solution B->C D Filter to Remove Insoluble Impurities C->D E Cool Solution Slowly D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Recrystallization Workflow for Purification.

Column_Chromatography_Workflow A Prepare Slurry of Silica Gel in Eluent B Pack Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Column Chromatography Workflow for Purification.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • Kalkote, U. R., et al. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate.
  • (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • (2015, September 12). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds.
  • (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of 1-(Benzo[d]oxazol-2-yl)ethanone.
  • (n.d.). Recrystallization 2.
  • PubChem. (n.d.). 1,2-benzisoxazole-3-carboxaldehyde (C8H5NO2).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • (n.d.). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole.
  • BenchChem. (n.d.). Technical Support Center: High-Purity Benzoxazole Compounds via Recrystallization.
  • (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research and Reviews.
  • (n.d.). Column chromatography. UVic.
  • (2020, January 3). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. The Journal of Organic Chemistry - ACS Publications.
  • Magritek. (n.d.). Column Chromatography.
  • (n.d.). Synthesis of novel benzothiozole and benzisoxazole functionalized unsymmetrical alkanes and study of their antimicrobial activity.
  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carbaldehyde.
  • (n.d.). recrystallisation experimental techniques required.
  • CymitQuimica. (n.d.). 1,2-BENZISOXAZOLE-3-CARBOXALDEHYDE.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of N-boc-carbazole-3-carboxaldehyde.
  • (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC.
  • BenchChem. (n.d.). preventing degradation of N-boc-carbazole-3-carboxaldehyde during reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting o-Hydroxyaryl Oxime Cyclizations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 1,2-benzisoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 1,2-benzisoxazoles. The most persistent issue researchers face during the cyclization of o-hydroxyaryl oximes is the competing Beckmann rearrangement , which diverts the reaction pathway to yield isomeric benzo[d]oxazoles instead of the desired N–O bonded 1,2-benzisoxazoles.

This guide is designed to dissect the causality behind this mechanistic divergence, provide actionable troubleshooting steps, and establish self-validating protocols to ensure high-yielding, regioselective syntheses.

Part 1: Core Principles & Causality (FAQs)

Q1: What drives the mechanistic divergence between 1,2-benzisoxazole and benzo[d]oxazole formation?

Answer: The divergence is governed by the competition between an intramolecular nucleophilic aromatic substitution (SNAr) and an anti-periplanar aryl migration . When the oxime hydroxyl group is activated into a leaving group, two pathways emerge:

  • Desired Pathway (N–O Bond Formation): The adjacent phenolic oxygen acts as a nucleophile, directly attacking the nitrogen atom and displacing the leaving group to form the 1,2-benzisoxazole core.

  • Competing Pathway (Beckmann Rearrangement): If the leaving group departs before the phenoxide can attack, the aryl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen. This forms a nitrilium ion intermediate, which is subsequently trapped by the phenolic oxygen to form a benzo[d]oxazole 1.

Q2: How do solvent choices and moisture impact the Beckmann rearrangement?

Answer: The Beckmann rearrangement is highly favored in protic environments or in the presence of trace moisture 1. Protic solvents stabilize the developing positive charge during the aryl migration and can protonate the leaving group, accelerating its departure prior to nucleophilic attack. To suppress this, strictly anhydrous conditions and aprotic solvents (e.g., dry CH₂Cl₂, ether) are mandatory to favor the direct SNAr cyclization 2.

Q3: Why do traditional acidic activating agents fail for electron-rich substrates?

Answer: Strong Brønsted or Lewis acids catalyze the Beckmann rearrangement by hyper-activating the oxime oxygen, making it an exceptional leaving group. For electron-rich aromatic rings, the migratory aptitude of the aryl group is significantly enhanced, meaning the Beckmann rearrangement will outpace the SNAr ring closure 2. Shifting to neutral activating agents is the most effective countermeasure.

Part 2: Mechanistic Visualization

MechanisticDivergence Start o-Hydroxyaryl Oxime Activated Activated Oxime Intermediate (O-Leaving Group) Start->Activated Activating Agent PathA Intramolecular S_N_Ar (Anhydrous / Neutral) Activated->PathA Phenoxide attack PathB Beckmann Rearrangement (Protic / Acidic) Activated->PathB Anti-periplanar migration ProdA 1,2-Benzisoxazole (Desired Product) PathA->ProdA ProdB Benzo[d]oxazole (Byproduct) PathB->ProdB

Caption: Mechanistic divergence of o-hydroxyaryl oximes into benzisoxazoles or benzoxazoles.

Part 3: Troubleshooting Guide & Quantitative Data

Issue 1: Predominant Formation of Benzo[d]oxazole
  • Root Cause: The reaction conditions are too acidic, or the chosen activating agent (e.g., NaOCl, diethyl chlorophosphate with heat) inherently favors the Beckmann pathway 2.

  • Resolution: Switch to neutral activating conditions. The use of the Triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone (PPh₃/DDQ) system at room temperature completely suppresses the rearrangement, affording the 1,2-benzisoxazole in excellent yields 3.

Issue 2: Substrate Degradation via Kemp Elimination
  • Root Cause: When synthesizing 3-unsubstituted benzisoxazoles (where C-3 has a proton), the use of strong bases for cyclization can lead to proton abstraction, N–O bond cleavage, and subsequent degradation into a salicylonitrile (Kemp elimination) .

  • Resolution: Avoid base-promoted cyclizations for 3-unsubstituted substrates. Rely on strictly neutral protocols or alternative synthetic routes, such as the cyclization of 1,3-dicarbonyl compounds with hydroxylamine followed by oxidation.

Table 1: Reagent Selection & Reaction Outcomes

The following table summarizes the impact of various activating agents on the regioselectivity of the cyclization.

Activating ReagentReaction ConditionsMajor Product PathwayTypical Yield (%)Reference
Diethyl chlorophosphate Heat, neatBenzo[d]oxazole (Beckmann)85–95%2
NaOCl Aqueous / BasicBenzo[d]oxazole (Beckmann)70–88%2
SOCl₂ / Pyridine Ether, 0°C, Anhydrous1,2-Benzisoxazole (SNAr)60–85%
Triflic Anhydride (Tf₂O) CH₂Cl₂, No base, Mild1,2-Benzisoxazole (SNAr)80–95%3
PPh₃ / DDQ CH₂Cl₂, Room Temp, Neutral1,2-Benzisoxazole (SNAr)85–98%3

Part 4: Validated Experimental Protocol

Step-by-Step Methodology: Neutral Cyclization using PPh₃/DDQ

1. Preparation & Anhydrous Setup:

  • Flame-dry a 50 mL round-bottom flask and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Dissolve the o-hydroxyaryl ketoxime or aldoxime (1.0 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂). Self-validation check: Ensure the solvent is freshly distilled or drawn from a solvent purification system to eliminate trace moisture.

2. Reagent Addition:

  • Add Triphenylphosphine (PPh₃) (1.2 mmol, 1.2 equivalents) to the solution. Stir at room temperature until fully dissolved.

3. Activation (The Critical Step):

  • Slowly add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 mmol, 1.2 equivalents) portion-wise to the reaction mixture.

  • Causality: The PPh₃ and DDQ rapidly form a highly reactive adduct that activates the oxime hydroxyl group. Because no protons are generated or added, the anti-periplanar migration is kinetically starved, allowing the phenoxide to dominate the reaction trajectory.

4. Cyclization & Monitoring:

  • Stir the mixture at room temperature. The reaction typically reaches completion within 1 to 2 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

5. Workup & Isolation:

  • Upon completion, evaporate the CH₂Cl₂ under reduced pressure.

  • Purify the crude residue directly via silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to isolate the pure 1,2-benzisoxazole.

Protocol S1 1. Preparation Dry CH2Cl2 o-Hydroxyaryl oxime S2 2. Activation Add PPh3 Add DDQ S1->S2 S3 3. Cyclization Room Temp Neutral Conditions S2->S3 S4 4. Isolation Evaporate Column Chromatography S3->S4

Caption: Step-by-step workflow for the neutral PPh3/DDQ mediated synthesis of 1,2-benzisoxazoles.

References

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines chim.it[Link]

  • Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes ResearchGate[Link]

  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System ResearchGate[Link]

Sources

Optimization

Technical Support Center: Optimizing N-O Bond Formation in Benzisoxazole Synthesis

Prepared by: The Applications & Technical Support Team Last Updated: March 12, 2026 Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the synthesis of benzis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Applications & Technical Support Team Last Updated: March 12, 2026

Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the synthesis of benzisoxazoles. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, found in pharmaceuticals like the antipsychotic Risperidone and the anticonvulsant Zonisamide[1]. The construction of the heterocyclic core via intramolecular N-O bond formation is a common and powerful strategy, but it is not without its challenges.

This guide provides in-depth, field-proven insights into optimizing and troubleshooting this critical reaction class. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues logically and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and hurdles encountered during the synthesis of benzisoxazoles via N-O bond formation.

Q1: My reaction to form a 1,2-benzisoxazole is giving very low yields or failing completely. What are the first things I should check?

A1: Low or no yield is a frequent issue that typically points to one of three areas: reagent quality, reaction conditions, or the activation strategy for the key cyclization step.

  • Purity of Starting Materials: Begin by verifying the purity of your precursors, typically an o-hydroxyaryl oxime or imine. Impurities can significantly inhibit the reaction[2][3].

  • Reaction Conditions: Re-evaluate your chosen solvent, temperature, and reaction time. These parameters are deeply interconnected and suboptimal choices are a primary cause of failure[4]. For instance, some cyclizations require elevated temperatures to overcome the activation energy, while others may be sensitive to heat-induced degradation[5][6].

  • Activation of the Oxime/Imine: The core of this synthesis is the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the nitrogen atom. For an o-hydroxyaryl oxime, the oxime's hydroxyl group must first be converted into a good leaving group. If this activation step is inefficient, the reaction will not proceed.

Q2: I'm observing a significant side product with the same mass as my desired benzisoxazole. What is it likely to be, and how can I prevent it?

A2: The most common isomeric byproduct in this reaction is the corresponding benzo[d]oxazole . This arises from a competitive Beckmann rearrangement pathway, which is a known side reaction during the cyclization of activated o-hydroxyaryl oximes. The choice of activating agent and reaction conditions is critical to favor the desired N-O bond formation over this rearrangement[4]. Milder conditions and specific reagents like a PPh₃/DDQ system are often employed to suppress this pathway.

Q3: How do substituents on the aromatic ring affect the N-O bond formation?

A3: The electronic nature of the substituents on the aryl ring plays a crucial role, consistent with the mechanism of an intramolecular nucleophilic aromatic substitution (SₙAr) type reaction.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides on the aromatic ring facilitate the cyclization by making the aryl carbon more electrophilic and stabilizing the intermediate.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ reduce the reactivity of the substrate by increasing electron density on the ring, making the nucleophilic attack by the phenoxide less favorable. You may need more forcing conditions (higher temperature, stronger base) for these substrates.

Q4: What are the primary synthetic strategies that rely on N-O bond formation for this scaffold?

A4: There are two main approaches:

  • Cyclization of o-Hydroxyaryl Oximes: This is the most common method. It involves a formal dehydration reaction where the oxime's hydroxyl group is activated (e.g., by acylation or via Mitsunobu conditions) to become a good leaving group, allowing the intramolecular attack of the phenolic oxygen.

  • Cyclization of N-Halogenated o-Hydroxyaryl Imines: In this strategy, an imine is first formed from an o-hydroxyaryl ketone/aldehyde, and the imine nitrogen is subsequently halogenated (e.g., with NaOCl). The resulting N-halo imine is a potent electrophile for the intramolecular cyclization, leading to the benzisoxazole core[7].

Section 2: In-Depth Troubleshooting Guides

Issue 1: Low or No Product Yield

A systematic approach is essential when troubleshooting low yields. The following workflow helps isolate the root cause.

G start Low / No Yield reagent_check Verify Purity of Starting Materials & Solvents (TLC, NMR) start->reagent_check conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Purity Confirmed purify Purify Starting Materials (Recrystallization, Distillation) reagent_check->purify Impurities Detected activation_check Is the Oxime/Imine Activation Step Efficient? conditions_check->activation_check Yes temp_issue Adjust Temperature (Increase incrementally or decrease to prevent degradation) conditions_check->temp_issue No catalyst_issue Check Catalyst/Reagent Activity (Use fresh reagents, consider alternative activators) activation_check->catalyst_issue No success Yield Improved activation_check->success Yes solvent_issue Screen Solvents (Vary polarity: e.g., Toluene, DCM, DMF) temp_issue->solvent_issue solvent_issue->conditions_check catalyst_issue->activation_check purify->reagent_check G cluster_0 Reaction Pathways start Activated o-Hydroxyaryl Oxime path_a Intramolecular Nucleophilic Attack (N-O Bond Formation) start->path_a Pathway A (Favored by mild, non-acidic conditions) path_b Beckmann Rearrangement start->path_b Pathway B (Competitive process) product_a 1,2-Benzisoxazole (Desired Product) path_a->product_a product_b Benzo[d]oxazole (Side Product) path_b->product_b

Caption: Competing pathways in benzisoxazole synthesis.

Detailed Analysis & Solutions:
  • The Mechanism: The Beckmann rearrangement is often catalyzed by acidic conditions or reagents that can strongly coordinate to the oxime oxygen, promoting the migration of the aryl group to the electron-deficient nitrogen atom.

  • Solution 1: Modify the Activating Group: Avoid strongly acidic conditions or reagents like polyphosphoric acid, which are known to promote Beckmann rearrangements. Reagents like PPh₃/DDQ are specifically noted for their efficiency in promoting the desired cyclization while minimizing this side reaction.

  • Solution 2: Control the Base and Solvent: The choice of base can be critical. Using a non-nucleophilic, hindered base can favor the deprotonation of the phenol without interfering with the activated oxime. As noted, the solvent choice can also influence the reaction pathway.[8]

  • Solution 3: Divergent Synthesis: In some cases, reaction conditions can be tuned to selectively produce either isomer. For example, a common N-Cl imine intermediate can lead to the benzisoxazole under anhydrous conditions or rearrange to the benzoxazole in the presence of NaOCl.[7]

Section 3: Key Reaction Parameters & Optimization

Solvent Selection

The solvent not only dissolves reactants but actively participates in the reaction by stabilizing transition states. A poor choice can stall the reaction entirely.

Solvent Type Polarity Typical Use Case & Rationale
Toluene / Xylene Non-polarLowGood for higher temperature reactions (thermolysis). Less effective at stabilizing charged intermediates.[4]
DCM / THF AproticMediumGeneral-purpose solvents for reactions at or below room temperature. Good solubility for many organic compounds.
Acetonitrile (MeCN) Polar AproticHighEffective at stabilizing charged intermediates and transition states in SₙAr-type reactions.[8]
DMF / DMAc Polar AproticHighExcellent solvating power and high boiling points allow for a wide range of reaction temperatures. Often promotes intramolecular cyclizations.[8][9]
Ethanol ProticHighCan participate in hydrogen bonding. May be suitable for some base-catalyzed steps but can interfere with others.[8][10]
Solvent-Free N/AN/AOften assisted by microwave irradiation. Environmentally friendly, can lead to shorter reaction times and higher yields.[8][11]
Catalysis in N-O Bond Formation

While many methods rely on stoichiometric activating agents, catalytic approaches are increasingly common.

  • Copper (I) Catalysis: Salts like CuI have been shown to effectively catalyze the cyclization of Z-isomers of oximes, offering a cheaper alternative to palladium catalysts.

  • Palladium Catalysis: Pd-catalyzed cyclizations are also effective, providing routes to various benzisoxazole derivatives.

  • Iron (II) Catalysis: FeBr₂ has been reported to catalyze the transformation of aryl azides bearing ortho-ketone or oxime substituents into 2,1-benzisoxazoles under mild conditions.[12][13] This method is notable for its tolerance of various functional groups.

Section 4: Example Experimental Protocol

Synthesis of 3-Phenyl-1,2-benzisoxazole via PPh₃/DDQ Activation

This protocol is adapted from methodologies reported to be efficient for the cyclization of o-hydroxyaryl oximes while minimizing Beckmann rearrangement.

Step 1: Preparation of Starting Material (E/Z)-2-hydroxybenzophenone oxime

  • To a solution of 2-hydroxybenzophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the oxime.

Step 2: Intramolecular Cyclization (N-O Bond Formation)

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the prepared 2-hydroxybenzophenone oxime (1.0 eq) and anhydrous Dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (PPh₃) (1.2 eq). Once dissolved, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise over 10 minutes. The solution will typically change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting oxime spot and the appearance of a new, typically higher Rf, product spot.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-1,2-benzisoxazole.

References

  • Zarudnitskii, E. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 67-89. [Link]

  • Shashikumar, N. D., & Bhojya Naik, H. S. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(7), 104-114. [Link]

  • Krasovaskii, A. et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 868-875. [Link]

  • Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. [Link]

  • Stokes, B. J. et al. (2010). Intramolecular Fe(II)-Catalyzed N–O or N–N Bond Formation from Aryl Azides. Organic Letters, 12(13), 2884–2887. [Link]

  • Organic Synthesis Portal. (2010). Intramolecular Fe(II)-Catalyzed N-O or N-N Bond Formation from Aryl Azides. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Poornachandra, Y. et al. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Vávra, J. et al. (2022). Phenolate‐Induced N−O Bond Formation versus Tiemann‐Type Rearrangement for the Synthesis of 3‐Aminobenzisoxazoles and 2‐Aminobenzoxazoles. Chemistry – A European Journal, 28(72). [Link]

  • Unknown. (2025). Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Europe PMC. [Link]

  • France, S. et al. (2025). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]

  • Wang, X. et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic Letters, 12(6), 1180–1183. [Link]

  • Tran, P. H. et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3246-3254. [Link]

  • Ege, G. (2008). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 289-333. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in Situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. [Link]

  • Lecoutey, C. et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10, 2988. [Link]

  • Patsnap. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. [Link]

  • Academia.edu. (n.d.). Effects of Bond Temperature Augmentation for Improved Reliability after Thermal Aging. Academia.edu. [Link]

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Troubleshooting

Synthesis Support Center: Nitrile Oxide [3+2] Cycloaddition Optimization

Welcome to the Technical Support Center for 1,3-dipolar cycloadditions involving nitrile oxides. As highly reactive 1,3-dipoles, nitrile oxides are indispensable for synthesizing isoxazoles and isoxazolines—core scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-dipolar cycloadditions involving nitrile oxides. As highly reactive 1,3-dipoles, nitrile oxides are indispensable for synthesizing isoxazoles and isoxazolines—core scaffolds in drug development and materials science. However, their transient nature introduces a critical failure mode: rapid self-dimerization into inactive furoxans .

This guide provides a mechanistic framework, troubleshooting matrices, and validated standard operating procedures (SOPs) to help you kinetically favor the desired [3+2] cycloaddition and suppress furoxan formation.

Visualizing the Kinetic Competition

To solve dimerization, we must first understand the competing reaction pathways. The formation of the desired cycloadduct and the undesired furoxan dimer are locked in a kinetic race.

NitrileOxide Aldoxime Aldoxime Precursor (Stable) NOxide Nitrile Oxide (Highly Reactive 1,3-Dipole) Aldoxime->NOxide In Situ Oxidation (Slow Generation) Cycloadduct Isoxazole / Isoxazoline (Desired Product) NOxide->Cycloadduct [3+2] Cycloaddition (k_cyclo) Diradical Dinitrosoalkene Diradical (Transition State) NOxide->Diradical Self-Reaction (k_dimer) Dipolarophile Dipolarophile (Alkene/Alkyne Excess) Dipolarophile->Cycloadduct Furoxan Furoxan (Undesired Dimer) Diradical->Furoxan Ring Closure

Kinetic competition between[3+2] cycloaddition and diradical-mediated dimerization of nitrile oxides.

Root Cause Analysis: Why Do Nitrile Oxides Dimerize?

The Mechanistic Reality: Density functional theory (DFT) calculations reveal that the dimerization of nitrile oxides to furoxans is not a concerted process. Instead, it proceeds via a stepwise mechanism involving a dinitrosoalkene diradical intermediate 1. The rate-determining step is the initial C–C bond formation between two nitrile oxide molecules.

The Kinetic Mathematics:

  • Rate of Cycloaddition = kcyclo​[NitrileOxide][Dipolarophile]

  • Rate of Dimerization = kdimer​[NitrileOxide]2

Because dimerization is a second-order reaction with respect to the nitrile oxide, any spike in its local concentration will exponentially increase furoxan formation. Furthermore, aliphatic nitrile oxides dimerize significantly faster than aromatic ones because they lack the conjugative stabilization that naturally raises the activation energy for diradical formation [[2]]() [[1]]().

Quantitative Comparison of Generation Methods

To minimize [NitrileOxide]2 , you must generate the dipole in situ slowly, in the presence of an excess of the dipolarophile. Below is a comparative matrix of field-proven generation methods 3.

Generation MethodReagents & ConditionsTypical Yield (%)Dimerization RiskReaction Time
NaCl/Oxone Oxidation Aldoxime, NaCl, Oxone, Na₂CO₃, MeCN/H₂O63–95%Low (Slow in situ release)1–12 h
Hypervalent Iodine Aldoxime, DIB, TFA, MeOH70–90%Low to Moderate 1–4 h
Classical Dehydrohalogenation Hydroximinoyl chloride, Et₃N, CH₂Cl₂50–85%High (Unless syringe pump is used)2–8 h
Nitroalkane Dehydration Primary nitroalkane, PhNCO, Et₃N40–80%Moderate 12–24 h
Validated Standard Operating Procedures (SOPs)
Protocol 1: The "Green" NaCl/Oxone In Situ Generation

Mechanism of Action: This protocol uses NaCl and Oxone to generate reactive chlorine species in situ. This slowly oxidizes the aldoxime to a hydroximinoyl chloride, which is immediately dehydrohalogenated by Na₂CO₃. This continuous, slow-drip generation keeps the steady-state concentration of the nitrile oxide near zero, heavily favoring cycloaddition 34.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the dipolarophile (1.2 to 2.0 mmol) in a 1:1 mixture of MeCN and H₂O (10 mL).

  • Base Addition: Add Na₂CO₃ (2.0 mmol) to the stirring solution.

  • Oxidant Addition: Add NaCl (1.2 mmol) followed by Oxone® (1.2 mmol) in small portions over 15 minutes at room temperature.

  • Self-Validation Check (Visual): The solution should develop a faint yellow tint (indicating active chlorine generation). If the solution turns violently yellow/green and bubbles rapidly, the oxidant was added too fast, risking a spike in nitrile oxide concentration and subsequent dimerization.

  • Monitoring: Stir for 1–12 hours. Monitor via TLC.

  • Self-Validation Check (TLC): Successful trapping is indicated by the disappearance of the aldoxime spot and the emergence of a polar cycloadduct spot. A highly non-polar, UV-active spot running near the solvent front indicates furoxan formation.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

Protocol 2: Utilizing a Steric Auxiliary (Benzotriazole Method)

Mechanism of Action: When reacting highly prone aliphatic nitrile oxides with hindered alkenes, kinetic control via slow addition is often insufficient. By synthesizing a precursor with a bulky benzotriazole (Bt) group adjacent to the nitrile oxide (e.g., 2,2-bis(benzotriazol-1-yl)acetonitrile oxide), you create severe steric clash during the C–C bond formation step of the diradical intermediate. This acts as a "steric auxiliary," physically blocking dimerization while still permitting attack by the dipolarophile 2.

Step-by-Step Methodology:

  • Precursor Synthesis: Generate the hindered hydroximinoyl chloride precursor bearing the benzotriazole auxiliary.

  • Reaction Setup: Dissolve the precursor (1.0 mmol) and an excess of dipolarophile (3.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under inert atmosphere.

  • Controlled Generation: Using a syringe pump, add a solution of Triethylamine (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise over 4 hours at 0 °C.

  • Self-Validation Check: The slow addition of base ensures the transient dipole is consumed by the excess dipolarophile before it can encounter another dipole molecule. If a white precipitate (Et₃N·HCl) forms immediately in large clumps, the local concentration of base is too high.

  • Workup: Wash with 1M HCl to remove residual base, dry, and concentrate. The benzotriazole auxiliary can later be cleaved or modified depending on downstream synthetic needs.

Troubleshooting FAQs

Q: I am using a 5-fold excess of my alkene, but I am still getting 40% furoxan yield. What is going wrong? A: You are likely generating the nitrile oxide too quickly. Even with a massive excess of dipolarophile, if the local concentration of the nitrile oxide spikes (e.g., dumping in the base or oxidant all at once), the second-order dimerization kinetics will outpace the first-order cycloaddition kinetics. Switch to a syringe pump for base addition or use the slow-release NaCl/Oxone protocol [[3]]().

Q: Why do my aliphatic nitrile oxides form furoxans so much faster than my aromatic ones? A: Aromatic nitrile oxides benefit from conjugation between the aryl ring and the nitrile oxide moiety. During dimerization, this conjugation must be broken to form the dinitrosoalkene diradical transition state. This interruption of conjugation raises the activation energy. Aliphatic systems lack this stabilization, making the transition state easily accessible at room temperature 1.

Q: If my reaction fails and I isolate the furoxan dimer, is it a dead end? Can I recover the nitrile oxide? A: Not necessarily, but recovery is difficult. Furoxans can undergo thermolytic cycloreversion back into two molecules of nitrile oxide 2. However, this requires forcing conditions (high heat). Under these extreme temperatures, the regenerated nitrile oxides are highly prone to rearranging into isocyanates, severely limiting the functional group tolerance of this salvage pathway 5. It is always better to prevent dimerization than to attempt cycloreversion.

Q: Can I use this chemistry for macromolecular coupling or polymer synthesis? A: Yes. While dimerization historically prevented nitrile oxides from being used in polymer chemistry, combining in situ generation (e.g., from chloroxime-terminated polymers) with highly reactive activated dipolarophiles allows for rapid, metal-free macromolecular coupling with minimal furoxan defects 6.

References
  • Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. ConnectSci.
  • A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions. Benchchem.
  • Rapid Metal-free Macromolecular Coupling via in situ Nitrile Oxide-Activ
  • Synthesis Towards Fulminic Acid and Its Derivatives in 1, 3-Dipolar Cycloaddition Reactions. Digital Commons@ETSU.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions During Nitration for Precursor Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely and effectively managing exothermic reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely and effectively managing exothermic reactions during the nitration of precursors. Nitration is a powerful and widely used transformation in chemical synthesis; however, its highly exothermic nature demands rigorous control to prevent thermal runaway events.[1][2][3] This resource provides field-proven insights and practical troubleshooting advice to ensure both the safety and success of your experiments.

Section 1: The Critical Challenge of Exotherms in Nitration

Nitration reactions, the introduction of a nitro group (-NO₂) into an organic compound, are fundamental in the synthesis of many precursors and active pharmaceutical ingredients.[4][5] The reaction is notoriously exothermic, meaning it releases a significant amount of heat.[3][6][7] If this heat is generated faster than it can be removed, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[1][2] This can result in a rapid increase in pressure, boiling of solvents, and potentially an explosion, posing a severe risk to personnel and equipment.[1][2][8]

The primary cause of this hazard is the high heat of reaction associated with nitration, which for most reactions is in the range of -145 ± 70 kJ/mol, classifying it as a strong exothermic reaction.[9] Understanding and respecting this inherent danger is the first step toward safe and reproducible nitration chemistry.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific issues you may encounter during nitration experiments in a direct question-and-answer format.

Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising uncontrollably, and the cooling system is at maximum capacity. What are the immediate actions I should take, and what are the likely causes?

Answer: An uncontrolled temperature increase is a clear sign of a thermal runaway and requires immediate and decisive action to prevent a catastrophic failure.

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[2][10] This is the most critical first step to halt further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.[2] If using a cooling bath, add more dry ice or other cooling agents.

  • Quench the Reaction (If Necessary): If the temperature continues to escalate rapidly, a controlled "drown-out" or quench is the next step. This involves carefully and slowly adding a large volume of a cold, inert liquid to rapidly dilute the reactants and absorb the heat.[2][10] Cold water or ice is often used for this purpose.

dot

Runaway_Reaction_Response start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reactant Addition start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling monitor_temp Continuously Monitor Internal Temperature max_cooling->monitor_temp quench Perform Emergency Quench (e.g., add cold water/ice) monitor_temp->quench Temperature still rising? stable Temperature Stabilized monitor_temp->stable Temperature decreasing? quench->stable investigate Investigate Root Cause Post-Mortem stable->investigate

Caption: Decision workflow for responding to a runaway reaction.

Potential Causes & Preventative Solutions:

CauseExplanationSolution
Too Rapid Addition of Nitrating Agent The rate of heat generation exceeded the cooling system's capacity.[1][2]In future experiments, significantly reduce the addition rate to allow the cooling system to keep pace with the heat evolution.[2]
Inadequate Cooling The cooling bath or chiller system is insufficient for the scale of the reaction. The heat transfer surface area to volume ratio decreases as you scale up.[10]Before repeating the experiment, assess the cooling capacity of your reactor. Consider using a larger or more efficient cooling system. For larger scale, a thorough process safety assessment is mandatory.[10]
Poor Agitation Inefficient stirring can create localized "hot spots" with high concentrations of reactants, which can initiate a runaway.[1]Use an overhead stirrer for better mixing, especially for viscous reaction mixtures. Ensure the stir rate is sufficient to maintain a homogenous mixture.
Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[1][2]Always verify the concentration of your nitric and sulfuric acids before use.
Issue 2: Agitator Failure During Reactant Addition

Question: My stirrer has stopped working during the addition of the nitrating agent. What should I do?

Answer: An agitator failure is a serious incident because unreacted nitrating agent can accumulate. If stirring is suddenly restored, these unreacted portions can mix and react very rapidly, causing a violent and uncontrollable exotherm.

Immediate Actions:

  • Stop Reactant Addition: Immediately halt the feed of the nitrating agent.

  • Do NOT Restart the Agitator: This is critically important. Restarting the agitator could cause a sudden, violent reaction.[10]

  • Drown-Out/Quench: The safest course of action is to immediately perform a controlled quench of the reaction mixture.[10]

Follow-up Actions:

  • Safely empty and clean the reactor.

  • Thoroughly investigate and repair the cause of the agitator failure before any further use.

Issue 3: Low Yield of Desired Product

Question: I have a low yield of my desired mononitrated product. What could be the cause?

Answer: Low yields in nitration can stem from several factors, often related to temperature control.

Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Reaction If the reaction temperature was too low, especially for a deactivated substrate, the reaction rate may be too slow to reach completion in the allotted time.[3]Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any significant exotherm.[1]
Formation of Side Products High reaction temperatures can promote the formation of side products or degradation of the starting material and product.[1][3]Improve temperature control by using a more efficient cooling bath or a slower rate of addition.[1] It is crucial to monitor the internal reaction temperature, not just the bath temperature.[1]
Polynitration If the reaction conditions are too harsh (high temperature, excess nitrating agent), you may be forming di- or tri-nitrated products.Analyze the crude product to confirm the presence of polynitrated species. If found, reduce the reaction temperature and/or the molar ratio of the nitrating agent.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a runaway reaction and why is it such a major concern in nitration?

A runaway reaction is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[1][8] Nitration reactions are highly exothermic, making them particularly susceptible to runaway conditions if not properly controlled.[1]

Q2: What is the role of calorimetry in assessing nitration reaction safety?

Calorimetry studies are essential for understanding the thermal hazards of a nitration process before scaling it up.[10] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are used to measure key safety parameters.[9][11] These studies help determine the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition, which are critical for designing safe processes and emergency relief systems.[10]

ParameterDescriptionImportance
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the reaction.Determines the total cooling duty required.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings.A high ΔTad indicates a higher risk of a runaway reaction.[9]
Onset Temperature of Decomposition (Tonset) The temperature at which the product or reaction mixture begins to decompose exothermically.The maximum allowable reaction temperature must be well below this value.

Q3: How does scaling up a nitration reaction affect the risk of thermal runaway?

Scaling up a chemical process significantly increases safety risks, primarily because the ratio of the heat transfer surface area to the reactor volume decreases.[10][12] A reaction that is easily controlled in a small laboratory flask can generate heat much faster than it can be removed in a large production vessel, increasing the risk of a runaway.[10] Therefore, a thorough process safety assessment, including calorimetry, is mandatory before any scale-up.[10]

Q4: What are the advantages of continuous flow chemistry for nitration safety?

Flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[4][10] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for highly efficient heat removal and precise temperature control.[10][13] This minimizes the risk of thermal runaway and allows reactions to be performed safely under conditions that would be too dangerous for batch reactors.[10][14] The reduced reaction volume in microreactors inherently mitigates process hazards.[13]

dot

Batch_vs_Flow cluster_0 Batch Reactor cluster_1 Flow Reactor batch_char Large Volume Low Surface Area-to-Volume Ratio batch_risk Poor Heat Transfer High Risk of Runaway batch_char->batch_risk flow_char Small Volume High Surface Area-to-Volume Ratio flow_safety Excellent Heat Transfer Inherently Safer Design flow_char->flow_safety

Caption: Comparison of safety characteristics between batch and flow reactors.

Section 4: Experimental Protocol: General Procedure for Aromatic Nitration with Strict Temperature Control

This protocol describes a general procedure for the nitration of an aromatic substrate, emphasizing the critical aspects of temperature management.

Disclaimer: This is a general guideline. The specific substrate, concentrations, and reaction times must be adapted based on literature precedent and a thorough risk assessment for your specific compound. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[15] Perform the reaction in a well-ventilated chemical fume hood.

Materials:

  • Aromatic substrate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Suitable solvent for work-up (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer or thermocouple to monitor internal temperature

  • Addition funnel

  • Cooling bath (ice-water or other suitable medium)

  • Büchner funnel and filter flask

  • Separatory funnel

Procedure:

  • Substrate Preparation: In the three-neck flask, dissolve the aromatic substrate in concentrated sulfuric acid. Cool this mixture in the ice bath to 0-5 °C with stirring.[15]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.[15] This "mixed acid" should also be pre-cooled to 0-5 °C.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the aromatic substrate using the addition funnel.[2] The addition rate must be slow enough to maintain the internal reaction temperature below 10 °C.[1] Vigorous stirring is essential to ensure rapid mixing and heat dissipation.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, or until the reaction is complete as determined by an appropriate analytical method (e.g., TLC, GC-MS).[1]

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[16] This will quench the reaction and precipitate the crude product.

  • Isolation and Work-up:

    • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral to pH paper.[2][16]

    • If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.[16]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (venting frequently to release CO₂), and brine.[16]

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[1][16]

References

  • Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. Mettler Toledo. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • Case Studies of Incidents in Runaway Reactions and Emergency Relief. (PDF) ResearchGate. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Controlling temperature of nitration reactions.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. Royal Society of Chemistry. [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC. [Link]

  • Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate. [Link]

  • Continuous flow nitration in miniaturized devices. PMC - NIH. [Link]

  • Process Development System - Nitration Reaction. Laryee Technology Co., Ltd. [Link]

  • Exothermic reactions Definition - Intro to Chemical... Fiveable. [Link]

  • Quantitative Assessment of Thermal Runaway Risk in a Chemical Reactor: Hybrid Approach. IIETA. [Link]

  • A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. [Link]

  • Nitration and flow chemistry. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Benzisoxazole Regioselectivity

Welcome to the Technical Support Center for benzisoxazole synthesis. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on how solvent microen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzisoxazole synthesis. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on how solvent microenvironments—specifically polarity, hydrogen bonding, and dielectric constant—dictate regioselectivity and yield in benzisoxazole formation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity dictate the regioselectivity of[3+2] cycloadditions between nitrile oxides and arynes? A1: The regioselectivity and overall success of [3+2] cycloadditions depend heavily on the stabilization of the highly polarized transition state. Polar aprotic solvents (like Acetonitrile, ε=37.5) effectively stabilize the charge distribution in the transition state, favoring the cross-cycloaddition between the nitrile oxide and the aryne. In contrast, less polar solvents like THF (ε=7.5) fail to provide this stabilization, leading to a sluggish reaction where the nitrile oxide preferentially self-condenses into a furoxan dimer[1].

Q2: Why am I isolating benzoxazoles instead of the desired benzisoxazoles during oxime/imine cyclizations? A2: This is a classic solvent-driven divergent pathway. When cyclizing ortho-hydroxyaryl N-H ketimines via an N-Cl imine intermediate, the presence of water completely alters the reaction trajectory. Anhydrous, aprotic conditions promote direct intramolecular N-O bond formation, yielding the 3-substituted benzisoxazole. However, protic or aqueous conditions (e.g., using aqueous NaOCl) trigger a Beckmann-type rearrangement, shifting the regioselectivity entirely to form 2-substituted benzoxazoles[2].

Q3: Can I use protic solvents like ethanol for base-mediated photochemical cyclizations of azidobenzoic acids? A3: Yes, but with caveats. While ethanol can increase the yield of 2,1-benzisoxazole-3(1H)-ones compared to aqueous dioxane mixtures, protic solvents can participate in hydrogen bonding that either facilitates or hinders the reaction depending on the base concentration. Optimizing the base equivalents (e.g., using NaOH) in these solvents is critical to prevent the formation of unidentified side products[3].

Visualizing Divergent Pathways

G Start ortho-hydroxyaryl N-H ketimine Intermediate N-Cl imine intermediate Start->Intermediate Chlorination Path1 Anhydrous Conditions (Non-polar/Aprotic Solvent) Intermediate->Path1 Path2 Aqueous/NaOCl Conditions (Protic/Polar Solvent) Intermediate->Path2 Product1 3-substituted Benzisoxazole (N-O bond formation) Path1->Product1 Cyclization Product2 2-substituted Benzoxazole (Beckmann rearrangement) Path2->Product2 Rearrangement

Divergent synthesis pathways for benzisoxazoles vs. benzoxazoles based on solvent conditions.

Troubleshooting Guide

Issue 1: High Furoxan (Dimer) Formation in [3+2] Cycloaddition

  • Symptom: TLC shows a major high-Rf spot (furoxan) and very little of the desired benzisoxazole.

  • Root Cause: The rate of nitrile oxide generation exceeds the rate of benzyne formation, and the solvent is not adequately stabilizing the bimolecular cycloaddition transition state.

  • Solution:

    • Change Solvent: Switch from THF to a more polar aprotic solvent like Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)[4].

    • Kinetic Control: Use a syringe pump to add the base (e.g., CsF) over an extended period (optimal is typically 2.5 hours) to keep the steady-state concentration of the nitrile oxide exceptionally low, allowing the aryne to capture it before dimerization occurs[1].

Issue 2: Poor Regioselectivity in Halogenoxime Cyclizations

  • Symptom: Formation of a mixture of isoxazoline and isoxazole derivatives.

  • Root Cause: Inappropriate solvent dielectric constant. Non-polar solvents like Dichloromethane (CH2Cl2) can favor alternate cyclization pathways (e.g., forming isoxazolines from dibromo derivatives) rather than the desired regioselective elimination/aromatization[4].

  • Solution: Shift to a moderately polar aprotic solvent (e.g., EtOAc with NaHCO3) to stabilize the elimination transition state, driving the reaction to the fully aromatic benzisoxazole.

G Issue Issue: Poor Regioselectivity or High Dimerization CheckSolvent Check Solvent Polarity & Dielectric Constant Issue->CheckSolvent IsPolar Is the solvent highly polar (e.g., MeCN, EtOAc)? CheckSolvent->IsPolar ActionPolar Evaluate H-bonding interference. Optimize base addition rate. IsPolar->ActionPolar Yes ActionNonPolar Solvent fails to stabilize TS. Avoid THF/CH2Cl2. Increase polarity. IsPolar->ActionNonPolar No CheckBase Align Generation Rates (Syringe Pump over 2.5h) ActionPolar->CheckBase ActionNonPolar->CheckBase Success Regioselective Benzisoxazole Formation CheckBase->Success

Troubleshooting workflow for optimizing benzisoxazole regioselectivity and yield.

Quantitative Data Presentation

The following table summarizes the causal relationship between solvent properties and reaction outcomes in benzisoxazole synthesis workflows.

SolventDielectric Constant (ε)Reaction TypeMajor Product ObservedYield / OutcomeMechanistic Rationale
THF 7.5[3+2] CycloadditionFuroxan (Dimer)< 10%Poor stabilization of the highly polarized cross-cycloaddition transition state[1].
CH2Cl2 9.1Halogenoxime CyclizationIsoxazoline (Mixed)~ 63%Lower polarity favors alternate cyclization over the desired elimination/aromatization[4].
EtOAc 6.0Halogenoxime CyclizationBenzisoxazole> 85%Optimal balance of solubility and TS stabilization when combined with mild bases (NaHCO3)[4].
MeCN 37.5[3+2] CycloadditionBenzisoxazole90%High polarity strongly stabilizes charged intermediates, enabling rapid capture of the aryne[1].
Aqueous 80.1N-H Ketimine CyclizationBenzoxazole> 80%Protic environment triggers Beckmann-type rearrangement instead of N-O bond formation[2].
Experimental Protocols

Protocol A: Regioselective Synthesis of Benzisoxazoles via [3+2] Cycloaddition Self-Validating Principle: By strictly controlling the addition rate of the base, the steady-state concentration of the highly reactive nitrile oxide is kept lower than the aryne, preventing dimerization.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the o-(trimethylsilyl)phenyl triflate (aryne precursor, 1.0 equiv) and the chlorooxime (1.2 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous Acetonitrile (MeCN, 0.1 M concentration). Do not use THF.

  • Controlled Base Addition: Dissolve CsF (2.5 equiv) in a minimum amount of anhydrous MeCN. Load this solution into a syringe pump.

  • Reaction Execution: Add the CsF solution dropwise over exactly 2.5 hours at room temperature[1].

  • Validation Step: Before quenching, pull a 10 µL aliquot and run a TLC (4:1 Hexanes:EtOAc). Self-Validation: You must observe the disappearance of the aryne precursor and the absence of a high-Rf furoxan spot. If furoxan is present, the base addition was too fast.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: Divergent Synthesis of 3-Substituted Benzisoxazoles (Anhydrous Method) Self-Validating Principle: Absolute exclusion of water prevents the Beckmann rearrangement, ensuring 100% regioselectivity for the benzisoxazole core.

  • Preparation: In a glovebox or under strict argon atmosphere, dissolve the ortho-hydroxyaryl N-H ketimine (1.0 equiv) in anhydrous Toluene or MeCN.

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.05 equiv) at 0 °C to form the N-Cl imine intermediate. Stir for 30 minutes.

  • Cyclization: Add a non-nucleophilic base (e.g., DBU or anhydrous K2CO3, 2.0 equiv). Heat to 80 °C for 4 hours.

  • Validation Step: Analyze via LC-MS. Self-Validation: The mass spectrum should show the exact mass of the cyclized product minus H2O (or HCl, depending on the leaving group), with no +16 (oxidation) peaks indicative of aqueous side reactions.

  • Workup: Filter through a pad of Celite to remove salts, concentrate under reduced pressure, and purify via silica gel chromatography[2].

References
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. URL: [Link]

  • Chen, C.-y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic Letters, 13(23), 6300-6303. URL: [Link]

  • Zemtsov, R. V., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Combinatorial Science, 22(12), 856-863. URL: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein J. Org. Chem., 12, 854-864. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 1,2-benzisoxazole vs benzoxazole derivatives

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability as lead compounds in drug discovery. 1,2-benzisoxazole and benzoxazole are two closely related, yet pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability as lead compounds in drug discovery. 1,2-benzisoxazole and benzoxazole are two closely related, yet pharmacologically distinct, privileged scaffolds. While they share a fused bicyclic core, the positional shift of the heteroatoms—an adjacent N-O bond in 1,2-benzisoxazole versus a 1,3-relationship (O-C-N) in benzoxazole—fundamentally alters their electron density, hydrogen-bonding capacity, and consequently, their biological targets.

This guide provides an objective, data-driven comparison of their biological activities, underlying mechanisms, and the standardized experimental protocols used to evaluate them.

Structural Causality & Target Affinity

The biological divergence of these two scaffolds is rooted in their spatial geometry and electronic distribution:

  • 1,2-Benzisoxazole: The adjacent nitrogen and oxygen atoms create a unique dipole moment, making this scaffold an excellent bioisostere for specific neurotransmitter interactions. It is a cornerstone in central nervous system (CNS) drug discovery, particularly for atypical antipsychotics and anticonvulsants (1)[1].

  • Benzoxazole: The 1,3-heteroatom arrangement renders benzoxazole a structural isostere of naturally occurring nucleic bases like adenine and guanine (2)[2]. This allows it to readily interact with the polymeric components of biological systems, making it highly effective as an antimicrobial agent (targeting DNA gyrase) and an anticancer agent.

Direct Comparative Case Study: The Uricosuric vs. Diuretic Divergence

To illustrate how a simple heteroatom rearrangement dictates biological activity, we look at a pivotal study by Sato et al. (1991) (3)[3]. They synthesized analogous series of 7,8-dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids and their benzoxazole counterparts.

  • The 1,2-benzisoxazole derivatives exhibited potent uricosuric activity (increasing uric acid excretion) with negligible diuretic effects[3].

  • Conversely, the benzoxazole derivatives demonstrated potent diuretic activity with almost no effect on urate excretion[3].

This stark divergence emphasizes that scaffold selection cannot be arbitrary; the spatial orientation of the heteroatoms fundamentally shifts the receptor pocket affinity.

Mechanistic Pathways & Quantitative Data

A. 1,2-Benzisoxazole: CNS Modulation

Derivatives of 1,2-benzisoxazole are prominent in the development of atypical antipsychotic drugs (4)[4]. Their mechanism of action primarily involves the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.

G Drug 1,2-Benzisoxazole Derivative D2 Dopamine D2 Receptor Drug->D2 Antagonizes HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonizes Effect1 Reduced Positive Symptoms D2->Effect1 Decreases DA Transmission Effect2 Reduced EPS Side Effects HT2A->Effect2 Modulates DA Release

Mechanism of 1,2-benzisoxazole derivatives in atypical antipsychotic action.

Table 1: Receptor Binding Affinities of 1,2-Benzisoxazole Derivatives Lower Ki​ values indicate higher binding affinity. The strong affinity for 5-HT2A over D2 is the hallmark of their "atypical" clinical profile, reducing extrapyramidal side effects.

Compound / IsomerDopamine D2 ( Ki​ , nM)Serotonin 5-HT2A ( Ki​ , nM)Primary Indication
Risperidone 3.10.16Antipsychotic
Paliperidone 4.80.28Antipsychotic
Iloperidone 6.20.40Antipsychotic

(Data sourced from 4[4])

B. Benzoxazole: Antimicrobial & Enzymatic Inhibition

Benzoxazoles exhibit potent antimicrobial activity by acting as intracellular inhibitors of bacterial enzymes. Specifically, they target DNA gyrase (topoisomerase II), an essential enzyme that catalyzes ATP-dependent negative super-coiling of double-stranded DNA (5)[5].

G Drug Benzoxazole Derivative Enzyme Bacterial DNA Gyrase Drug->Enzyme Binds ATP-binding site DNA Double-Stranded DNA Enzyme->DNA Blocks negative supercoiling Death Bacterial Cell Death DNA->Death Replication arrest

Benzoxazole-mediated inhibition of bacterial DNA gyrase leading to cell death.

Table 2: Antimicrobial Activity of Substituted Benzoxazoles Substitutions at the 2-position of the benzoxazole ring significantly impact binding energy to DNA gyrase.

DerivativeE. coli MIC (mg/mL)S. lutea MIC (mg/mL)Mechanism
2-(4-Methoxyphenyl)benzoxazole 0.0390.020DNA Gyrase Inhibition
2-(Trifluoromethylphenyl)benzoxazole < 0.039< 0.020DNA Gyrase Inhibition

(Data sourced from 5[5])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of these scaffolds must follow rigorous, self-validating workflows.

G Synthesis Scaffold Synthesis InVitro In Vitro Assays Synthesis->InVitro Purified Hits Tox Cytotoxicity Profiling InVitro->Tox Active Compounds InVivo In Vivo Efficacy Tox->InVivo Safe Candidates

Standardized workflow for the biological evaluation of heterocyclic derivatives.

Protocol 1: Radioligand Binding Assay for 1,2-Benzisoxazoles (D2/5-HT2A)

Causality: We utilize radioligand displacement to quantify binding affinity ( Ki​ ) because it provides a direct, cell-free measurement of the compound's interaction with the target receptor, isolating the binding event from downstream signaling cascades.

  • Membrane Preparation: Homogenize mammalian cells expressing recombinant human D2 or 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: Resuspend the pellet. Incubate 100 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]-spiperone for D2) and varying concentrations of the 1,2-benzisoxazole test compound ( 10−10 to 10−5 M) for 60 minutes at 25°C.

  • Self-Validation (Controls): Simultaneously run a non-specific binding (NSB) control using a vast excess (10 µM) of an established antagonist (e.g., haloperidol). The system is validated if the specific binding (Total - NSB) constitutes >80% of the total signal.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Broth Microdilution Assay for Benzoxazoles (Antimicrobial Efficacy)

Causality: We employ broth microdilution rather than agar diffusion because it yields a precise Minimum Inhibitory Concentration (MIC), allowing for rigorous quantitative structure-activity relationship (QSAR) modeling against targets like DNA gyrase.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzoxazole derivative in DMSO, followed by dilution in MH broth to achieve final test concentrations (e.g., 1.0 to 0.001 mg/mL). Ensure final DMSO concentration remains ≤1% .

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

  • Self-Validation (Controls): The assay must include a positive control (a known antibiotic like Amikacin to confirm bacterial susceptibility), a negative control (MH broth + 1% DMSO to confirm the vehicle has no inhibitory effect), and a sterility control (uninoculated broth).

  • Readout: Determine the MIC visually or via spectrophotometry (OD 600 nm) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • BenchChem (2025). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Available at:4

  • Indian Journal of Pharmaceutical Sciences (2022). Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. Available at: 5

  • Journal of Chemical and Pharmaceutical Research (2011). Benzoxazole: The molecule of diverse biological activities. Available at:2

  • National Institutes of Health / PMC (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: 1

  • PubMed / Chem Pharm Bull (1991). Studies on uricosuric diuretics. II. Substituted 7,8-dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids and 7,8-dihydrofuro[2,3-g]benzoxazole-7-carboxylic acids. Available at: 3

Sources

Comparative

Spectroscopic Differentiation Between 1,2-Benzisoxazole and 2,1-Benzisoxazole Isomers: A Comprehensive Analytical Guide

Executive Summary & Structural Context The differentiation of structural isomers is a critical quality control bottleneck in the synthesis of active pharmaceutical ingredients (APIs). 1,2-benzisoxazole (indoxazene) and 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The differentiation of structural isomers is a critical quality control bottleneck in the synthesis of active pharmaceutical ingredients (APIs). 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) represent two biologically privileged, yet electronically distinct, heterocyclic scaffolds. While the 1,2-benzisoxazole ring is a core pharmacophore in blockbuster atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide) [1], 2,1-benzisoxazoles are frequently utilized as potent synthetic intermediates and anti-inflammatory agents [2].

The structural nuance between these isomers—the transposition of the nitrogen and oxygen atoms within the fused five-membered ring—dictates profound differences in their electronic distribution, aromaticity, and N-O bond strength. As a Senior Application Scientist, I have compiled this guide to move beyond basic spectral matching, providing the mechanistic causality behind their spectroscopic signatures to ensure robust, self-validating analytical workflows.

Mechanistic Causality in Spectroscopic Behavior

To reliably differentiate these isomers, one must understand why they behave differently under electromagnetic or collisional stress.

  • Aromaticity and Bond Strength: The 1,2-benzisoxazole system is highly resonance-stabilized and relatively resistant to reductive cleavage [3]. Conversely, the 2,1-benzisoxazole isomer possesses lower aromatic character and a weaker N-O bond, making it significantly more susceptible to thermal and photochemical ring-opening[4].

  • Electronic Shielding: The position of the highly electronegative oxygen atom relative to the nitrogen dictates the local magnetic environment. In 1,2-benzisoxazole, the nitrogen is bonded to the oxygen, whereas in 2,1-benzisoxazole, the oxygen is bonded to the bridgehead carbon. This fundamental connectivity difference is most profoundly captured by Nitrogen-15 ( 15 N) NMR and Mass Spectrometry (MS) fragmentation pathways.

Key Spectroscopic Modalities

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1 H and 13 C NMR provide baseline structural confirmation, they are highly susceptible to shifting based on peripheral ring substitutions. 15 N NMR is the definitive gold standard for differentiating these isomers.

  • 15 N NMR: The electronic shielding of the nitrogen atom is dominated by its immediate local environment. 1,2-benzisoxazole exhibits a nitrogen shielding of +27 ppm (relative to an external nitromethane standard). In stark contrast, 2,1-benzisoxazole shows a shielding of +8 ppm [3]. This massive Δδ (19 ppm) provides an unambiguous, universally reliable diagnostic marker regardless of peripheral functionalization.

  • 1 H and 13 C NMR: In 1,2-benzisoxazole, the H3 proton is highly deshielded, typically appearing around δ 8.40 – 8.87 ppm [3, 5]. The C3 carbon resonates near 146.1 ppm, and the C7a (bridgehead oxygen-bearing carbon) is found at 162.1 ppm [3].

B. Mass Spectrometry (MS) & Fragmentation Causality

Mass spectrometry provides dynamic structural information based on how the isomers dissipate excess internal energy during ionization.

  • 1,2-Benzisoxazole (Pre-fragmentation Isomerization): Upon electron impact or collision-induced dissociation (CID), the cleavage of the relatively weak N-O bond in the 1,2-isomer allows the oxygen to remain attached to the aromatic ring as a hydroxyl group, while the nitrogen forms a stable nitrile. Thus, it isomerizes to 2-hydroxybenzonitrile before undergoing subsequent fragmentation (loss of CO and HCN) [3].

  • 2,1-Benzisoxazole (Ring Contraction): The 2,1-isomer cannot form this stable phenolic nitrile due to its reversed connectivity. Instead, it is forced down higher-energy pathways, primarily undergoing ring contraction to yield cyclopentadienecarbonitrile and carbon monoxide , or N-O bond cleavage leading to a transient phenylnitrene intermediate [4].

C. Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
  • IR Spectroscopy: 1,2-benzisoxazoles typically exhibit a strong C=N stretching frequency around 1610–1628 cm −1 and an N-O stretch near 1141 cm −1 [5]. 2,1-benzisoxazoles generally display a slightly higher C=N stretch (e.g., ~1635 cm −1 ) due to the altered conjugation pathway [6].

  • UV-Vis: 1,2-benzisoxazole shows characteristic absorption maxima ( λmax​ ) at 234 nm and 280 nm in ethanol [3], reflecting its specific π→π∗ and n→π∗ transitions.

Quantitative Data Summary

The following table synthesizes the critical spectroscopic parameters required for objective differentiation.

Spectroscopic TechniqueParameter1,2-Benzisoxazole (Indoxazene)2,1-Benzisoxazole (Anthranil)Diagnostic Reliability
15 N NMR Chemical Shift ( δ )+27 ppm (vs. CH 3​ NO 2​ )+8 ppm (vs. CH 3​ NO 2​ )High (Gold Standard)
1 H NMR H3 Proton Shift δ 8.40 – 8.87 ppm δ ~8.00 – 8.30 ppmModerate (Substituent dependent)
13 C NMR C3 Carbon Shift δ ~146.1 ppm δ ~155.0 – 160.0 ppmModerate
Mass Spectrometry Primary Intermediate2-HydroxybenzonitrilePhenylnitrene / CyclopentadienecarbonitrileHigh (Mechanistically distinct)
IR Spectroscopy C=N Stretch1610 – 1628 cm −1 ~1635 cm −1 Low (Often overlaps)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and orthogonal checks, false positives are structurally eliminated.

Protocol 1: 15 N NMR Acquisition for Isomer Unmasking

Causality: 15 N has a low natural abundance (0.37%) and a negative gyromagnetic ratio. Inverse gated decoupling is required to suppress the Nuclear Overhauser Effect (NOE), which could otherwise nullify or invert the signal.

  • Sample Preparation: Dissolve 25-50 mg of the purified analyte in 0.6 mL of anhydrous CDCl 3​ .

  • Internal Standardization (Critical Step): Add a sealed capillary tube containing pure nitromethane (CH 3​ NO 2​ ) coaxially into the NMR tube. This serves as the absolute 0 ppm reference, preventing shift drift errors caused by solvent effects.

  • Instrument Tuning: Tune the NMR probe specifically to the 15 N frequency (e.g., 40.5 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters: Run a 1D 15 N experiment using an inverse gated 1 H decoupling sequence. Set a relaxation delay (D1) of at least 5-10 seconds to account for the long T1​ relaxation times of nitrogen nuclei. Acquire a minimum of 1,024 to 4,096 scans depending on concentration.

  • Data Analysis: Phase and baseline correct the spectrum. A peak near +27 ppm confirms the 1,2-isomer; a peak near +8 ppm confirms the 2,1-isomer.

Protocol 2: LC-HRMS/MS Fragmentation Analysis

Causality: High-Resolution Mass Spectrometry (HRMS) combined with tandem MS (MS/MS) maps the exact degradation pathways, validating the presence of the 2-hydroxybenzonitrile intermediate.

  • Chromatography: Inject 2 μ L of a 1 μ g/mL sample (in 50:50 MeOH:H 2​ O with 0.1% Formic Acid) onto a C18 UPLC column.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Ensure the capillary voltage is optimized (typically 3.0 - 3.5 kV) to generate the intact [M+H]+ precursor ion without in-source fragmentation.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion in the quadrupole. Apply a stepped normalized collision energy (NCE) ramp (e.g., 15%, 30%, 45% eV) in the collision cell using Argon gas. Ramping ensures both low-energy isomerization and high-energy fragmentation are captured.

  • Validation: Analyze the MS/MS spectra. For 1,2-benzisoxazole, look for the diagnostic neutral losses of CO (-28 Da) and HCN (-27 Da) stemming from the 2-hydroxybenzonitrile intermediate.

Analytical Workflows & Mechanistic Visualizations

G Start Unknown Benzisoxazole Isomer Sample NMR_Prep Prepare in CDCl3 Add Nitromethane Standard Start->NMR_Prep Acquire_15N Acquire 15N NMR (Inverse Gated Decoupling) NMR_Prep->Acquire_15N Decision Evaluate 15N Chemical Shift (Relative to CH3NO2) Acquire_15N->Decision Isomer12 Shift ≈ +27 ppm 1,2-Benzisoxazole Confirmed Decision->Isomer12 High Shielding Isomer21 Shift ≈ +8 ppm 2,1-Benzisoxazole Confirmed Decision->Isomer21 Low Shielding

Fig 1: Step-by-step decision matrix for 15N NMR spectroscopic differentiation.

G Iso12 1,2-Benzisoxazole Radical Cation Inter12 2-Hydroxybenzonitrile Intermediate Iso12->Inter12 Isomerization (Pre-fragmentation) Iso21 2,1-Benzisoxazole Radical Cation Inter21a Cyclopentadienecarbonitrile + CO Iso21->Inter21a Ring Contraction Inter21b Phenylnitrene Intermediate Iso21->Inter21b N-O Cleavage Frag12 Loss of CO & HCN Inter12->Frag12 CID

Fig 2: Divergent mass spectrometry (CID) fragmentation pathways of benzisoxazole isomers.

References

  • Benzisoxazole - Wikipedia Source: Wikipedia URL:[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Triflic Anhydride: A Mild Reagent for Highly Efficient Synthesis of 1,2-Benzisoxazoles Source: SciSpace URL:[Link]

  • The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives Source: Canadian Science Publishing URL:[Link]

Validation

A Senior Application Scientist's Guide to Catalysis in Benzisoxazole Synthesis: A Comparative Analysis

Introduction: The Significance of the Benzisoxazole Scaffold The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and natural products. Its presence in blockbus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and natural products. Its presence in blockbuster drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide underscores its importance in medicinal chemistry.[1][2] The synthesis of this ring system is, therefore, a critical task for drug development professionals. The choice of catalyst is paramount, dictating the efficiency, atom economy, and substrate scope of the synthetic route.

This guide provides an in-depth comparative analysis of the primary catalytic systems employed for benzisoxazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, explaining the causality behind experimental choices to empower researchers in their synthetic design and optimization.

Pillar 1: Palladium-Catalyzed C-H Activation — An Atom-Economic Approach

Palladium catalysis has revolutionized organic synthesis, and its application to benzisoxazole construction via C-H activation represents a significant advance in efficiency. The key strategy involves a [4+1] annulation, where four atoms from one precursor and one from another assemble the heterocyclic ring.

Mechanism and Rationale

A prominent method involves the reaction of N-phenoxyacetamides with aldehydes.[1][3][4] The power of this approach lies in its directness; it forges the C-C and C=N bonds in a single, orchestrated sequence, keeping the pre-existing O-N bond of the starting material intact.[1]

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. The N-phenoxyacetamide's directing group coordinates to the Pd(II) center, facilitating the ortho C-H activation to form a palladacycle. Oxidative addition of an acyl radical (generated from the aldehyde with an oxidant like tert-butyl hydroperoxide, TBHP) creates a Pd(IV) intermediate. Subsequent reductive elimination forms the C-C bond and regenerates the active Pd(II) catalyst.[4][5]

Causality in Protocol Design:

  • Catalyst Choice: Pd(TFA)₂ is often selected due to its high catalytic activity in C-H functionalization.

  • Oxidant: An external oxidant like TBHP is crucial. In its absence, no product is formed, which supports the Pd(II)/Pd(IV) cycle where the catalyst must be re-oxidized.[1]

  • Solvent: Solvents like tert-Amyl alcohol (t-AmOH) have shown superior performance compared to others like t-BuOH, highlighting the subtle but critical role of the reaction medium in stabilizing intermediates.[4]

  • Temperature: Lowering the temperature from 100°C to 60°C was found to improve yields, suggesting a delicate balance between reaction rate and catalyst/intermediate stability.[1]

Palladium_Catalytic_Cycle cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II) Species Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation (N-phenoxyacetamide) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Acyl Radical from RCHO + TBHP) Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination (C-C Bond Formation) Product_Complex->Pd_II Product Release Product 1,2-Benzisoxazole Product_Complex->Product Start N-phenoxyacetamide + RCHO Start->Pd_II Catalyst_Selection_Workflow Start Start: Benzisoxazole Synthesis Cost Is catalyst cost a primary concern? Start->Cost Substrate Are starting materials N-phenoxyacetamides? Cost->Substrate No Cu_Path Copper Catalysis (Cyclization/Domino) Cost->Cu_Path Yes Mild Are exceptionally mild conditions required? Substrate->Mild No Pd_Path Palladium Catalysis (C-H Activation) Substrate->Pd_Path Yes Photo_Path Photoredox Catalysis Mild->Photo_Path Yes Organo_Path Organocatalysis Mild->Organo_Path No

Sources

Comparative

comparing the efficacy of benzisoxazole-based drugs (e.g., Risperidone, Zonisamide)

A Comparative Guide to the Efficacy of Risperidone and Zonisamide for Drug Development Professionals The 1,2-benzisoxazole core is a "privileged scaffold" in medicinal chemistry, a foundational structure upon which a div...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Risperidone and Zonisamide for Drug Development Professionals

The 1,2-benzisoxazole core is a "privileged scaffold" in medicinal chemistry, a foundational structure upon which a diverse array of therapeutically significant molecules have been built.[1][2] This guide explores the remarkable versatility of this scaffold by comparing two prominent drugs derived from it: Risperidone, an atypical antipsychotic, and Zonisamide, an anticonvulsant. While both share the same chemical backbone, subtle structural modifications give rise to profoundly different pharmacological activities and clinical applications.[3][4] This comparative analysis is designed for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action, the experimental validation of their efficacy, and their clinical performance.

At a Glance: Key Pharmacological and Efficacy Distinctions

FeatureRisperidoneZonisamide
Primary Therapeutic Class Atypical AntipsychoticAnticonvulsant (Antiepileptic)
Primary Indications Schizophrenia, Bipolar Disorder, Irritability in Autism[5][6]Epilepsy (Partial Seizures), Parkinson's Disease[7][8]
Primary Mechanism of Action Dopamine D2 and Serotonin 5-HT2A receptor antagonist[9][10][11]Blocks voltage-gated sodium channels and T-type calcium channels[7][8][12][13]
Key Efficacy Measure Reduction in Positive and Negative Syndrome Scale (PANSS) scores[14][15]Reduction in seizure frequency (e.g., ≥50% responder rate)[16][17][18]
Common Adverse Effects Extrapyramidal symptoms (dose-dependent), weight gain, hyperprolactinemia[6][19][20]Somnolence, dizziness, anorexia, metabolic acidosis[8][21]

Delving into the Divergent Mechanisms of Action

The therapeutic divergence of Risperidone and Zonisamide begins at the molecular level. Their distinct functionalities stem from how their unique side chains interact with different biological targets within the central nervous system.

Risperidone: Modulating Neurotransmitter Pathways

Risperidone's efficacy in treating psychosis is primarily attributed to its potent antagonism of two key neurotransmitter receptors: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[3][9][11][22] The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[6][10][11] By blocking D2 receptors in this pathway, Risperidone mitigates this excessive dopaminergic neurotransmission.[6][10]

Simultaneously, its high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[10][19][20][22] This dual-receptor blockade is believed to create a more balanced neurochemical environment.[11] Risperidone also exhibits activity at other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which contributes to its overall therapeutic and side-effect profile.[5][10]

Risperidone_MoA Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonizes HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonizes Mesolimbic_Pathway Mesolimbic Pathway (Positive Symptoms) D2_Receptor->Mesolimbic_Pathway Modulates Nigrostriatal_Pathway Nigrostriatal Pathway (Motor Control) HT2A_Receptor->Nigrostriatal_Pathway Modulates

Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.

Zonisamide: Stabilizing Neuronal Excitability

In contrast, Zonisamide's anticonvulsant properties arise from its ability to stabilize neuronal membranes and suppress the abnormal, synchronized neuronal firing that characterizes seizures.[8][23] Its primary mechanism involves the blockade of voltage-gated sodium channels.[12][13][24] By binding to these channels, Zonisamide reduces the high-frequency repetitive firing of action potentials without significantly affecting normal neuronal activity.[12][24]

Additionally, Zonisamide inhibits low-threshold T-type calcium channels.[7][12][13][24] These channels are implicated in the generation of absence seizures and in the spread of seizure discharges.[12] This dual action on both sodium and calcium channels provides a broad spectrum of anticonvulsant activity and may explain its efficacy in patients resistant to other antiepileptic drugs.[8][13] While Zonisamide is also a weak inhibitor of carbonic anhydrase, this action is not believed to be a primary contributor to its antiepileptic effects.[7][12][24]

Zonisamide_MoA Zonisamide Zonisamide Na_Channel Voltage-gated Sodium Channel Zonisamide->Na_Channel Blocks Ca_Channel T-type Calcium Channel Zonisamide->Ca_Channel Inhibits Neuron Neuron Na_Channel->Neuron Regulates Firing Ca_Channel->Neuron Regulates Firing Seizure_Activity Neuronal Hypersynchronization (Seizure Activity) Neuron->Seizure_Activity Leads to

Caption: Zonisamide's dual action on ion channels to reduce seizures.

Experimental Validation of Efficacy: Distinct Methodologies

The divergent therapeutic applications of Risperidone and Zonisamide necessitate distinct preclinical and clinical trial methodologies to establish their efficacy.

Evaluating Antipsychotic Efficacy (Risperidone)

The gold standard for assessing the efficacy of antipsychotic drugs in clinical trials is the Positive and Negative Syndrome Scale (PANSS) .[14][15] This is a comprehensive, clinician-rated instrument that evaluates the severity of positive symptoms (e.g., delusions, hallucinations), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.[14] A statistically significant reduction in the total PANSS score compared to placebo is a primary endpoint in most pivotal trials for schizophrenia.[14][15]

Experimental Protocol: PANSS Assessment in a Clinical Trial

  • Patient Population: Recruit patients with a confirmed diagnosis of schizophrenia (according to DSM criteria) who are experiencing an acute psychotic episode.

  • Baseline Assessment: Trained and calibrated raters conduct a semi-structured clinical interview to score the patient on all 30 items of the PANSS.[14]

  • Randomization: Patients are randomly assigned to receive either Risperidone or a placebo in a double-blind fashion for a predefined period (e.g., 6-8 weeks).[15]

  • Treatment and Monitoring: The study drug is administered, and patients are monitored for clinical response and adverse effects.

  • Endpoint Assessment: At the end of the treatment period, the PANSS assessment is repeated by the same or similarly calibrated raters who are blind to the treatment allocation.

  • Data Analysis: The primary efficacy outcome is the mean change in total PANSS score from baseline to endpoint between the Risperidone and placebo groups.[25]

Evaluating Anticonvulsant Efficacy (Zonisamide)

For anticonvulsant drugs, efficacy is primarily determined by their ability to reduce the frequency of seizures. Preclinically, this is often assessed using animal models such as the Maximal Electroshock (MES) test , which is predictive of efficacy against generalized tonic-clonic seizures.[3][26]

In clinical trials, the primary efficacy endpoint is typically the responder rate , defined as the percentage of patients who experience a 50% or greater reduction in seizure frequency from a baseline period.[16][17]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation: Mice or rats are administered the test compound (e.g., Zonisamide) or a vehicle control via intraperitoneal injection.[26]

  • Seizure Induction: At the predicted time of peak drug effect, a brief, high-intensity electrical stimulus is delivered via corneal or ear-clip electrodes.[3][26]

  • Observation: The animals are immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the key endpoint of the MES test.[3][26]

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).[16] A lower ED50 indicates higher anticonvulsant potency.

Experimental_Workflows cluster_0 Antipsychotic Efficacy (Risperidone) cluster_1 Anticonvulsant Efficacy (Zonisamide) A1 Patient Recruitment (Schizophrenia) A2 Baseline PANSS Assessment A1->A2 A3 Randomization (Risperidone vs. Placebo) A2->A3 A4 Treatment Period A3->A4 A5 Endpoint PANSS Assessment A4->A5 A6 Efficacy Outcome: Δ PANSS Score A5->A6 B1 Animal Dosing (Zonisamide vs. Vehicle) B2 Maximal Electroshock (Seizure Induction) B1->B2 B3 Observation for Tonic Hindlimb Extension B2->B3 B4 Efficacy Outcome: ED50 Calculation B3->B4

Caption: Contrasting workflows for assessing antipsychotic and anticonvulsant efficacy.

Clinical Efficacy and Safety in Practice

Risperidone has demonstrated efficacy in numerous clinical trials for the treatment of schizophrenia, bipolar mania, and irritability associated with autism.[5] It has been shown to be more effective than placebo and at least as effective as older antipsychotics like haloperidol, often with a better side-effect profile, particularly concerning extrapyramidal symptoms at lower doses.[19][20][22] However, it is associated with potential adverse effects such as weight gain, metabolic changes, and elevated prolactin levels.[6][9][19]

Zonisamide is established as an effective adjunctive therapy for partial seizures in adults and has also shown efficacy as monotherapy.[21][27][28] Clinical trials have consistently demonstrated that Zonisamide significantly reduces seizure frequency compared to placebo.[21] Its long half-life allows for once or twice-daily dosing, which can improve patient adherence.[13] Common side effects are typically related to the central nervous system and include drowsiness, dizziness, and cognitive slowing.[21]

Conclusion

Risperidone and Zonisamide stand as compelling testaments to the chemical versatility of the 1,2-benzisoxazole scaffold. Their development showcases how targeted chemical modifications can direct a common molecular core toward entirely different therapeutic endpoints—modulating complex neurotransmitter systems in psychosis versus stabilizing neuronal excitability in epilepsy. For drug development professionals, the story of these two drugs underscores the power of scaffold-based design and the critical importance of aligning mechanism of action with specific, well-defined clinical and preclinical efficacy endpoints. Understanding their divergent paths from a shared chemical starting point provides valuable insights for the rational design of future therapeutics.

References

  • Risperidone - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.). Indivior. Retrieved March 11, 2026, from [Link]

  • Stahl, S. M. (2014, July 1). Mechanism of Action of Risperidone. Psychopharmacology Institute. Retrieved March 11, 2026, from [Link]

  • Ueda, Y., et al. (2007). Clinical pharmacology and mechanism of action of zonisamide. PubMed. Retrieved March 11, 2026, from [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Retrieved March 11, 2026, from [Link]

  • Zonisamide - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Siddiqui, J. A., & Tadi, P. (2024, November 10). Risperidone. In StatPearls. StatPearls Publishing. Retrieved March 11, 2026, from [Link]

  • Gidal, B. E., et al. (2023, November 10). Zonisamide. Neurology Clinical Practice. Retrieved March 11, 2026, from [Link]

  • Ueda, Y., et al. (2007). Clinical Pharmacology and Mechanism of Action of Zonisamide. ResearchGate. Retrieved March 11, 2026, from [Link]

  • Grant, S., & Fitton, A. (1994). Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia. PubMed. Retrieved March 11, 2026, from [Link]

  • What is the mechanism of Risperidone? (2024, July 17). Patsnap Synapse. Retrieved March 11, 2026, from [Link]

  • Love, R. C., & Nelson, M. W. (2000). Pharmacology and clinical experience with risperidone. Expert Opinion on Pharmacotherapy, 1(7). Retrieved March 11, 2026, from [Link]

  • Brodie, M. J. (2010). Zonisamide: its pharmacology, efficacy and safety in clinical trials. PubMed. Retrieved March 11, 2026, from [Link]

  • Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. (2008). PubMed. Retrieved March 11, 2026, from [Link]

  • Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. (2008, April 23). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • Love, R. C., & Nelson, M. W. (2000). Pharmacology and clinical experience with risperidone. PubMed. Retrieved March 11, 2026, from [Link]

  • Zonisamide Clinical Update and Literature Review. (2023, November 17). Drug Topics. Retrieved March 11, 2026, from [Link]

  • Kumar, R., et al. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Retrieved March 11, 2026, from [Link]

  • Optimizing and Individualizing the Pharmacological Treatment of First-Episode Schizophrenic Patients: Study Protocol for a Multicenter Clinical Trial. (2021, February 24). Frontiers. Retrieved March 11, 2026, from [Link]

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  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10). ResearchGate. Retrieved March 11, 2026, from [Link]

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  • The Long-Term Effects of Antipsychotic Medication on Clinical Course in Schizophrenia. (2017, May 5). The American Journal of Psychiatry. Retrieved March 11, 2026, from [Link]

  • Efficacy of Antiepileptic Drugs. (2016, August 1). Neupsy Key. Retrieved March 11, 2026, from [Link]

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  • Experimental treatment of antipsychotic-induced movement disorders. (2016, August 8). Journal of Experimental Pharmacology. Retrieved March 11, 2026, from [Link]

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  • A comparative efficacy and safety study of long-acting risperidone injection and risperidone oral tablets among hospitalized patients: 12-week randomized, single-blind study. (2006, July 15). PubMed. Retrieved March 11, 2026, from [Link]

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Sources

Validation

A Comparative Guide to Computational Docking Studies of 1,2-Benzisoxazole Derivatives with Target Proteins

The 1,2-benzisoxazole scaffold stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its inherent structural features and versatile binding properties allow it to interact with a wide range of b...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2-benzisoxazole scaffold stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its inherent structural features and versatile binding properties allow it to interact with a wide range of biological targets, making it a cornerstone in modern drug discovery.[1] This is evidenced by its presence in clinically successful drugs such as the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[2][3][4] The therapeutic landscape of 1,2-benzisoxazole derivatives is remarkably broad, encompassing antipsychotic, anticancer, anti-inflammatory, and antimicrobial applications.[1][5][6]

This guide provides a comparative analysis of computational docking studies for 1,2-benzisoxazole derivatives against various protein targets. We will delve into the causality behind experimental design, compare binding affinities across different therapeutic areas, and provide validated protocols to ensure scientific rigor. Our objective is to furnish researchers, scientists, and drug development professionals with a technical and insightful resource for leveraging this potent pharmacophore.

The Foundational Workflow: A Validated Docking Protocol

At the heart of in silico drug discovery lies the molecular docking workflow. This process computationally predicts the preferred orientation of a molecule (ligand) when bound to a second (the protein or receptor), allowing us to estimate binding affinity and understand the molecular interactions driving this recognition. The trustworthiness of any docking study hinges on a robust and validated protocol. A critical validation step involves removing the co-crystallized ligand from a known protein structure, re-docking it, and confirming that the computational model can accurately reproduce the experimentally determined binding pose.[7]

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from Protein Data Bank) ProteinPrep 3. Protein Preparation (Add H, Remove Water, Optimize) PDB->ProteinPrep LigandSketch 2. Ligand Structure Design (2D Sketching) LigandPrep 4. Ligand Preparation (2D to 3D, Energy Minimization) LigandSketch->LigandPrep GridGen 5. Receptor Grid Generation (Define Active Site) ProteinPrep->GridGen Docking 6. Molecular Docking (Sampling Poses & Scoring) LigandPrep->Docking GridGen->Docking Analysis 7. Results Analysis (Binding Energy, Interactions) Docking->Analysis LeadOpt 8. Lead Optimization (SAR Studies) Analysis->LeadOpt

Caption: A generalized workflow for computational molecular docking studies.

Experimental Protocol: Generalized Molecular Docking

This protocol outlines the essential steps for performing a molecular docking study, based on methodologies reported in the scientific literature.[8]

  • Ligand Preparation:

    • Sketch the 2D structures of the 1,2-benzisoxazole derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D coordinates.

    • Perform energy minimization on the 3D structures using a suitable force field (e.g., OPLS4) to obtain stable, low-energy conformations.[8]

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing all non-essential components, such as water molecules and co-solvents.

    • Add hydrogen atoms, which are often omitted in crystal structures.

    • Assign correct bond orders and formal charges.

    • Refine and minimize the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.[8]

  • Receptor Grid Generation:

    • Define the active site, which is the region of the protein where the ligand is expected to bind. This is often centered on a co-crystallized ligand or identified through prior biological knowledge of key catalytic or binding residues.

    • Generate a receptor grid that encompasses this active site. This grid defines the three-dimensional space where the docking algorithm will place and score the ligand poses.[8]

  • Molecular Docking Execution:

    • Utilize specialized docking software (e.g., AutoDock, Schrödinger Maestro, MOE).[8][9]

    • The software systematically samples numerous conformations and orientations (poses) of each prepared ligand within the defined receptor grid.

    • Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., docking score or binding energy in kcal/mol).[8]

  • Analysis of Docking Results:

    • Analyze the output to identify the highest-ranking poses for each ligand, based on the docking scores.

    • Visualize the ligand-protein complexes to examine the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.[8] This analysis provides crucial insights into the structural basis of binding and informs further structure-activity relationship (SAR) studies.

Comparative Docking Studies Across Therapeutic Targets

The versatility of the 1,2-benzisoxazole scaffold is best illustrated by examining its application against different classes of protein targets.

Case Study 1: Antipsychotic Activity - Targeting Dopamine and Serotonin Receptors

Causality of Target Selection: Atypical antipsychotic drugs primarily derive their efficacy from antagonizing dopamine D2 and serotonin 5-HT2A receptors.[3] The blockade of D2 receptors in the brain's mesolimbic pathway is crucial for mitigating the "positive" symptoms of psychosis (e.g., hallucinations), while 5-HT2A receptor blockade is believed to help lessen "negative" symptoms and reduce the risk of extrapyramidal side effects that can arise from D2 antagonism alone.[7][10] Therefore, dual-target affinity is a key objective in designing modern antipsychotics.

Experimental Data Summary: In a study performing QSAR and docking on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole derivatives, researchers investigated their interactions with the dopamine D2 receptor.[7] The docking scores and interacting residues provide a quantitative comparison of how different substitutions on the core scaffold influence binding.

Compound Derivative Docking Score (PLP) Key Interacting Amino Acid Residues Reference
Compound 38 High Score (Specific value not provided)GLU43, THR48, GLN79, GLN147, LEU148, ASN149, ASP150, SER151, ARG178, LYS270, LEU273, THR327[7]
Risperidone Ki: 3.1 nM (D2), 0.16 nM (5-HT2A)(Not specified in this format)[3]
Paliperidone Ki: 4.8 nM (D2), 0.28 nM (5-HT2A)(Not specified in this format)[3]

Note: PLP (Piecewise Linear Potential) is a scoring function used in some docking programs. Ki values represent binding affinities from in vitro assays, where a lower value indicates higher affinity.

G cluster_ligand cluster_protein Protein Active Site Ligand Benzisoxazole Core A1 GLU43 Ligand->A1 H-Bond A2 THR48 Ligand->A2 Hydrophobic A3 ASP150 Ligand->A3 H-Bond A4 SER151 Ligand->A4 van der Waals

Caption: Ligand-protein interactions of a 1,2-benzisoxazole derivative.

Case Study 2: Anti-Inflammatory Activity - Targeting COX-2

Causality of Target Selection: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[9] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory agents with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Data Summary: A study on thiazolidinone derivatives of 1,2-benzisoxazole performed docking against both COX-2 and thromboxane synthase to evaluate their anti-inflammatory potential.[5] The results highlighted specific derivatives with high docking scores, indicating strong predicted binding affinity.

Compound Derivative Target Protein Docking Score (kcal/mol) Key Interacting Amino Acid Residues Reference
Compound 5a COX-2-12.793PHE2247, THR561, GLY552[5]
Compound 5i Thromboxane-13.257SER275, ASN87, LYS261[5]
Various Derivatives COX-2-7.8 (highest score)(Not specified)[11][12]
Various Derivatives Nicotinic Acetylcholine Receptor-7.46 (highest score)(Not specified)[11][12]

Note: A more negative docking score generally indicates a more favorable predicted binding affinity.

Case Study 3: Anticancer Activity - Targeting Histone Deacetylases (HDACs)

Causality of Target Selection: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Inhibiting HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells. This makes HDACs a compelling target for anticancer drug development.

Experimental Data Summary: In a study focused on acute myeloid leukemia (AML), researchers synthesized 1,2-benzisoxazole derivatives tethered to a 1,2,3-triazole moiety and evaluated them as HDAC inhibitors.[13] Molecular docking studies were performed to elucidate the binding mode with the deacetylase domain of HDAC6.

Compound Derivative Target Protein Experimental Activity (IC50) Key Predicted Molecular Interactions Reference
PTB HDAC62 µM (against MV4-11 cells)High shape complementarity; H-bond to Tyr-782; Multiple hydrophobic interactions[13]

Note: PTB stands for 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The docking analysis revealed a high degree of shape complementarity to the enzyme's binding site, with crucial interactions including a hydrogen bond with the phenol side-chain of Tyr-782 and multiple interactions within a hydrophobic region.[13] This computational prediction was subsequently validated by in vitro experiments showing an increase in the acetylation of histone H3 and tubulin, confirming the HDAC inhibition mechanism.[13]

Conclusion

Computational docking is an indispensable tool for the rational design of novel therapeutics based on privileged scaffolds like 1,2-benzisoxazole. As demonstrated through comparative case studies in antipsychotic, anti-inflammatory, and anticancer research, docking studies provide critical insights into ligand-protein interactions, guide lead optimization, and help elucidate mechanisms of action. The consistent ability of the 1,2-benzisoxazole core to be adapted for high-affinity binding to diverse targets—from G-protein coupled receptors like the D2 receptor to enzymes like COX-2 and HDACs—underscores its importance in medicinal chemistry. By integrating validated computational workflows with experimental data, researchers can accelerate the discovery of next-generation therapies.

References

  • Title: QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2)
  • Title: In Silico Docking Performance of 6-fluoro-3-(4-piperidinyl)
  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL
  • Title: DOCKING STUDIES OF SOME 2-(Benzo[d] isoxazole-3-yl)-N-(oxothiazolidine)
  • Title: Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents Source: Benchchem URL
  • Title: Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives Source: ESIS Rational Drug Design & Development Group URL
  • Title: Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives Source: SpringerLink URL
  • Title: IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY Source: Semantic Scholar URL
  • Title: QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents Source: ResearchGate URL
  • Title: Scheme for the synthesis of 1, 2-benzisoxazole derivatives Source: ResearchGate URL
  • Title: Synthesis, molecular docking and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors Source: PubMed URL
  • Title: Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation Source: PubMed URL
  • Title: 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology Source: PubMed URL
  • Title: A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers Source: Benchchem URL
  • Title: 1,2-Benzisoxazole Compounds: A Patent Review (2009 - 2014)

Sources

Safety & Regulatory Compliance

Safety

1,2-Benzisoxazole-3-carboxaldehyde proper disposal procedures

Comprehensive Operational Guide: 1,2-Benzisoxazole-3-carboxaldehyde Handling and Disposal Handling reactive heterocyclic building blocks requires a deep understanding of their physicochemical properties. 1,2-Benzisoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: 1,2-Benzisoxazole-3-carboxaldehyde Handling and Disposal

Handling reactive heterocyclic building blocks requires a deep understanding of their physicochemical properties. 1,2-Benzisoxazole-3-carboxaldehyde is a highly versatile precursor used extensively in drug discovery for synthesizing complex benzoxazole derivatives and Schiff bases[1]. However, the very reactivity that makes it valuable—specifically its electrophilic aldehyde group—also dictates stringent safety and disposal protocols.

As application scientists, we recognize that operational safety cannot rely on blind compliance; it must be built on chemical causality. This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and thermal destruction of this compound.

Chemical Profile & Causality of Hazards

At the core of 1,2-Benzisoxazole-3-carboxaldehyde (CAS: 84395-93-7) is a fused bicyclic system coupled with a C3-aldehyde[2][3].

  • Reactivity & Toxicity: The aldehyde carbon is highly electrophilic. In biological systems, it can undergo rapid condensation reactions with primary amines (such as those found in proteins on the skin or respiratory tract), leading to acute irritation and potential sensitization[1][4].

  • Flammability: As an organic molecule with a relatively low molecular weight (147.13 g/mol ), it is classified as a combustible material[2][5]. It must be segregated from strong oxidizing agents to prevent uncontrolled, exothermic auto-oxidation of the aldehyde into a carboxylic acid, which could pressurize sealed waste containers[4][5].

Quantitative Data & Specifications

To establish a baseline for operational logistics, the physicochemical and safety parameters are summarized below:

ParameterSpecificationCausality / Operational Impact
CAS Number 84395-93-7[2][3]Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C8H5NO2[3][6]Lacks halogens; dictates default routing to non-halogenated waste streams.
Molecular Weight 147.13 g/mol [2][6]Essential for calculating molar equivalents during reaction quenching.
Hazard Profile Combustible, Irritant[4][5]Mandates storage away from oxidizers and strict use of chemical fume hoods.
Primary Disposal Route Licensed Incineration[5]Ensures complete thermal destruction of the heterocyclic ring system.

Routine Disposal Operations: Segregation and Incineration

Improper disposal of heterocyclic aldehydes can lead to environmental contamination and laboratory accidents. The primary and only approved method for bulk disposal of 1,2-Benzisoxazole-3-carboxaldehyde is high-temperature incineration at a licensed facility equipped with an afterburner and scrubber[5].

Self-Validating Protocol 1: Liquid and Solid Waste Segregation

  • Phase Segregation: Separate reaction mixtures (liquid) from contaminated consumables (solid, e.g., pipette tips, silica gel from chromatography)[5].

    • Causality: Solid and liquid wastes possess different thermodynamic profiles during incineration. Mixing them complicates the thermal destruction process and violates facility acceptance criteria.

  • Halogen Verification: Determine if the liquid waste contains halogenated solvents (e.g., dichloromethane used during extraction).

    • Causality: 1,2-Benzisoxazole-3-carboxaldehyde itself is non-halogenated (C8H5NO2)[6]. If the solvent is also non-halogenated (e.g., ethyl acetate), route to the "Non-Halogenated Organic Waste" stream. If mixed with a halogenated solvent, it must go to "Halogenated Organic Waste" to ensure the incinerator's scrubbers can handle the resulting hydrochloric acid gas.

  • Containment & Validation: Transfer waste into high-density polyethylene (HDPE) or glass carboys.

    • Validation Step: Seal the container and perform a perimeter olfactory check (without intentionally inhaling directly). The absence of the characteristic pungent aldehyde odor confirms vapor containment integrity.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (84395-93-7), and hazards ("Combustible", "Irritant")[5].

RoutineDisposal A Waste Generation: 1,2-Benzisoxazole-3-carboxaldehyde B Phase Segregation A->B C Liquid Waste Stream B->C D Solid Waste Stream (Contaminated Consumables) B->D E Halogen Check: Are Halogenated Solvents Present? C->E H Hazardous Solid Waste D->H F Non-Halogenated Organic Waste E->F No G Halogenated Organic Waste E->G Yes I Final Disposal: High-Temperature Incineration F->I G->I H->I

Workflow for the segregation and thermal destruction of 1,2-Benzisoxazole-3-carboxaldehyde waste.

Emergency Spill Management and Decontamination

In the event of a spill, immediate action is required to mitigate inhalation risks and prevent the combustible liquid from reaching ignition sources[5][7].

Self-Validating Protocol 2: Spill Containment and Neutralization

  • Evacuation and Ventilation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood/room exhaust rates[5].

    • Causality: Diluting the vapor concentration below its lower explosive limit (LEL) and occupational exposure limit is the critical first step in preventing acute toxicity[4].

  • PPE Donning: Responders must wear nitrile gloves, chemical safety goggles, and a NIOSH-approved respirator equipped with an organic vapor cartridge[4].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[5][7].

    • Causality: Combustible absorbents (like paper towels) provide fuel. Inert materials absorb the liquid without risk of an exothermic reaction.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bag or bucket[5][7].

  • Surface Decontamination & Chemical Validation: Wash the affected surface thoroughly with a strong detergent and water to remove residual organics[4][7].

    • Validation Step (DNPH Test): To scientifically validate that the area is fully decontaminated, swab the spill zone and introduce the swab to a dilute solution of 2,4-Dinitrophenylhydrazine (DNPH). If residual 1,2-Benzisoxazole-3-carboxaldehyde is present, the electrophilic aldehyde will react with the hydrazine to form a distinct yellow/orange precipitate (a hydrazone). If the solution remains clear, the decontamination is validated.

SpillResponse S1 Spill Detected: Evacuate & Ventilate S2 Don PPE: Respirator & Nitrile Gloves S1->S2 S3 Containment: Apply Inert Absorbent (Sand) S2->S3 S4 Mechanical Collection: Use Non-Sparking Tools S3->S4 S5 Surface Decontamination: Wash with Detergent/Water S4->S5 S6 Validation: DNPH Swab Test for Aldehydes S5->S6 S6->S5 Positive Result S7 Route to Solid Hazardous Waste S6->S7 Negative Result

Step-by-step spill containment and self-validating decontamination protocol using DNPH testing.

References

  • 1,2-BENZISOXAZOLE-3-CARBOXALDEHYDE | CymitQuimica, cymitquimica.com,
  • 1,2-BENZISOXAZOLE-3-CARBOXALDEHYDE CAS 84395-93-7 Life Science Database, reagentd
  • Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier - Benchchem, benchchem.com,
  • Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7 | AMERICAN ELEMENTS ®, americanelements.com,
  • Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals - Benchchem, benchchem.com,
  • SAFETY DATA SHEET - Fisher Scientific, fishersci.com,
  • SAFETY D

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Handling

Personal protective equipment for handling 1,2-Benzisoxazole-3-carboxaldehyde

As a Senior Application Scientist, I frequently see laboratories treat all organic powders with a generic safety approach. However, handling reactive heterocyclic aldehydes like 1,2-Benzisoxazole-3-carboxaldehyde (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories treat all organic powders with a generic safety approach. However, handling reactive heterocyclic aldehydes like 1,2-Benzisoxazole-3-carboxaldehyde (CAS: 84395-93-7) requires an operational strategy grounded in its specific chemical mechanics. This compound is a potent electrophile, highly valued in drug discovery for its ability to form Schiff bases. The very reactivity that makes it a powerful synthetic intermediate also dictates its hazard profile and the rigorous Personal Protective Equipment (PPE) required to handle it safely.

Hazard Identification & Mechanistic Causality

To design a fail-safe operational plan, we must first understand why this chemical is hazardous. The aldehyde group is highly reactive toward nucleophiles. When exposed to human skin or respiratory tracts, it readily undergoes condensation reactions with the primary amines present in biological proteins (such as keratin), leading to irritation and potential sensitization (1 [1]).

Table 1: Physical Properties and Hazard Metrics

Property / MetricValue / IdentifierMechanistic Causality & Operational Impact
CAS Number 84395-93-7Unique identifier for precise SDS retrieval.
Molecular Weight 147.13 g/mol Essential for precise stoichiometric quenching calculations.
GHS Signal Word WarningIndicates moderate acute toxicity requiring strict engineering controls.
H302 Harmful if swallowedSystemic toxicity; mandates strict prohibition of food/drink in the lab.
H315 / H319 Skin/Eye IrritationElectrophilic carbon reacts with tissue nucleophiles; mandates barrier PPE.
H335 Respiratory IrritationMicro-particulates irritate mucous membranes; necessitates fume hood use.

(Data corroborated by 2 [2])

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is designed to break the chain of exposure based on the compound's specific physical state (solid powder) and reactivity.

  • Hand Protection (Double Gloving): Wear double-layer nitrile gloves. Causality: While nitrile offers good resistance to the solid powder, 1,2-Benzisoxazole-3-carboxaldehyde is often dissolved in organic solvents (e.g., DCM, DMF) during reactions. If a solvent splash occurs, the solvent can carry the dissolved aldehyde through a single glove layer via permeation. The outer glove acts as a sacrificial barrier to be discarded immediately upon contamination.

  • Eye Protection: Tight-fitting, indirectly vented chemical safety goggles. Causality: Standard safety glasses leave the orbital area exposed to aerosolized dust during weighing.

  • Body Protection: Flame-resistant (FR) laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or knocking over lightweight vials containing the powder.

  • Respiratory Protection: A certified fume hood is mandatory (3 [3]). If weighing must occur outside a hood (highly discouraged), a half-mask respirator with P100 particulate filters and organic vapor cartridges must be used.

Operational Plan & Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a physical or chemical check to ensure the hazard has been mitigated before proceeding.

Protocol: Safe Weighing, Transfer, and Post-Reaction Quenching

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is between 80–100 feet per minute (fpm).

  • Lay down a disposable, static-dissipative bench pad.

Step 2: Anti-Static Weighing

  • Causality: Fine organic powders hold static charge. Using a standard metal spatula can cause the powder to repel and aerosolize, drastically increasing the H335 inhalation risk.

  • Action: Use an anti-static polypropylene spatula or pass a static eliminator (ionizer) over the balance area prior to weighing. Transfer the compound directly into a pre-weighed, sealable vial.

Step 3: Transfer and Reaction Setup

  • Seal the vial before removing it from the balance enclosure. Transport it to the reaction hood and purge the reaction vessel with inert gas (Nitrogen or Argon) before adding solvents, as aldehydes can slowly oxidize to carboxylic acids in the presence of atmospheric oxygen.

Step 4: Post-Reaction Quenching (Self-Validating Step)

  • Causality: Unreacted aldehydes are environmentally persistent and toxic. Reacting them with sodium bisulfite ( NaHSO3​ ) forms a stable, water-soluble bisulfite adduct, effectively neutralizing the electrophilic carbon.

  • Action: To the reaction waste containing unreacted 1,2-Benzisoxazole-3-carboxaldehyde, add an equal volume of 10% w/v aqueous sodium bisulfite solution.

  • Validation: Stir vigorously for 30 minutes. The visual disappearance of suspended aldehyde solids and the cessation of the characteristic sharp aldehyde odor confirms successful adduct formation.

Step 5: Segregated Disposal

  • Separate the aqueous layer (now containing the neutralized bisulfite adduct) and dispose of it in the designated aqueous waste stream. Place any remaining organic solvents in the halogen-free (or halogenated, depending on the solvent used) organic waste container.

Workflow Visualization

The following diagram illustrates the logical progression of handling, emergency routing, and chemical quenching.

G N1 Pre-Operation Check Verify Fume Hood & PPE N2 Weighing & Transfer Use Anti-Static Tools N1->N2 N3 Reaction Execution Inert Atmosphere (N2/Ar) N2->N3 N4 Spill or Exposure? N3->N4 N5 Emergency Response Wash 15 mins & Report N4->N5 Yes N6 Chemical Quenching 10% NaHSO3 Solution N4->N6 No N5->N6 N7 Waste Disposal Halogen-Free Organics N6->N7

Operational workflow for handling and quenching 1,2-Benzisoxazole-3-carboxaldehyde safely.

Emergency Response & Spill Management

  • Skin/Eye Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. The rapid formation of Schiff bases with biological tissues means that time is the most critical factor. Do not attempt to neutralize the chemical on the skin with other agents; mechanical flushing with water is the only approved response.

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (water prevents dust generation) and carefully scoop the material into a hazardous waste container.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite or sand). If the spill is small and contained within the hood, it can be treated in situ with the 10% sodium bisulfite quenching solution before cleanup.

References

  • Benchchem - Benzooxazole-2-carbaldehyde Safety and Handling (Analogous Reactivity Profile).
  • American Elements - Benzo[d]isoxazole-3-carbaldehyde | CAS 84395-93-7 Safety Information.
  • BLD Pharmatech - Safety Data Sheet: Benzo[d]isoxazole-3-carbaldehyde (CAS: 84395-93-7).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazole-3-carboxaldehyde
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Reactant of Route 2
1,2-Benzisoxazole-3-carboxaldehyde
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